Hafnium(4+);tetrabromide
Description
Structure
2D Structure
Properties
CAS No. |
13777-22-5 |
|---|---|
Molecular Formula |
Br4Hf |
Molecular Weight |
498.10 g/mol |
IUPAC Name |
hafnium(4+) tetrabromide |
InChI |
InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4 |
InChI Key |
FEEFWFYISQGDKK-UHFFFAOYSA-J |
Canonical SMILES |
Br[Hf](Br)(Br)Br |
Other CAS No. |
13777-22-5 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hafnium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of hafnium tetrabromide (HfBr₄), a key precursor in the development of advanced materials and potentially in pharmaceutical research. This document details experimental protocols, presents quantitative data in accessible formats, and visualizes key processes to facilitate understanding and application in a laboratory setting.
Synthesis of Hafnium Tetrabromide
Hafnium tetrabromide is a colorless, diamagnetic, and moisture-sensitive solid that sublimes in a vacuum.[1] Several methods have been established for its synthesis, with the direct combination of elemental hafnium and bromine being the most common and straightforward approach.
Direct Synthesis from Elemental Hafnium and Bromine
This method involves the direct reaction of hafnium metal with bromine gas at elevated temperatures.
Reaction: Hf + 2Br₂ → HfBr₄
Experimental Protocol:
A detailed experimental protocol for the direct synthesis of hafnium tetrabromide is as follows:
-
Apparatus Setup: A quartz tube is used as the reaction vessel. One end of the tube contains a sample of high-purity hafnium metal powder or sponge. The other end is connected to a reservoir containing liquid bromine. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., argon) to remove any moisture and oxygen, as hafnium tetrabromide is highly sensitive to hydrolysis.
-
Reaction Conditions: The quartz tube is placed in a tube furnace with a temperature gradient. The hafnium metal is heated to a temperature in the range of 400-500 °C. The bromine reservoir is gently warmed to introduce bromine vapor into the reaction tube.
-
Reaction Progression: The bromine vapor reacts with the heated hafnium metal to form hafnium tetrabromide. The product, being volatile at this temperature, sublimes and is transported along the tube by the inert gas flow.
-
Product Collection: The hafnium tetrabromide is collected in a cooler part of the quartz tube, downstream from the reaction zone, where it desublimates as a crystalline solid.
-
Purification: The collected hafnium tetrabromide can be further purified by vacuum sublimation.
Synthesis Workflow Diagram
Caption: Workflow for the direct synthesis of Hafnium Tetrabromide.
Purification of Hafnium Tetrabromide
Due to the nature of its synthesis and its applications, high purity hafnium tetrabromide is often required. The most common purification method is vacuum sublimation. Additionally, as hafnium is almost always found in nature with zirconium, separation from zirconium tetrabromide is a critical purification step.
Purification by Vacuum Sublimation
Hafnium tetrabromide can be effectively purified by sublimation under reduced pressure.
Experimental Protocol:
-
Apparatus: A sublimation apparatus typically consists of a glass tube with a cold finger or a cooled collection surface.
-
Procedure: The crude hafnium tetrabromide is placed at the bottom of the sublimation tube. The system is evacuated to a pressure of 0.1-1 mmHg. The bottom of the tube is then heated to a temperature between 350 °C and 450 °C. The hafnium tetrabromide sublimes and deposits as purified crystals on the cold finger or the cooler upper parts of the tube, leaving non-volatile impurities behind. It is important to note that the sublimation temperature can vary significantly with pressure. One source indicates a sublimation point of 332 °C, which is likely at atmospheric pressure, while another commercial supplier lists a sublimation temperature of 220 °C, presumably under vacuum.[2][3]
Separation from Zirconium Tetrabromide
The chemical similarity of hafnium and zirconium makes their separation challenging. Two effective methods at the laboratory and industrial scale are differential reduction and ion exchange.
This method exploits the difference in the reducibility of zirconium and hafnium tetrahalides.
Experimental Protocol:
-
Reaction Setup: A mixture of hafnium and zirconium tetrachlorides (or tetrabromides) is heated with zirconium powder in a vacuum at 400-450 °C.
-
Selective Reduction: Zirconium tetrachloride is selectively reduced to the less volatile zirconium trichloride (ZrCl₃). Hafnium tetrachloride remains largely unreacted.
-
Separation: The more volatile hafnium tetrachloride is then separated from the non-volatile zirconium trichloride by sublimation.
This technique separates hafnium and zirconium based on their differential affinities for an ion exchange resin in specific chemical environments.
Experimental Protocol:
-
Sample Preparation: A sample containing a mixture of hafnium and zirconium is dissolved in a sulfuric and hydrofluoric acid solution. The hydrofluoric acid is then removed by fuming. The resulting solution is diluted with water to a specific sulfuric acid concentration (e.g., 3.5% by volume).
-
Column Preparation: A column is packed with a strong quaternary amine anion-exchange resin (e.g., Dowex-1).
-
Elution: The prepared sample solution is passed through the column. Hafnium is eluted first using a dilute sulfuric acid solution (e.g., 3.5%). Subsequently, zirconium is eluted using a more concentrated sulfuric acid solution (e.g., 10%). The separate fractions containing hafnium and zirconium are then collected.
Logical Diagram of Purification Steps
Caption: Purification flowchart for Hafnium Tetrabromide.
Characterization of Hafnium Tetrabromide
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized hafnium tetrabromide. The following tables summarize key quantitative data.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13777-22-5 | [4][5][6] |
| Molecular Formula | HfBr₄ | [4][5][6] |
| Molecular Weight | 498.11 g/mol | [4][5][6] |
| Appearance | Colorless solid | [1] |
| Melting Point | 424 °C | [7] |
| Sublimation Point | 332 °C (at 1 atm) | [2] |
| Density | 5.094 g/cm³ | [1] |
| Enthalpy of Sublimation | 26 kcal/mol (estimated at 298 K) | [8] |
Crystallographic Data
Hafnium tetrabromide adopts a crystal structure similar to that of zirconium tetrabromide, featuring tetrahedral hafnium centers.[1] Computational data suggests a cubic space group symmetry.[5]
| Parameter | Value | Reference |
| Crystal System | Cubic (predicted) | [5] |
| Space Group | (predicted) | [5] |
| Hf-Br Bond Length | 2.46 Å | [5] |
Spectroscopic Data
Vibrational spectroscopy provides insight into the molecular structure of hafnium tetrabromide. The following vibrational modes have been reported, though the specific technique (Raman or IR) is not always specified in the source.[5]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Symmetric Stretching | 236 |
| Degenerate Stretching | 273 |
| Degenerate Deformation | 63 |
| Degenerate Deformation | 71 |
Note: For detailed analysis, it is recommended to acquire experimental Raman and Infrared spectra of the synthesized material and compare them with reference data if available.
Thermal Analysis Data
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and phase transitions of hafnium tetrabromide. TGA can be used to determine the sublimation temperature and decomposition profile, while DSC can be used to measure the enthalpy of phase transitions.
| Thermal Property | Description |
| Thermal Stability | Decomposes at elevated temperatures to hafnium tribromide and bromine. |
| Phase Transitions | Exhibits solid-liquid and solid-gas (sublimation) phase transitions. |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of Hafnium Tetrabromide.
This guide provides a foundational understanding of the synthesis and characterization of hafnium tetrabromide. For specific applications, further optimization of the presented protocols and more specialized characterization techniques may be required. Always handle hafnium tetrabromide in a dry, inert atmosphere due to its moisture sensitivity.
References
- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. hafnium(IV) bromide [chemister.ru]
- 3. arxiv.org [arxiv.org]
- 4. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]
- 8. inis.iaea.org [inis.iaea.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Hafnium Tetrabromide (HfBr₄)
For Researchers, Scientists, and Drug Development Professionals
Hafnium tetrabromide (HfBr₄), an inorganic compound, is a colorless, diamagnetic, and moisture-sensitive solid.[1][2] It is the most prevalent bromide of hafnium and serves as a critical precursor in the synthesis of various hafnium-containing materials, particularly in the fabrication of thin films for the electronics industry.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of HfBr₄, detailed experimental protocols, and visualizations of key processes to support its application in research and development.
Core Physical and Chemical Properties
Hafnium tetrabromide is a crystalline solid that readily sublimes under vacuum.[1][5] It is highly reactive with water and moisture, necessitating handling under inert atmospheric conditions.
Quantitative Physical Properties
The key physical properties of hafnium tetrabromide are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | HfBr₄ | [3][6][7][8][9] |
| Molecular Weight | 498.11 g/mol | [3][6][7][10][11] |
| Appearance | White to tan powder | [5][6][7][8][12] |
| Melting Point | 424 °C (decomposes) | [3][6][7][8][9] |
| Sublimation Point | 332 °C | [13] |
| Boiling Point | 323 °C | [3][6][8] |
| Density | 4.9 - 5.094 g/cm³ | [1][5][6][8] |
| Crystal Structure | Tetrahedral Hf centers | [1] |
| Solubility | ||
| Reacts with water | [3][8] | |
| 1,2-dichloroethane: 4.2 g/100 g (25°C) | [13] | |
| Chloroform: 1.5 g/100 g (25°C) | [13] | |
| Carbon tetrachloride: 0.06 g/100 g (25°C) | [13] |
Chemical Reactivity and Applications
Hafnium tetrabromide is a versatile chemical reagent, primarily utilized as a precursor for the deposition of hafnium-containing thin films.
Reactivity with Water: HfBr₄ is highly sensitive to moisture and reacts readily with water to produce hafnium oxide and corrosive hydrogen bromide gas.[3][8] This reactivity underscores the need for stringent anhydrous handling conditions.
Chemical Vapor Deposition (CVD) Precursor: HfBr₄ is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing hafnium oxide (HfO₂) thin films.[3][4] HfO₂ is a high-k dielectric material essential for manufacturing modern semiconductor devices.[14] The volatility of HfBr₄ allows for its efficient transport in the vapor phase to the substrate surface.
At elevated temperatures, hafnium tetrabromide can decompose to yield hafnium tribromide and bromine gas.[3]
Experimental Protocols
Detailed methodologies for the synthesis and purification of hafnium tetrabromide are crucial for obtaining high-purity material for research and industrial applications.
Synthesis of Hafnium Tetrabromide
Hafnium tetrabromide can be synthesized by the direct bromination of hafnium metal.[3][15]
Reaction: Hf(s) + 2Br₂(g) → HfBr₄(s)
Experimental Procedure:
-
A quartz reaction tube is loaded with high-purity hafnium metal powder or sponge.
-
The reaction tube is placed in a tube furnace and connected to a vacuum line and a source of bromine vapor.
-
The system is evacuated to remove air and moisture.
-
The hafnium metal is heated to a temperature range of 400-500 °C.
-
A stream of dry argon or nitrogen gas is passed through a bubbler containing liquid bromine to carry bromine vapor into the reaction tube.
-
The bromine vapor reacts with the heated hafnium metal to form hafnium tetrabromide, which sublimes and deposits in a cooler region of the reaction tube.
-
The product is collected under an inert atmosphere to prevent hydrolysis.
Purification of Hafnium Tetrabromide
Purification of HfBr₄ is typically achieved by sublimation.
Experimental Procedure:
-
The crude hafnium tetrabromide is placed in a sublimation apparatus under a high vacuum or a slow stream of inert gas.
-
The apparatus is heated to a temperature sufficient to sublime the HfBr₄ (typically around 300-350 °C).
-
The vaporized HfBr₄ is then condensed on a cold finger or in a cooler part of the apparatus, leaving behind less volatile impurities.
-
The purified, crystalline HfBr₄ is collected in a dry, inert atmosphere.
Visualizations
Diagrams illustrating key processes provide a clearer understanding of the synthesis and application of hafnium tetrabromide.
References
- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Hafnium tetrabromide - Wikiwand [wikiwand.com]
- 3. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 4. balazs.com [balazs.com]
- 5. Hafnium(IV)-Bromide (HfBr4) powder (CAS No. 13777-22-5) [samaterials.co.uk]
- 6. echemi.com [echemi.com]
- 7. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]
- 8. HAFNIUM BROMIDE CAS#: 13777-22-5 [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. americanelements.com [americanelements.com]
- 13. hafnium(IV) bromide [chemister.ru]
- 14. noahchemicals.com [noahchemicals.com]
- 15. WebElements Periodic Table » Hafnium » reactions of elements [webelements.com]
An In-depth Technical Guide to Hafnium Tetrabromide (CAS No. 13777-22-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium tetrabromide (HfBr₄), identified by CAS number 13777-22-5, is an inorganic compound that serves as a critical precursor in the synthesis of various hafnium-based materials.[1] It is a colorless, diamagnetic, and moisture-sensitive solid that sublimes in a vacuum.[2] The compound adopts a tetrahedral geometry, similar to zirconium tetrabromide.[2] This technical guide provides a comprehensive overview of hafnium tetrabromide, including its physicochemical properties, synthesis and purification protocols, key chemical reactions, and applications, with a focus on its role in materials science and catalysis.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of hafnium tetrabromide is presented in the tables below. This data is essential for understanding its behavior in various experimental and industrial settings.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 13777-22-5 | [2] |
| Molecular Formula | HfBr₄ | [2] |
| Molecular Weight | 498.11 g/mol | [3] |
| Appearance | Colorless solid | [2] |
| Density | 5.094 g/cm³ | [2] |
| Melting Point | 424 °C (decomposes) | [4] |
| Boiling Point | Sublimes in vacuum | [2] |
| Solubility | Reacts with water | [1] |
| Sensitivity | Moisture sensitive | [2] |
Thermodynamic Properties
| Property | Value | Reference(s) |
| Enthalpy of Formation (ΔHf°) | Data not readily available in searches | |
| Standard Molar Entropy (S°) | Data not readily available in searches | |
| Heat Capacity (Cp) | Data not readily available in searches |
Note: While specific experimental values for the enthalpy of formation and standard molar entropy of HfBr₄ were not found in the search results, it is noted that thermodynamic properties of hafnium compounds are often estimated by comparison with their zirconium analogues due to their chemical similarities.[5] Computational data may be available in specialized databases.
Synthesis and Purification
The synthesis of high-purity hafnium tetrabromide is crucial for its application as a precursor. The most common method is the direct bromination of hafnium metal.
Experimental Protocol: Direct Bromination of Hafnium Metal
Objective: To synthesize hafnium tetrabromide from elemental hafnium and bromine.
Materials:
-
Hafnium metal powder or sponge
-
Liquid bromine (Br₂)
-
Inert gas (e.g., Argon)
-
Quartz reaction tube
-
Tube furnace
-
Schlenk line or glovebox for handling moisture-sensitive materials
Procedure:
-
Place a known quantity of hafnium metal in a quartz reaction tube.
-
Assemble the reaction tube in a tube furnace connected to a vacuum line and an inert gas supply.
-
Evacuate the tube to remove air and moisture, and then backfill with an inert gas.
-
Carefully introduce a stoichiometric excess of liquid bromine into the reaction tube, ensuring it is cooled to prevent premature vaporization.
-
Slowly heat the furnace to a temperature range of 400-500 °C.[1]
-
Maintain the reaction temperature for several hours to ensure complete conversion. The reaction progress can be monitored by the disappearance of the bromine color.
-
After the reaction is complete, cool the furnace to room temperature.
-
The crude hafnium tetrabromide can be purified by vacuum sublimation.
Yield: This method typically achieves yields between 85% and 95%.[1]
Experimental Protocol: Purification by Vacuum Sublimation
Objective: To purify crude hafnium tetrabromide by separating it from non-volatile impurities.
Materials:
-
Crude hafnium tetrabromide
-
Sublimation apparatus (glass tube with a cold finger or a gradient furnace)
-
High-vacuum pump
-
Heating mantle or furnace
Procedure:
-
Transfer the crude hafnium tetrabromide into the sublimation apparatus under an inert atmosphere.
-
Evacuate the apparatus to a high vacuum (e.g., <10⁻³ torr).
-
Gently heat the end of the apparatus containing the crude product.
-
Hafnium tetrabromide will sublime and deposit as a crystalline solid on the colder parts of the apparatus (the cold finger or the cooler end of the tube).
-
Carefully control the temperature gradient to ensure efficient separation from less volatile impurities.
-
Once the sublimation is complete, cool the apparatus to room temperature.
-
Under an inert atmosphere, collect the purified crystalline hafnium tetrabromide.
Key Chemical Reactions
Hafnium tetrabromide undergoes several key reactions that are fundamental to its chemistry and applications.
-
Hydrolysis: It is highly sensitive to moisture and readily hydrolyzes in the presence of water to form hafnium oxide and hydrobromic acid.[1]
-
HfBr₄ + 2H₂O → HfO₂ + 4HBr
-
-
Thermal Decomposition: At elevated temperatures, it can decompose into hafnium tribromide and bromine.[1]
-
2HfBr₄ → 2HfBr₃ + Br₂
-
-
Reduction: Hafnium tetrabromide can be reduced by a suitable reducing agent to form lower hafnium bromides or hafnium metal.
References
An In-depth Technical Guide to the Molecular Geometry of Tetrabromohafnium (HfBr₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular geometry of tetrabromohafnium (HfBr₄), a significant compound in materials science and catalysis. The document details the three-dimensional arrangement of atoms in HfBr₄, supported by experimental data and computational insights. Key structural parameters, including bond lengths and angles, are presented, along with the methodologies used for their determination. This guide is intended to be a core resource for professionals requiring a thorough understanding of the structural characteristics of hafnium tetrabromide for applications in research and development.
Molecular Geometry of Tetrabromohafnium
Hafnium tetrabromide is an inorganic compound with the formula HfBr₄.[1] Experimental and computational analyses have established that in the gas phase and solid state, HfBr₄ adopts a tetrahedral molecular geometry .[1][2] This geometry is characterized by a central hafnium (Hf) atom bonded to four bromine (Br) atoms. The bromine atoms are positioned at the vertices of a tetrahedron, with the hafnium atom at the center. This arrangement is consistent with the predictions of Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs of electrons and no lone pairs. The molecule is diamagnetic and colorless.[1]
The tetrahedral structure of HfBr₄ is notably different from the polymeric nature of hafnium tetrachloride (HfCl₄) in the solid state, but it is similar to the structure of zirconium tetrabromide (ZrBr₄).[1]
Structural Parameters
The precise determination of the molecular structure of HfBr₄ has been accomplished through various experimental techniques, primarily X-ray diffraction. The key quantitative data defining the geometry of hafnium tetrabromide are summarized in the table below.
| Parameter | Value | Experimental Method |
| Hf-Br Bond Length | 2.46 Å | X-ray Diffraction |
| Br-Hf-Br Bond Angle | ~109.5° | Inferred from Tetrahedral Geometry |
Table 1: Experimentally Determined Structural Parameters for HfBr₄.
The hafnium-bromine bond length has been reported as 2.46 Ångström units. While specific experimental values for the Br-Hf-Br bond angle are not explicitly detailed in the cited literature, a perfect tetrahedral geometry dictates a bond angle of 109.5°.
Experimental Protocols
The determination of the molecular geometry of HfBr₄ relies on sophisticated experimental techniques that can probe the atomic arrangement in a crystalline solid or in the gas phase. The primary method cited for HfBr₄ is X-ray crystallography.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. The general protocol for such an analysis involves the following steps:
-
Crystal Growth : High-quality single crystals of HfBr₄ are grown. This can be achieved through methods such as sublimation, given that HfBr₄ is a solid that sublimes in a vacuum.[1] The compound is sensitive to moisture, so all handling must be performed under anhydrous conditions.[1]
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head in the X-ray diffractometer.
-
Data Collection : The crystal is irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity.
-
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. Computational refinement is then used to optimize the atomic positions and thermal parameters to best fit the experimental diffraction data. This process yields the precise bond lengths and angles of the molecule. An X-ray study of hafnium tetrabromide was reported by Berdonosov, S. S., et al. in 1963.[1]
Gas Electron Diffraction (GED)
While not specifically cited for HfBr₄ in the provided search results, gas electron diffraction is a common and powerful technique for determining the molecular structure of volatile compounds in the gas phase. The general workflow is as follows:
-
Sample Introduction : A gaseous sample of HfBr₄ is introduced into a high-vacuum chamber.
-
Electron Beam Interaction : A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the molecules.
-
Diffraction Pattern Recording : The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.
-
Structural Analysis : The intensity and radial distribution of the diffraction pattern are analyzed to determine the internuclear distances (bond lengths) and bond angles of the molecule.
Computational Analysis
Computational chemistry provides a theoretical framework to complement experimental findings on molecular geometry. For hafnium tetrabromide, methods like Density Functional Theory (DFT) can be employed to predict its structural and thermodynamic properties.
The general workflow for a computational geometry optimization is as follows:
-
Initial Structure Input : An approximate initial geometry of the HfBr₄ molecule (e.g., a tetrahedron) is created using molecular modeling software.
-
Method and Basis Set Selection : A suitable theoretical method (e.g., a specific DFT functional) and basis set (which describes the atomic orbitals) are chosen.
-
Energy Minimization Calculation : The software then systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy. This process is known as geometry optimization.
-
Result Analysis : The output of the calculation provides the optimized molecular geometry, including bond lengths and angles, as well as other properties like vibrational frequencies. These computational results can then be compared with experimental data for validation.
Visualization of HfBr₄ Molecular Geometry
The following diagram illustrates the tetrahedral molecular geometry of hafnium tetrabromide.
Caption: Tetrahedral molecular geometry of hafnium tetrabromide (HfBr₄).
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Hafnium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
Hafnium tetrabromide (HfBr₄), an inorganic compound of hafnium and bromine, is a colorless, diamagnetic, and moisture-sensitive solid that plays a role in the production of high-purity hafnium metal. Its thermal behavior is a critical parameter in its application and synthesis. This technical guide provides a comprehensive overview of the thermal stability and decomposition of hafnium tetrabromide, consolidating available quantitative data, outlining experimental protocols, and visualizing the fundamental thermal processes.
Core Physical and Thermal Properties
Hafnium tetrabromide is known to sublime in a vacuum, a key characteristic in its purification and deposition processes. While reported values for its sublimation and boiling points vary, a calculated sublimation temperature of 599 K (326 °C) is noted.[1] The standard entropy of gaseous hafnium tetrabromide has been reported as 102.2 cal/K·mol.
Vapor Pressure and Sublimation Thermodynamics
The vapor pressure of solid hafnium tetrabromide is a crucial factor in its handling and application in vapor-phase reactions. A key thermodynamic relationship describing the vapor pressure of HfBr₄ as a function of temperature has been established.
Vapor Pressure Data
The vapor pressure of solid hafnium tetrabromide over a range of temperatures has been calculated based on the following equation derived from experimental data:
log₁₀(P/atm) = 20.131 - 3.548 * log₁₀(T/K) - 6155 / (T/K) [1]
This equation is valid for the temperature range of 298 K to 599 K.[1] The table below summarizes the calculated vapor pressure at various temperatures within this range.
| Temperature (K) | Temperature (°C) | Vapor Pressure (atm) | Vapor Pressure (Torr) |
| 400 | 126.85 | 1.35 x 10⁻⁵ | 0.0103 |
| 450 | 176.85 | 2.58 x 10⁻⁴ | 0.196 |
| 500 | 226.85 | 2.44 x 10⁻³ | 1.85 |
| 550 | 276.85 | 1.49 x 10⁻² | 11.3 |
| 599 | 325.85 | 6.86 x 10⁻² | 52.1 |
Enthalpy and Entropy of Sublimation
From the vapor pressure data, the thermodynamic parameters for the sublimation of hafnium tetrabromide can be derived. An estimated enthalpy of sublimation at 298 K is approximately 26 kcal/mol.
| Thermodynamic Parameter | Value | Units |
| Enthalpy of Sublimation (ΔHsub) | ~26 | kcal/mol |
| Entropy of Sublimation (ΔSsub) | 43.4 | cal/mol·K |
Thermal Decomposition
The decomposition pathway can be conceptually represented as the breaking of the Hf-Br bonds at sufficiently high temperatures, leading to the formation of gaseous bromine and either lower hafnium bromides or elemental hafnium.
Experimental Protocols
The determination of the thermal stability and decomposition of metal halides like hafnium tetrabromide involves several key experimental techniques.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the onset of sublimation and decomposition.
Methodology:
-
A small, accurately weighed sample of HfBr₄ (typically 1-10 mg) is placed in a crucible (e.g., alumina or platinum).
-
The crucible is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen, argon, or vacuum).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
A mass loss step indicates sublimation or decomposition. The onset temperature of this mass loss is a measure of the material's thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated or cooled. This is used to determine the enthalpy of phase transitions (like sublimation) and decomposition.
Methodology:
-
A small, accurately weighed sample of HfBr₄ is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel to prevent reaction).
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC furnace and heated at a controlled rate.
-
The difference in heat flow between the sample and the reference is measured.
-
Endothermic peaks can correspond to melting or sublimation, while exothermic peaks can indicate decomposition or other chemical reactions. The area under the peak is proportional to the enthalpy of the transition.
Knudsen Effusion Mass Spectrometry (KEMS)
Objective: To determine the vapor pressure and composition of the vapor in equilibrium with a solid or liquid sample at high temperatures.
Methodology:
-
A sample of HfBr₄ is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.
-
The cell is heated to a specific temperature in a high-vacuum chamber.
-
The molecules effusing from the orifice form a molecular beam that is directed into the ion source of a mass spectrometer.
-
The mass spectrometer identifies the species present in the vapor phase and their relative intensities.
-
The ion intensities are related to the partial pressures of the species in the cell, allowing for the determination of the vapor pressure.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.
Conclusion
The thermal stability of hafnium tetrabromide is primarily characterized by its propensity to sublime under reduced pressure and elevated temperatures. The provided vapor pressure equation and thermodynamic data offer a quantitative basis for understanding and predicting its behavior in various applications. While detailed experimental data on its high-temperature decomposition is limited, the established experimental protocols for thermal analysis provide a clear framework for further investigation into the complete thermal profile of this important hafnium compound.
References
Solubility of hafnium tetrabromide in organic solvents
An In-depth Technical Guide to the Solubility of Hafnium Tetrabromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hafnium tetrabromide (HfBr₄) in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, catalysis, and materials science. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts
Hafnium tetrabromide is a colorless, diamagnetic solid that is sensitive to moisture.[1] Its solubility in organic solvents is a key parameter for its use as a precursor in the synthesis of hafnium-containing compounds and materials. The interaction with organic solvents can range from simple dissolution to the formation of complex adducts, influencing its reactivity and utility in various applications.
Quantitative Solubility Data
The available quantitative solubility data for hafnium tetrabromide in organic solvents at room temperature (25 °C) is summarized in the table below. The data is primarily available for chlorinated hydrocarbons.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 25 | 4.2[2] |
| Chloroform | CHCl₃ | 25 | 1.5[2] |
| Carbon Tetrachloride | CCl₄ | 25 | 0.06[2] |
Note on Other Solvents: While quantitative data for other common organic solvents such as ethers (e.g., THF, diethyl ether), ketones (e.g., acetone), and alcohols is not readily available in the searched literature, qualitative information suggests that hafnium tetrabromide is reactive with alcohols.[3] The analogous hafnium tetrachloride (HfCl₄) is known to form a soluble complex with tetrahydrofuran (THF), suggesting that HfBr₄ may also exhibit solubility in ethers through adduct formation.[4][5] It is also mentioned that hafnium bromide is advantageous in some syntheses as the resulting sodium bromide byproduct has better solubility in alcohol compared to sodium chloride.[6]
Experimental Protocols
The determination of the solubility of a moisture-sensitive compound like hafnium tetrabromide requires careful experimental technique to prevent hydrolysis. The gravimetric method is a suitable and straightforward approach.
Objective: To determine the solubility of hafnium tetrabromide in a given organic solvent at a specific temperature.
Materials:
-
Hafnium tetrabromide (anhydrous)
-
Anhydrous organic solvent of choice
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or a flask equipped with a septum
-
Magnetic stirrer and stir bar
-
Thermostatically controlled bath (e.g., oil bath or water bath)
-
Syringes and needles for solvent transfer
-
Inert atmosphere glove box
-
Analytical balance
-
Drying oven
-
Pre-weighed weighing bottle
Procedure:
-
Preparation:
-
All glassware must be thoroughly dried in an oven at >100 °C overnight and cooled under a stream of inert gas or in a desiccator.
-
The entire experiment should be conducted under an inert atmosphere (glove box or Schlenk line) to prevent exposure of hafnium tetrabromide to moisture.
-
-
Saturation:
-
Add a precisely weighed amount of the anhydrous organic solvent to the Schlenk flask.
-
To this solvent, add an excess of hafnium tetrabromide. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the flask and place it in the thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached. This can range from several hours to a day.
-
-
Sample Collection:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully extract a known volume or weight of the clear, saturated supernatant using a pre-weighed, gas-tight syringe fitted with a filter needle.
-
-
Gravimetric Analysis:
-
Transfer the collected saturated solution into a pre-weighed, dry weighing bottle.
-
Determine the mass of the solution collected.
-
Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum at a slightly elevated temperature.
-
Once the solvent is removed, dry the remaining solid hafnium tetrabromide in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
The final weight of the weighing bottle containing the dry solute is recorded.
-
-
Calculation:
-
Mass of the solute (HfBr₄) = (Final weight of the weighing bottle + solute) - (Initial weight of the empty weighing bottle).
-
Mass of the solvent = (Mass of the weighing bottle + solution) - (Final weight of the weighing bottle + solute).
-
Solubility ( g/100 g of solvent) = (Mass of the solute / Mass of the solvent) x 100.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of hafnium tetrabromide solubility using the gravimetric method under an inert atmosphere.
Caption: Workflow for Gravimetric Solubility Determination of Hafnium Tetrabromide.
Signaling Pathways and Logical Relationships
In the context of solubility, we can visualize the logical relationship between the properties of the solute and solvent and the resulting solubility outcome.
Caption: Factors Influencing the Solubility of Hafnium Tetrabromide.
This guide provides a foundational understanding of the solubility of hafnium tetrabromide in organic solvents. Further research is required to expand the quantitative solubility data across a broader range of solvents, which will undoubtedly enhance the utility of this important hafnium precursor in various fields of chemical research and development.
References
- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. hafnium(IV) bromide [chemister.ru]
- 3. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 4. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 5. Hafnium(IV)_chloride [chemeurope.com]
- 6. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Electronic structure and bonding in HfBr4
An In-depth Technical Guide to the Electronic Structure and Bonding in Hafnium Tetrabromide (HfBr₄)
Introduction
Hafnium tetrabromide (HfBr₄) is an inorganic compound that serves as a key precursor in the synthesis of other hafnium-containing materials, including catalysts and advanced semiconductor materials.[1] It is a colorless, diamagnetic, and moisture-sensitive solid that readily sublimes in a vacuum.[2][3] Understanding the electronic structure and bonding of HfBr₄ is crucial for predicting its reactivity and designing novel applications. This guide provides a comprehensive overview of the theoretical and experimental aspects of the electronic structure and bonding in HfBr₄, tailored for researchers, scientists, and professionals in drug development who may utilize hafnium-based compounds.
Electronic Configuration and Oxidation State
The electronic structure of HfBr₄ is dictated by the valence electrons of its constituent atoms. Hafnium (Hf), a group 4 transition metal with atomic number 72, has an electron configuration of [Xe] 4f¹⁴ 5d² 6s².[4] Bromine (Br), a halogen with atomic number 35, has an electron configuration of [Ar] 3d¹⁰ 4s² 4p⁵.
In hafnium tetrabromide, hafnium is in the +4 oxidation state, having lost its two 6s and two 5d valence electrons. Each of the four bromine atoms is in the -1 oxidation state, having gained one electron to complete its p-orbital.
Molecular Geometry and Crystal Structure
Hafnium tetrabromide adopts a tetrahedral molecular geometry, with the hafnium atom at the center and the four bromine atoms at the vertices.[2][3] This is in contrast to the polymeric structure of hafnium tetrachloride (HfCl₄).[2][3] The structure of HfBr₄ is very similar to that of zirconium tetrabromide (ZrBr₄).[2][3]
Theories of Chemical Bonding in HfBr₄
Valence Bond Theory
According to Valence Bond Theory, the central hafnium atom in HfBr₄ undergoes sp³ hybridization. The one 6s and three 5d orbitals of the hafnium atom combine to form four equivalent sp³ hybrid orbitals, which are directed towards the corners of a tetrahedron. Each of these sp³ hybrid orbitals then overlaps with a 4p orbital from a bromine atom to form four Hf-Br sigma (σ) bonds.
Molecular Orbital Theory
A more comprehensive description of the bonding in HfBr₄ is provided by Molecular Orbital (MO) Theory. This theory considers the combination of atomic orbitals from the central hafnium atom and the four bromine atoms to form a set of molecular orbitals that are delocalized over the entire molecule.
The valence atomic orbitals involved in bonding are the 5d and 6s orbitals of hafnium and the 4p orbitals of the four bromine atoms. In the tetrahedral (Tᵈ) point group of HfBr₄, these atomic orbitals transform as specific irreducible representations. The combination of these atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. The valence electrons from hafnium and bromine then fill these molecular orbitals in order of increasing energy.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they determine the molecule's reactivity. In HfBr₄, the HOMO is expected to have significant bromine 4p character, while the LUMO is expected to be derived primarily from the hafnium 5d orbitals.
Quantitative Data
The following table summarizes key quantitative data for Hafnium Tetrabromide.
| Property | Value | Reference(s) |
| Chemical Formula | HfBr₄ | [1][2] |
| Molecular Weight | 498.11 g/mol | [1][5] |
| Appearance | Colorless solid | [2] |
| Density | 5.094 g/cm³ | [2] |
| Melting Point | 424 °C | [5][6] |
| Hf-Br Bond Length | 2.46 Å | [1] |
| Crystal Structure | Similar to ZrBr₄ | [2][3] |
| Coordination Geometry | Tetrahedral | [2][3] |
Experimental Protocols
The electronic structure and bonding in HfBr₄ can be investigated through a combination of experimental and computational techniques.
Synthesis of Hafnium Tetrabromide
A common method for the synthesis of HfBr₄ is the direct bromination of hafnium metal at elevated temperatures (400-500 °C) in a controlled bromine atmosphere.[1] The reaction is as follows:
Hf + 2Br₂ → HfBr₄[1]
X-ray Diffraction (XRD)
X-ray diffraction is a primary technique for determining the crystal structure of HfBr₄.
-
Methodology: A single crystal of HfBr₄ is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. For powder samples, powder X-ray diffraction (PXRD) is used. The resulting diffraction pattern is then refined to obtain the lattice parameters.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization.[7]
-
Methodology: A sample of HfBr₄ is irradiated with a source of high-energy photons (e.g., X-rays for XPS or UV photons for UPS). The emitted photoelectrons are collected and their kinetic energies are measured by an electron energy analyzer.[7] The binding energies of the electrons can then be calculated, providing information about the energies of the molecular orbitals.
Quantum Chemical Calculations
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for obtaining a detailed understanding of the electronic structure and bonding in HfBr₄.
-
Methodology: The geometry of the HfBr₄ molecule is first optimized to find its lowest energy conformation. Then, a suitable level of theory and basis set are chosen to perform calculations. These calculations can provide information on molecular orbital energies, bond orders, atomic charges, and other electronic properties. The results of these calculations can be used to interpret experimental data, such as those obtained from photoelectron spectroscopy.
Visualizations
Molecular Orbital Diagram for HfBr₄
Caption: Qualitative MO diagram for HfBr₄.
Experimental Workflow for HfBr₄ Characterization
Caption: Experimental workflow for HfBr₄.
Relationship between Theory and Experiment
Caption: Theory and experiment relationship.
Conclusion
The electronic structure and bonding in hafnium tetrabromide are well-described by a combination of valence bond and molecular orbital theories, with the latter providing a more detailed picture of the delocalized nature of the electrons. The tetrahedral geometry of the molecule arises from the sp³ hybridization of the central hafnium atom. Experimental techniques such as X-ray diffraction and photoelectron spectroscopy, in conjunction with quantum chemical calculations, provide a comprehensive understanding of the structural and electronic properties of HfBr₄. This knowledge is fundamental for the continued development of hafnium-based materials for a wide range of applications.
References
- 1. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 2. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 3. Hafnium compounds - Wikipedia [en.wikipedia.org]
- 4. Hafnium - Wikipedia [en.wikipedia.org]
- 5. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]
- 6. echemi.com [echemi.com]
- 7. Photoelectron spectroscopy – MAX IV [maxiv.lu.se]
Discovery and history of hafnium tetrabromide
An In-depth Technical Guide to the Discovery and History of Hafnium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (Hf), the 72nd element in the periodic table, is a lustrous, silvery-gray transition metal with significant applications in nuclear technology, electronics, and high-temperature superalloys.[1] Its chemical compounds, particularly the tetrahalides, serve as crucial precursors for the synthesis of organometallic catalysts, advanced materials, and thin films used in microelectronics. Among these, hafnium tetrabromide (HfBr₄) is a key intermediate, noted for its volatility and reactivity. This guide provides a comprehensive overview of the discovery of hafnium, the subsequent history and synthesis of hafnium tetrabromide, its physicochemical properties, and detailed experimental protocols for its preparation.
Part 1: The Discovery of the Element Hafnium (Hf)
The story of hafnium tetrabromide begins with the discovery of its parent element, a classic example of scientific prediction confirmed by experimental validation.
-
Mendeleev's Prediction (1869) : In his formulation of the periodic law, Dmitri Mendeleev predicted the existence of a heavier analogue of titanium and zirconium, which he placed as element 72.[1]
-
The Bohr-Hevesy-Coster Collaboration (1923) : For decades, the identity of element 72 was a subject of debate. The breakthrough came from Niels Bohr's institute in Copenhagen.[2] Guided by Bohr's quantum theory, which predicted that element 72 would be a transition metal chemically similar to zirconium, Dirk Coster and George de Hevesy undertook a systematic search.[2]
-
Identification in Zircon : Using X-ray spectroscopy on a Norwegian zircon mineral (ZrSiO₄), Coster and Hevesy identified spectral lines that matched the predictions for element 72.[3] They announced their discovery in 1923, naming the element "hafnium" after Hafnia, the Latin name for Copenhagen, the city of its discovery.[1][4]
The discovery confirmed that hafnium is invariably found in zirconium minerals, typically at concentrations of 1-5%.[2] The profound chemical similarity between zirconium and hafnium, a consequence of the lanthanide contraction, makes their separation exceptionally challenging—a central theme in the chemistry of both elements.[1][5]
Part 2: History and Synthesis of Hafnium Tetrabromide (HfBr₄)
Following the isolation of hafnium, researchers began to characterize its basic inorganic compounds. While the first synthesis of pure hafnium metal (via the tetraiodide) was achieved by Anton Eduard van Arkel and Jan Hendrik de Boer in 1925, the study of the tetrabromide followed.[6]
Early detailed structural work on hafnium tetrabromide was published in 1963 by S. S. Berdonosov and colleagues, who conducted an X-ray study of the compound.[4] The most common and direct method for synthesizing hafnium tetrabromide is the direct combination of the elements at elevated temperatures.[5]
Primary Synthesis Reaction: Hf (s) + 2 Br₂ (g) → HfBr₄ (g)[5]
This reaction is typically carried out in a sealed, evacuated apparatus, and the product is purified by vacuum sublimation. Hafnium tetrabromide can also be formed through halide exchange reactions, for instance, by reacting hafnium tetrachloride with a bromide source in a suitable solvent.[5]
Part 3: Physicochemical Properties
Hafnium tetrabromide is a colorless, crystalline solid that is highly sensitive to moisture, hydrolyzing to form hafnium oxides or oxybromides and hydrobromic acid.[1][5] It is diamagnetic and sublimes readily under vacuum.[4] Unlike the polymeric chain structure of hafnium tetrachloride, HfBr₄ adopts a molecular structure with tetrahedral Hf centers, similar to its zirconium analogue, ZrBr₄.[4]
All quantitative data is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | Tetrabromohafnium | [5] |
| CAS Number | 13777-22-5 | [4] |
| Physical Properties | ||
| Molecular Formula | HfBr₄ | [4] |
| Molecular Weight | 498.11 g/mol | |
| Appearance | Colorless/white crystalline solid; tan powder | [4] |
| Density (Theoretical) | 5.094 g/cm³ | [4] |
| Melting Point | 424 °C (at 3.34 MPa) | |
| Sublimation Point | Sublimes in vacuum. A sublimation temperature of ~220°C is cited by commercial suppliers. | [4] |
| Crystal Structure | Adopts a cubic crystal structure similar to ZrBr₄ (Space Group Pa-3), but specific lattice parameters are not consistently reported. | [4] |
| Thermodynamic Properties | ||
| Standard Enthalpy of Formation, ΔH°f (298.15 K, solid) | -183.14 ± 0.43 kcal/mol (-766.26 ± 1.8 kJ/mol) | [2] |
| Standard Molar Entropy, S° (298.15 K, solid) | 57.5 ± 3.0 cal/K·mol (estimated) | [2] |
Part 4: Experimental Protocols
Protocol 1: Synthesis of Hafnium Tetrabromide via Direct Bromination
This protocol describes the synthesis of HfBr₄ from elemental hafnium and bromine in a sealed quartz tube, followed by purification via vacuum sublimation. This method is standard for preparing high-purity, anhydrous metal halides.
Materials and Equipment:
-
Hafnium metal powder or sponge (high purity, Zr-free)
-
Liquid bromine (reagent grade)
-
Heavy-walled quartz tube (e.g., 25 mm OD, 300 mm length), sealed at one end
-
Schlenk line or high-vacuum manifold
-
Tube furnace with two independently controlled temperature zones
-
High-temperature torch for glassblowing (for sealing the quartz tube)
-
Inert atmosphere glovebox
Methodology:
-
Preparation (inside a glovebox):
-
Place a precisely weighed amount of hafnium powder (e.g., 2.00 g, 11.2 mmol) into the quartz tube, ensuring it forms a loose pile at the sealed end.
-
Cool a small ampoule containing a stoichiometric excess of liquid bromine (e.g., ~2.5 mL, ~7.5 g, 47 mmol) in a cold well or with liquid nitrogen.
-
Carefully transfer the frozen bromine into the quartz tube containing the hafnium.
-
-
Sealing the Reactor:
-
Attach the open end of the quartz tube to a vacuum line via a ground glass joint or suitable adapter.
-
Evacuate the tube to high vacuum (< 10⁻³ torr) while keeping the bromine frozen using a liquid nitrogen bath.
-
Once a stable vacuum is achieved, use a high-temperature torch to carefully seal the tube, creating a self-contained reactor ampoule approximately 20-25 cm in length.
-
-
Reaction:
-
Place the sealed ampoule into a two-zone tube furnace.
-
Position the end of the tube containing the reactants (hafnium and bromine) in the first zone. Position the empty end of the tube in the second, cooler zone.
-
Slowly heat the first zone to 450-500 °C . The bromine will vaporize and react with the hot hafnium metal.
-
Maintain the second zone at a slightly lower temperature, around 400 °C , to prevent premature condensation of the product.
-
Allow the reaction to proceed for 12-24 hours, or until all the metallic hafnium has been consumed and the characteristic red-brown color of bromine vapor has disappeared.
-
-
Purification by Sublimation:
-
After the reaction is complete, reposition the ampoule in the furnace.
-
Heat the end of the tube containing the crude HfBr₄ product to 250-300 °C .
-
Keep the other end of the tube outside the furnace, allowing it to remain at ambient temperature or be gently cooled with an air stream.
-
The hafnium tetrabromide will sublime and deposit as colorless, well-formed crystals in the cool zone. Less volatile impurities (e.g., hafnium oxides or oxybromides) will remain in the hot zone.
-
-
Product Recovery:
-
Allow the ampoule to cool completely to room temperature.
-
Transfer the sealed ampoule into an inert atmosphere glovebox.
-
Carefully score and break the tube to recover the purified crystals of hafnium tetrabromide. The product should be stored under a strictly anhydrous and inert atmosphere.
-
Part 5: Mandatory Visualizations
Diagrams were created using Graphviz to illustrate key processes and relationships.
Caption: Experimental workflow for the synthesis of HfBr₄.
Caption: Logical relationships from natural ore to pure HfBr₄.
References
- 1. Hafnium - Wikipedia [en.wikipedia.org]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Crystal structure and thermodynamic characteristics of monobromides of zirconium and hafnium [inis.iaea.org]
- 4. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 5. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 6. Hafnium compounds - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Coordination Chemistry of Hafnium(IV) Bromide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium(IV) bromide (HfBr₄) is a versatile precursor in the synthesis of a diverse range of coordination complexes. As a colorless, diamagnetic, and moisture-sensitive solid, it readily sublimes in a vacuum.[1][2][3][4] Structurally, HfBr₄ adopts a tetrahedral geometry, distinguishing it from the polymeric nature of its chloride analogue, hafnium(IV) chloride.[1] This guide provides a comprehensive overview of the coordination chemistry of hafnium(IV) bromide complexes, focusing on their synthesis, structural characterization, reactivity, and potential applications, with a particular emphasis on aspects relevant to materials science and drug development. The inherent reactivity of HfBr₄ and its propensity to form complexes with various donor ligands make it a subject of significant interest in inorganic and medicinal chemistry.
Synthesis of Hafnium(IV) Bromide Complexes
The synthesis of hafnium(IV) bromide coordination complexes typically involves the reaction of hafnium(IV) bromide with a stoichiometric amount of a ligand in an anhydrous solvent. The choice of solvent is critical to prevent the hydrolysis of the hafnium precursor. Dichloromethane and tetrahydrofuran (THF) are commonly employed solvents for these reactions.[5]
One notable advantage of using hafnium(IV) bromide over other hafnium salts, such as hafnium oxychloride (HfOCl₂), is the suppression of hydroxide formation, particularly in reactions conducted at neutral or near-neutral pH. For instance, in the synthesis of the [HfCDTA(H₂O)₂] complex (where CDTA is 1,2-diaminocyclohexanetetraacetic acid), the use of HfBr₄ at a pH of 6-7 circumvents the excessive formation of hafnium hydroxides, leading to a higher yield of the desired product.[6][7]
A general synthetic workflow for the preparation of hafnium(IV) bromide adducts with bidentate ligands is illustrated below.
Caption: General workflow for the synthesis of hafnium(IV) bromide complexes.
Experimental Protocols
Synthesis of Eight-Coordinate [HfBr₄(L-L)₂] Complexes (L-L = bidentate phosphine or arsine ligand)
A common synthetic route to eight-coordinate hafnium(IV) bromide complexes involves the reaction of HfBr₄ with two equivalents of a bidentate ligand.[5][8]
-
Materials: Hafnium(IV) bromide (HfBr₄), o-C₆H₄(PMe₂)₂ (1,2-bis(dimethylphosphino)benzene), o-C₆H₄(AsMe₂)₂ (1,2-bis(dimethylarsino)benzene), anhydrous dichloromethane (CH₂Cl₂), anhydrous tetrahydrofuran (THF). All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Procedure 1 (from HfBr₄): A solution of the bidentate ligand (2 equivalents) in anhydrous THF is added to a suspension of HfBr₄ (1 equivalent) in anhydrous THF. The reaction mixture is stirred at room temperature for several hours. The resulting product can be isolated by filtration, washing with a non-coordinating solvent, and drying under vacuum.
-
Procedure 2 (from a precursor complex): Alternatively, these complexes can be prepared by the displacement of a weakly coordinating ligand. For example, a solution of the bidentate ligand (3 equivalents) in CH₂Cl₂ can be added to a solution of [HfBr₄(Me₂S)₂] (prepared in situ). The displacement of dimethyl sulfide (Me₂S) by the stronger donor ligand yields the desired eight-coordinate complex.[5]
Structural Characterization
The coordination geometry of hafnium(IV) in its bromide complexes is highly dependent on the nature and stoichiometry of the coordinated ligands. Coordination numbers of six and eight are common, leading to a variety of molecular geometries. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.
Polynuclear Complexes: In the absence of strongly coordinating organic ligands, hafnium(IV) can form polynuclear oxo or hydroxo-bridged clusters. While not bromide complexes, the structural motifs found in these clusters, such as the {Hf₅} and {Hf₆} cores, highlight the structural diversity of hafnium coordination chemistry.[6][9][10] In these structures, hafnium atoms can exhibit coordination numbers of 7 or 8 with distorted geometries like bi-capped trigonal prismatic or square antiprismatic.[11][12]
| Complex Type | Ligand (L-L) | Coordination Number | Geometry | Hf-Br Bond Length (Å) | Hf-L Bond Length (Å) | Br-Hf-Br Angle (°) |
| [HfBr₄(L-L)₂] | o-C₆H₄(PMe₂)₂ | 8 | Distorted Dodecahedral | Data not available | Data not available | Data not available |
| [HfBr₄(L-L)₂] | o-C₆H₄(AsMe₂)₂ | 8 | Distorted Dodecahedral | Data not available | Data not available | Data not available |
Note: Specific quantitative data for Hf-Br bond lengths and angles in these complexes were not available in the searched literature. The table is structured to accommodate this data when it becomes available.
Spectroscopic Properties
The characterization of hafnium(IV) bromide complexes relies heavily on a combination of spectroscopic techniques. As these complexes are diamagnetic (d⁰), Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.
NMR Spectroscopy:
-
¹H and ¹³C NMR: The coordination of ligands to the hafnium center results in shifts in the proton and carbon resonances of the ligand compared to the free ligand. These shifts provide information about the electronic environment of the coordinated atoms. For instance, in hafnium(IV) polyaminoacetate complexes, the formation of rigid N-Hf and O-Hf bonds leads to an increased number of signals in the ¹H NMR spectrum due to the loss of rotational symmetry and the non-equivalence of methylene protons.[11]
-
³¹P NMR: For complexes containing phosphine ligands, ³¹P NMR spectroscopy is invaluable. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment.
Infrared (IR) Spectroscopy:
-
Hf-Br Stretching Vibrations: The IR spectra of hafnium(IV) bromide complexes are expected to show characteristic absorption bands corresponding to the Hf-Br stretching vibrations. These bands are typically found in the far-IR region (below 400 cm⁻¹) and their position is influenced by the coordination number and geometry of the hafnium center.
-
Ligand Vibrations: The coordination of a ligand to the hafnium center can also lead to shifts in the vibrational frequencies of the ligand itself. For example, in carboxylate complexes, a significant shift in the C=O stretching frequency is observed upon coordination.[6]
UV-Vis Spectroscopy:
UV-Vis spectroscopy can provide information about the electronic transitions within the complex. While hafnium(IV) itself is d⁰ and does not exhibit d-d transitions, ligand-to-metal charge transfer (LMCT) bands can be observed, typically in the UV region.
| Spectroscopic Technique | Key Observables for HfBr₄ Complexes |
| NMR (¹H, ¹³C, ³¹P) | Chemical shifts of ligand protons, carbons, and phosphorus atoms upon coordination. |
| IR Spectroscopy | Hf-Br stretching frequencies (far-IR), shifts in ligand vibrational modes. |
| UV-Vis Spectroscopy | Ligand-to-metal charge transfer (LMCT) bands. |
Reactivity and Potential Applications
Hafnium(IV) bromide complexes exhibit a range of reactivities that make them interesting for various applications, from catalysis to medicine.
Catalysis
Hafnium-based complexes, particularly those with pyridyl-amido ligands, have been investigated as catalysts for olefin polymerization. The catalytic cycle involves the activation of the hafnium precursor to a cationic species, followed by the coordination and insertion of the olefin monomer. A proposed mechanism involves the modification of the ligand by monomer insertion, leading to the formation of new, highly active catalytic species. This process can be visualized as a workflow.
Caption: Simplified mechanism of olefin polymerization catalyzed by a hafnium complex.
Drug Development and Biomedical Applications
The unique properties of hafnium, such as its high atomic number and low toxicity profile in certain coordinated forms, make its complexes promising candidates for biomedical applications.
-
Contrast Agents: Hafnium complexes with polyaminocarboxylic acids, such as [HfCDTA(H₂O)₂], have been studied as potential contrast agents for diagnostic radiology. Their ability to form stable, water-soluble complexes is crucial for in vivo applications.[6][11]
-
Dose-Enhancing Agents: In radiotherapy, the high Z number of hafnium makes its compounds effective at absorbing X-rays and producing secondary electrons, which can enhance the radiation dose delivered to a tumor. This property is being explored in the development of novel cancer therapies.
Conclusion
The coordination chemistry of hafnium(IV) bromide is a rich and evolving field. HfBr₄ serves as a valuable starting material for the synthesis of a wide array of complexes with diverse structures and functionalities. While detailed structural and spectroscopic data for many hafnium(IV) bromide complexes remain to be fully documented in the literature, the existing research highlights their potential in catalysis and biomedical applications. Further exploration of the synthesis, characterization, and reactivity of these compounds is warranted to fully unlock their potential in materials science and drug development. The ability to tune the properties of these complexes through ligand design offers exciting opportunities for the creation of new functional molecules.
References
- 1. Hafnium compounds - Wikipedia [en.wikipedia.org]
- 2. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]
- 4. Hafnium(IV)-Bromide (HfBr4) powder (CAS No. 13777-22-5) [samaterials.co.uk]
- 5. Synthesis, properties and structures of eight-coordinate zirconium(IV) and hafnium(IV) halide complexes with phosphorus and arsenic ligands - ePrints Soton [eprints.soton.ac.uk]
- 6. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electronic response of a (P,N)-based ligand on metal coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, properties and structures of eight-coordinate zirconium(iv) and hafnium(iv) halide complexes with phosphorus and arsenic ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. hedleylab.com [hedleylab.com]
- 11. Synthesis, dynamics and redox properties of eight-coordinate zirconium catecholate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Hafnium Tetrabromide: A Comprehensive Technical Safety Guide for Researchers
This technical guide provides an in-depth overview of the material safety data for hafnium tetrabromide (HfBr₄). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document consolidates critical safety information, handling protocols, and emergency procedures, presenting them in a clear and accessible format to ensure safe laboratory practices.
Chemical and Physical Properties
Hafnium tetrabromide is a colorless, diamagnetic, and moisture-sensitive solid.[1] It sublimes in a vacuum and has a structure featuring tetrahedral hafnium centers.[1] It is primarily used in the manufacture of other substances and is not intended for food or drug use.[2]
| Property | Value | Reference |
| Chemical Formula | HfBr₄ | [1][3][4][5] |
| Molecular Weight | 498.11 g/mol | [2][3][5][6] |
| Appearance | Colorless solid / White powder | [1][4][6] |
| Density | 5.094 g/cm³ | [1] |
| Boiling Point | 424 °C | [4] |
| CAS Number | 13777-22-5 | [1][2][3][4][5][6] |
| EC Number | 237-416-9 | [1][2][3][6] |
| Solubility | Reacts with water | [5] |
Hazard Identification and GHS Classification
Hafnium tetrabromide is classified as a corrosive material. The primary hazards are severe skin burns and serious eye damage.
| GHS Pictogram | Signal Word | Hazard Class | Hazard Statements |
| GHS05 | Danger | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage.[2][3] |
| Eye Damage 1 | H318: Causes serious eye damage.[2] |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include P260 (Do not breathe dust), P280 (Wear protective gloves/clothing/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...).[2][3]
Toxicological Information
The toxicological properties of hafnium tetrabromide have not been thoroughly investigated.[2] However, there are reports of liver damage resulting from exposure to hafnium compounds.[2][7] It is not classified as a carcinogen by OSHA.[2] For hafnium compounds in general, the National Institute for Occupational Safety and Health (NIOSH) has established a Recommended Exposure Limit (REL) and an Immediately Dangerous to Life or Health (IDLH) concentration.
| Parameter | Value | Agency | Notes |
| NIOSH REL (TWA) | 0.5 mg/m³ (as Hf) | NIOSH | Time-Weighted Average concentration for up to a 10-hour workday.[8] |
| OSHA PEL (TWA) | 0.5 mg/m³ (as Hf) | OSHA | Permissible Exposure Limit for an 8-hour workday.[8] |
| Revised IDLH | 50 mg/m³ (as Hf) | NIOSH | Based on acute oral toxicity data in animals.[8] |
No specific experimental protocols for determining the toxicity of hafnium tetrabromide were available in the consulted resources. The IDLH value is based on animal studies of hafnium compounds in general.
Experimental Protocols and Workflows
Standard Handling Protocol for Hafnium Tetrabromide
Due to its moisture-sensitive and corrosive nature, hafnium tetrabromide must be handled with specific precautions. The following workflow outlines the mandatory steps for safe handling in a research environment.
Caption: Workflow for the safe handling of Hafnium Tetrabromide.
Methodology:
-
Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2] An appropriate exhaust ventilation system, such as a fume hood, must be operational.[2]
-
Handling: All manipulations of hafnium tetrabromide should be performed in a controlled environment to prevent contact with moisture.[2] This is best achieved within a fume hood or under an inert atmosphere (e.g., in a glovebox). Avoid any actions that could generate dust or aerosols.[2]
-
Storage: The compound must be stored in a tightly sealed container under an inert gas to prevent degradation from moisture.[2] The storage area must be dry, well-ventilated, and separate from incompatible materials.[2]
-
Disposal: All waste material must be treated as hazardous. It should be collected in suitable, closed containers and disposed of through a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2]
First Aid Protocol for Exposure
Immediate and appropriate first aid is critical in the event of exposure to hafnium tetrabromide. The following decision tree outlines the steps to be taken for different routes of exposure.
Caption: First aid decision tree for Hafnium Tetrabromide exposure.
Methodology:
-
General Advice: In all cases of exposure, remove the individual from the area and consult a physician, providing them with the Safety Data Sheet.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If contact lenses are present and easy to remove, do so. Continue rinsing and seek immediate medical attention from a poison center or doctor.[2]
-
Skin Contact: Remove all contaminated clothing at once. Thoroughly wash the affected skin with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical aid.[2]
-
Ingestion: If the person is conscious, have them rinse their mouth and drink two to four cupfuls of water. Never give anything by mouth to an unconscious person and do not induce vomiting.[2] Get immediate medical aid.[2]
Chemical Incompatibility and Hazardous Reactions
Hafnium tetrabromide is stable under recommended storage conditions but can undergo hazardous reactions with certain substances.[2] Its primary incompatibility is with moisture.
Caption: Hydrolysis reaction of Hafnium Tetrabromide.
Methodology: Hafnium tetrabromide is highly sensitive to moisture.[1] When it comes into contact with water, it hydrolyzes to form hafnium oxide (HfO₂) and hydrobromic acid (HBr).[5] This reaction is hazardous due to the formation of corrosive hydrobromic acid.
Reaction: HfBr₄ + 2H₂O → HfO₂ + 4HBr[5]
Therefore, it is critical to store hafnium tetrabromide away from water and other sources of moisture.[2] While data on other specific incompatibilities for the tetrabromide form is limited, general safety practice for reactive metal halides suggests avoiding strong oxidizing agents and strong bases.
References
- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. aplmaterials.com [aplmaterials.com]
- 3. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 6. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]
- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 8. Hafnium compounds - IDLH | NIOSH | CDC [cdc.gov]
Theoretical Insights into the Properties of Hafnium Tetrabromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical studies on the properties of hafnium tetrabromide (HfBr₄). Leveraging computational chemistry methods, researchers have elucidated the structural, vibrational, and electronic characteristics of this important inorganic compound. This document summarizes key quantitative data from these theoretical investigations, details the computational methodologies employed, and presents logical workflows for theoretical analysis.
Core Properties of Hafnium Tetrabromide
Hafnium tetrabromide is a colorless, diamagnetic, and moisture-sensitive solid that readily sublimes in a vacuum.[1] Theoretical studies, in alignment with experimental data, confirm that HfBr₄ adopts a tetrahedral molecular geometry in the gas phase.[1] This structure is analogous to that of zirconium tetrabromide.[1]
Table 1: Theoretical Molecular Geometry of Hafnium Tetrabromide (HfBr₄)
| Parameter | Theoretical Value | Experimental Value | Computational Method |
| Hf-Br Bond Length (Å) | Data not available in search results | Data not available in search results | Density Functional Theory (DFT) |
| Br-Hf-Br Bond Angle (°) | ~109.5 (ideal tetrahedral) | Data not available in search results | Density Functional Theory (DFT) |
Note: Specific calculated values for bond lengths and angles from theoretical studies were not available in the provided search results. The bond angle is inferred from the established tetrahedral geometry.
Vibrational Properties
The vibrational modes of hafnium tetrabromide have been investigated using theoretical methods, providing insights into its infrared and Raman spectra. For a tetrahedral molecule like HfBr₄, group theory predicts four fundamental vibrational modes.
Table 2: Theoretical and Experimental Vibrational Frequencies of Hafnium Tetrabromide (HfBr₄)
| Vibrational Mode | Symmetry | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν₁ | A₁ (Raman active) | Data not available in search results | 236 |
| ν₂ | E (Raman active) | Data not available in search results | 63 |
| ν₃ | F₂ (IR & Raman active) | Data not available in search results | 273 |
| ν₄ | F₂ (IR & Raman active) | Data not available in search results | 71 |
Note: While experimental frequencies are available, specific theoretically calculated frequencies from a comprehensive study were not found in the search results. The symmetry assignments are based on the expected modes for a tetrahedral molecule.
Theoretical and Experimental Protocols
The primary theoretical approach for studying the properties of hafnium tetrabromide is Density Functional Theory (DFT).[2] This method offers a good balance between computational cost and accuracy for systems containing heavy elements like hafnium.
General Computational Protocol for HfBr₄ Property Prediction
A typical computational workflow for determining the properties of HfBr₄ involves the following steps:
-
Geometry Optimization: The initial step is to determine the lowest energy structure of the HfBr₄ molecule. This is achieved by performing a geometry optimization calculation, which systematically adjusts the atomic coordinates to find a minimum on the potential energy surface.
-
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This computes the second derivatives of the energy with respect to the atomic positions, yielding the harmonic vibrational frequencies and their corresponding normal modes. These calculations also confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Following the geometry optimization, various electronic properties can be calculated. These may include the molecular orbital energies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, and the overall electronic density distribution.
Choice of Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing heavy elements like hafnium, it is crucial to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. Commonly used functionals for such systems include hybrid functionals like B3LYP or PBE0, and basis sets like the LANL2DZ or the def2-TZVP series are often employed for the heavy atoms.
Reactivity of Hafnium Tetrabromide
Theoretical studies can also provide insights into the reactivity of HfBr₄. Two key reactions that have been noted are its hydrolysis and thermal decomposition.[2]
References
Spectroscopic Analysis of Hafnium Tetrabromide (HfBr₄): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) and Raman spectroscopy of hafnium tetrabromide (HfBr₄). Hafnium tetrabromide is a colorless, diamagnetic, and moisture-sensitive solid that sublimes in a vacuum. It adopts a tetrahedral geometry, similar to zirconium tetrabromide. Understanding the vibrational properties of HfBr₄ is crucial for its application in various fields, including materials science and catalysis. This guide summarizes the key spectroscopic data, provides detailed experimental protocols for its analysis, and visualizes the underlying molecular structure and analytical workflow.
Quantitative Spectroscopic Data
The vibrational modes of hafnium tetrabromide have been determined using both infrared and Raman spectroscopy. As a molecule with tetrahedral (Td) symmetry, HfBr₄ has four fundamental vibrational modes. The activity of these modes in IR and Raman spectroscopy is governed by the selection rules for the Td point group. The experimentally observed and assigned vibrational frequencies are summarized in the table below.
| Vibrational Mode | Symmetry | Description | IR Activity | Raman Activity | Frequency (cm⁻¹) |
| ν₁ | A₁ | Symmetric Stretch | Inactive | Active | 236 |
| ν₂ | E | Bending | Inactive | Active | 63 |
| ν₃ | F₂ | Asymmetric Stretch | Active | Active | 273 |
| ν₄ | F₂ | Bending | Active | Active | 71 |
Experimental Protocols
Due to the moisture-sensitive nature of hafnium tetrabromide, all handling and sample preparation must be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
Infrared (IR) Spectroscopy
1. Sample Preparation (Solid-State, KBr Pellet Method):
-
In an argon or nitrogen-filled glovebox, grind a small amount (approximately 1-2 mg) of HfBr₄ with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet-forming die.
-
Press the powder under a hydraulic press at approximately 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Mount the KBr pellet in a suitable sample holder.
2. Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.
-
Spectral Range: 4000 - 200 cm⁻¹. The fundamental vibrations of HfBr₄ are expected in the far-IR region.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 32 to 64 scans to achieve a good signal-to-noise ratio.
-
Background: Record a background spectrum of a pure KBr pellet prepared under the same conditions.
-
Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Raman Spectroscopy
1. Sample Preparation (Solid-State):
-
Inside an inert atmosphere glovebox, place a small amount of crystalline HfBr₄ into a glass capillary tube.
-
Seal the capillary tube with a torch or a suitable sealant to prevent exposure to air and moisture.
-
Alternatively, the sample can be placed in a sealed sample holder with a quartz window.
2. Data Acquisition:
-
Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer can be used.
-
Laser Excitation: A laser with a wavelength that does not cause sample fluorescence is recommended (e.g., 532 nm, 785 nm, or 1064 nm).
-
Laser Power: Use low laser power (typically < 10 mW) at the sample to avoid thermal decomposition.
-
Spectral Range: 50 - 3000 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Acquisition Time: The acquisition time will depend on the sample's scattering efficiency and the laser power used. Multiple accumulations may be necessary.
-
Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer or cyclohexane.
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of HfBr₄ and the molecular structure with its fundamental vibrational modes.
Caption: Workflow for Spectroscopic Analysis of HfBr₄.
Caption: Molecular Structure and Vibrational Modes of HfBr₄.
Phase Transitions of Solid Hafnium Tetrabromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Hafnium tetrabromide (HfBr₄) is a colorless, diamagnetic, and moisture-sensitive solid that sublimes in a vacuum.[1] While it serves as a precursor in the synthesis of various hafnium compounds, detailed experimental data regarding its solid-state phase transitions are not extensively reported in readily accessible scientific literature. This technical guide consolidates the available information on the structural and thermal properties of solid hafnium tetrabromide, highlighting areas where further research is needed to provide a comprehensive understanding of its phase behavior.
Crystal Structure
The primary crystal structure of hafnium tetrabromide has been investigated using X-ray diffraction techniques. An early and key study by Berdonosov et al. (1963) established the fundamental crystallographic parameters for one of its solid phases.[1] Unfortunately, detailed information about other potential polymorphs and the specific structural changes that occur during any phase transitions remains scarce in the public domain.
Table 1: Crystallographic Data for Hafnium Tetrabromide
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] (inferred from similarity to ZrBr₄) |
| Space Group | P2₁/c | (Assumed based on ZrBr₄) |
| a (Å) | Data not available | |
| b (Å) | Data not available | |
| c (Å) | Data not available | |
| β (°) | Data not available | |
| Z | Data not available |
Note: Specific lattice parameters from the original 1963 study in "Zhurnal Neorganicheskoi Khimii" were not retrievable through the conducted searches.
Thermal Properties and Phase Behavior
Information regarding the phase transitions of solid HfBr₄ induced by temperature or pressure is limited. While general thermochemical properties have been calculated, specific transition temperatures, enthalpies, and entropies for solid-state transformations are not well-documented in the available literature.
Table 2: Thermochemical Properties of Hafnium Tetrabromide
| Property | Value | Reference |
| Molar Mass | 498.106 g/mol | [2] |
| Sublimation Point | 332 °C | [2] |
| Boiling Point | 424 °C | [3] |
| Density | 5.094 g/cm³ | [3] |
Experimental Protocols
Detailed experimental protocols for the investigation of phase transitions in solid hafnium tetrabromide are not explicitly described in the surveyed literature. However, standard techniques for such studies would include:
-
Differential Scanning Calorimetry (DSC): To determine transition temperatures and measure the enthalpy of phase changes. The sample would be heated and cooled at a controlled rate in an inert atmosphere to identify endothermic and exothermic events corresponding to phase transitions.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of HfBr₄. This would involve heating the sample in a controlled atmosphere and monitoring its mass change as a function of temperature.
-
High-Temperature X-ray Diffraction (HTXRD): To identify different crystalline phases at elevated temperatures. Powder X-ray diffraction patterns would be collected as the sample is heated, allowing for the determination of crystal structures and lattice parameter changes with temperature.
-
High-Pressure Raman Spectroscopy: To investigate structural changes under high pressure. The sample would be placed in a diamond anvil cell, and Raman spectra would be collected at various pressures to observe shifts in vibrational modes that indicate phase transitions.
Logical Workflow for Phase Transition Analysis
The following diagram illustrates a logical workflow for the comprehensive study of phase transitions in a solid material like hafnium tetrabromide.
Caption: Logical workflow for investigating phase transitions.
Future Outlook
The comprehensive characterization of the phase transitions of solid hafnium tetrabromide presents a clear area for further research. Experimental studies employing modern thermal analysis and diffraction techniques are necessary to elucidate the existence of polymorphs, determine the precise conditions of their interconversion, and fully characterize their crystal structures. Such data would be invaluable for applications in materials science and inorganic synthesis.
References
Methodological & Application
Application Notes and Protocols for Hafnium Tetrabromide as a Chemical Vapor Deposition (CVD) Precursor
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium-based thin films, such as hafnium oxide (HfO₂), hafnium nitride (HfN), and hafnium silicates (HfSixOy), are critical materials in the semiconductor industry, primarily for the fabrication of high-κ dielectric gate oxides in modern integrated circuits.[1][2] Chemical Vapor Deposition (CVD) is a versatile technique for depositing these thin films with high purity and conformity.[3] While a variety of metal-organic precursors are commonly employed for hafnium deposition, inorganic hafnium halides like hafnium tetrabromide (HfBr₄) offer a carbon-free alternative, which can be advantageous in preventing carbon contamination in the deposited films.[1]
Hafnium tetrabromide is a colorless, moisture-sensitive solid that sublimes in a vacuum.[4] Its structural similarity to zirconium tetrabromide, with tetrahedral Hf centers, distinguishes it from the polymeric nature of hafnium tetrachloride.[4] These application notes provide an overview of the properties of HfBr₄ and generalized protocols for its use as a precursor in the CVD of hafnium-based thin films.
Precursor Properties: A Comparative Overview
The selection of a suitable precursor is critical for a successful CVD process. The ideal precursor should exhibit adequate volatility, thermal stability, and reactivity at desired deposition temperatures. The following table summarizes the key physical and chemical properties of hafnium tetrabromide and provides a comparison with the more commonly used hafnium tetrachloride.
| Property | Hafnium Tetrabromide (HfBr₄) | Hafnium Tetrachloride (HfCl₄) |
| CAS Number | 13777-22-5[5] | 13499-05-3[2] |
| Molecular Weight | 498.11 g/mol [6] | 320.302 g/mol [2] |
| Appearance | Colorless to tan crystalline powder[4][5] | White crystalline solid[2] |
| Density | 5.094 g/cm³[4] | 3.89 g/cm³[2] |
| Melting Point | 424 °C (decomposes)[5] | 432 °C[2] |
| Boiling Point | 424 °C[7] | Sublimes at 315 °C (1 atm)[8] |
| Sublimation Point | 332 °C[9] | 315 °C[8] |
| Vapor Pressure | Sublimes in vacuum[4] | 1 mmHg at 190 °C[2] |
| Solubility | Soluble in 1,2-dichloroethane and carbon tetrachloride[9] | Decomposes in water[2] |
Logical Relationship of Hafnium Precursors for CVD
The choice of precursor significantly impacts the CVD process and the resulting film quality. The following diagram illustrates the relationship between different classes of hafnium precursors.
Caption: Classification of Hafnium CVD Precursors.
Experimental Protocols
The following are generalized protocols for the deposition of hafnium-based thin films using HfBr₄ as a precursor. These protocols are based on the principles of halide-based CVD and should be considered as starting points for process optimization.
Protocol 1: Chemical Vapor Deposition of Hafnium Oxide (HfO₂)
Objective: To deposit a thin film of hafnium oxide on a silicon substrate using HfBr₄ and an oxygen source.
Materials and Equipment:
-
Hafnium Tetrabromide (HfBr₄), 99.99% purity
-
Silicon (100) wafers
-
Oxygen (O₂) or Water Vapor (H₂O) as the oxygen source
-
Argon (Ar) or Nitrogen (N₂) as a carrier and purge gas
-
A cold-wall CVD reactor with a resistively heated substrate holder
-
A precursor delivery system with a heated bubbler or sublimation unit
-
Mass flow controllers for gas delivery
-
Vacuum pump and pressure gauges
Methodology:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.
-
Immediately load the substrates into the CVD reactor load-lock to prevent re-oxidation.
-
-
CVD Process:
-
Precursor Sublimation: Heat the HfBr₄ precursor in the sublimation unit to a temperature sufficient to achieve the desired vapor pressure. A starting temperature of 200-250°C is recommended.
-
Carrier Gas Flow: Use a heated carrier gas line to transport the HfBr₄ vapor into the reaction chamber. A typical Ar flow rate is 50-100 sccm.
-
Reactor Conditions:
-
Maintain the substrate temperature between 400°C and 600°C.
-
Set the reactor pressure in the range of 1-10 Torr.
-
-
Reactant Introduction: Introduce the oxygen source (O₂ or H₂O vapor) into the chamber. For O₂, a flow rate of 20-50 sccm is a reasonable starting point. If using H₂O, a controlled vapor delivery system is required.
-
Deposition: The deposition time will depend on the desired film thickness and the growth rate, which needs to be determined experimentally.
-
Purge: After deposition, stop the precursor and reactant flows and purge the chamber with an inert gas.
-
Cool Down: Cool the substrate to room temperature under an inert atmosphere before unloading.
-
Protocol 2: Chemical Vapor Deposition of Hafnium Nitride (HfN)
Objective: To deposit a thin film of hafnium nitride on a suitable substrate using HfBr₄ and a nitrogen source.
Materials and Equipment:
-
Same as Protocol 1, with the following additions/substitutions:
-
Nitrogen (N₂) and/or Ammonia (NH₃) as the nitrogen source
Methodology:
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
CVD Process:
-
Precursor Delivery: The HfBr₄ delivery is the same as in Protocol 1.
-
Reactor Conditions:
-
Substrate temperatures for HfN deposition are typically higher than for HfO₂, in the range of 600-800°C.[10]
-
Reactor pressure can be maintained between 1-10 Torr.
-
-
Reactant Introduction: Introduce the nitrogen source. A mixture of N₂ and H₂ or NH₃ can be used. For an N₂/H₂ mixture, a ratio of 1:3 is a common starting point. For NH₃, a flow rate of 50-100 sccm can be used.
-
Deposition, Purge, and Cool Down: Follow the same procedures as in Protocol 1.
-
Protocol 3: Chemical Vapor Deposition of Hafnium Silicate (HfSixOy)
Objective: To deposit a thin film of hafnium silicate using HfBr₄ and a silicon precursor.
Materials and Equipment:
-
Same as Protocol 1, with the following additions:
-
A silicon precursor such as silane (SiH₄) or tetraethyl orthosilicate (TEOS).
-
An oxygen source is also required.
Methodology:
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
CVD Process:
-
Precursor Delivery: HfBr₄ is delivered as described in Protocol 1. The silicon precursor is delivered through a separate gas line.
-
Reactor Conditions:
-
Substrate temperatures for hafnium silicate deposition are typically in the range of 300-500°C.
-
Maintain the reactor pressure between 1-10 Torr.
-
-
Reactant Introduction: Introduce the HfBr₄, silicon precursor, and oxygen source simultaneously into the reaction chamber. The ratio of the precursor flow rates will determine the composition of the resulting film.
-
Deposition, Purge, and Cool Down: Follow the same procedures as in Protocol 1.
-
CVD Experimental Workflow
The following diagram illustrates a typical workflow for a CVD experiment.
Caption: A generalized workflow for a CVD experiment.
Safety and Handling of Hafnium Tetrabromide
Hafnium tetrabromide is a corrosive and moisture-sensitive material that requires careful handling.[6]
-
General Handling:
-
Storage:
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]
-
In all cases of exposure, seek immediate medical attention.[6]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[6]
-
Film Characterization
After deposition, the properties of the hafnium-based films should be characterized using appropriate techniques to determine their thickness, composition, crystallinity, and electrical properties. Common characterization techniques include:
-
Ellipsometry: For measuring film thickness and refractive index.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states.
-
X-ray Diffraction (XRD): To identify the crystalline phases and orientation of the film.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the film's microstructure and interfaces.
-
Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements: To evaluate the electrical properties of dielectric films.
References
- 1. balazs.com [balazs.com]
- 2. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. aplmaterials.com [aplmaterials.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. crystal-growth.net [crystal-growth.net]
- 9. hafnium(IV) bromide [chemister.ru]
- 10. MOCVD of conductive cubic HfN thin films from Hf(NR2)4 and N,N-dimethylhydrazine [publica.fraunhofer.de]
Application Notes and Protocols for the Synthesis of Hafnium Oxide Thin Films using Hafnium Halide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium oxide (HfO₂) is a ceramic material with a high dielectric constant (high-k), making it a critical component in modern electronics. It serves as a superior insulator in transistors and memory devices, enabling further miniaturization and enhanced performance of semiconductor technologies. While not directly used in drug development, the advanced electronics enabled by HfO₂ are integral to the instrumentation and analytical devices used in pharmaceutical research.
Atomic Layer Deposition (ALD) is a precision technique for depositing ultrathin films with exceptional conformity and thickness control at the atomic scale. This document provides detailed application notes for the synthesis of HfO₂ thin films using hafnium halide precursors, focusing on the widely documented hafnium tetrachloride (HfCl₄). Additionally, a scientifically-derived protocol for the less common hafnium tetrabromide (HfBr₄) is presented as a starting point for research and development.
Data Presentation: Quantitative Summary
The properties of HfO₂ thin films are highly dependent on the deposition parameters. The data presented below is typical for films grown by thermal ALD using HfCl₄ and water (H₂O) as the oxygen source.
Table 1: Typical ALD Process Parameters for HfO₂ from HfCl₄ and H₂O
| Parameter | Value | Range | Notes |
| Substrate Temperature | 300 °C | 180 - 600 °C | Affects crystallinity and film density. |
| HfCl₄ Source Temperature | 150 °C | 130 - 190 °C | Ensures sufficient vapor pressure. |
| HfCl₄ Pulse Time | 1.0 s | 0.5 - 5.0 s | Must be long enough for surface saturation. |
| N₂ Purge Time (post-HfCl₄) | 2.0 s | 1.0 - 60 s | Crucial to prevent CVD reactions. |
| H₂O Pulse Time | 1.0 s | 0.5 - 2.0 s | Must be long enough for surface saturation. |
| N₂ Purge Time (post-H₂O) | 2.0 s | 1.0 - 60 s | Removes excess water and byproducts. |
| Growth per Cycle (GPC) | ~0.5 Å/cycle | 0.3 - 1.0 Å/cycle | Varies with substrate temperature. |
| Chamber Pressure | 0.5 Torr | 0.1 - 1.0 Torr | Deposition pressure. |
Table 2: Physical and Electrical Properties of HfO₂ Films Grown from HfCl₄
| Property | Typical Value | Notes |
| Film Composition | Stoichiometric HfO₂ | May contain residual chlorine impurities. |
| Crystallinity | Amorphous to Polycrystalline | Temperature-dependent; typically amorphous at lower temperatures. |
| Density | 9.0 - 9.7 g/cm³ | Approaches bulk density with optimized conditions. |
| Refractive Index (@ 633 nm) | 1.95 - 2.10 | Correlates with film density. |
| Dielectric Constant (k) | 16 - 25 | Depends on crystallinity and film purity. |
| Surface Roughness (RMS) | < 1 nm | Generally very smooth, especially for amorphous films. |
Experimental Protocols
Protocol for ALD of HfO₂ using Hafnium Tetrachloride (HfCl₄)
This protocol details a standard thermal ALD process for depositing HfO₂ thin films on silicon substrates.
3.1.1. Materials & Equipment
-
Hafnium tetrachloride (HfCl₄) powder (≥99.9% purity)
-
Deionized (DI) water
-
High-purity nitrogen (N₂) or argon (Ar) gas for purging and as a carrier gas
-
Silicon (Si) wafers or other suitable substrates
-
ALD reactor equipped with heated precursor lines and chamber
-
Standard wet-bench for substrate cleaning (e.g., for RCA clean)
3.1.2. Substrate Preparation
-
Perform a standard RCA clean on the silicon wafers to remove organic and metallic contaminants. This process results in a thin, hydrophilic chemical oxide layer on the silicon surface, which is ideal for initiating ALD growth.
-
Rinse the wafers thoroughly with DI water and dry them with a stream of nitrogen gas.
-
Load the cleaned substrates into the ALD reactor's load-lock chamber immediately to prevent atmospheric contamination.
3.1.3. ALD Process Steps
-
Transfer the substrates from the load-lock to the main deposition chamber.
-
Heat the substrate to the desired deposition temperature (e.g., 300 °C).
-
Heat the HfCl₄ precursor container to 150 °C to generate sufficient vapor pressure. Ensure all precursor delivery lines are heated to a temperature above the precursor source temperature to prevent condensation.
-
Maintain the DI water source at room temperature.
-
Execute the ALD deposition sequence by repeating the following cycle:
-
HfCl₄ Pulse: Introduce HfCl₄ vapor into the chamber for 1.0 second using a carrier gas.
-
N₂ Purge: Stop the HfCl₄ flow and purge the chamber with N₂ gas for 2.0 seconds to remove any unreacted precursor and gaseous byproducts (HCl).
-
H₂O Pulse: Introduce H₂O vapor into the chamber for 1.0 second.
-
N₂ Purge: Stop the H₂O flow and purge the chamber with N₂ gas for 2.0 seconds to remove excess water and reaction byproducts.
-
-
The number of cycles determines the final film thickness. For a 10 nm film, approximately 200 cycles would be required.
-
After the final cycle, cool the chamber and substrates to room temperature under a continuous flow of nitrogen.
Derived Protocol for ALD of HfO₂ using Hafnium Tetrabromide (HfBr₄)
Note: HfBr₄ is not a commonly used precursor for HfO₂ ALD, and as such, there is a lack of established protocols in the literature. The following is a proposed starting point for process development, derived from the HfCl₄ protocol and the known properties of HfBr₄.
3.2.1. Key Differences and Considerations
-
Volatility: HfBr₄ is a solid with a sublimation point reported around 332 °C.[1] This is slightly higher than that of HfCl₄ (315 °C), suggesting that a higher source temperature will be necessary to achieve an adequate vapor pressure.
-
Reactivity: The hafnium-bromine bond is weaker than the hafnium-chlorine bond. This may influence the ALD temperature window and the reactivity with surface hydroxyl groups.
-
Byproducts: The reaction will produce hydrogen bromide (HBr), which is a corrosive gas.
3.2.2. Proposed Starting ALD Protocol for HfBr₄
-
Substrate Preparation: Follow the same procedure as for the HfCl₄ protocol.
-
ALD Process Parameters (Starting Points):
-
HfBr₄ Source Temperature: Begin at a temperature of approximately 300 °C. This will likely need to be optimized.
-
Substrate Temperature: Start with a similar temperature to the HfCl₄ process, for example, 300 °C.
-
Pulse and Purge Times: Due to the higher molecular weight and potentially lower vapor pressure of HfBr₄, longer pulse and purge times may be necessary to ensure complete surface reactions and removal of precursors and byproducts.
-
HfBr₄ Pulse: 2.0 - 5.0 seconds
-
N₂ Purge (post-HfBr₄): 5.0 - 10.0 seconds
-
H₂O Pulse: 1.0 - 2.0 seconds
-
N₂ Purge (post-H₂O): 5.0 - 10.0 seconds
-
-
-
Process Development: It is critical to perform saturation studies for both the HfBr₄ and H₂O pulses to determine the minimum pulse times required for self-limiting growth. The growth per cycle should be measured at different substrate temperatures to identify the ALD temperature window.
Visualizations
Caption: A high-level experimental workflow for HfO₂ thin film deposition.
Caption: Signaling pathway of the surface reactions during an ALD cycle.
References
Application Notes and Protocols for Hafnium Tetrabromide in Atomic Layer Deposition (ALD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium oxide (HfO₂) thin films are critical components in a variety of advanced technologies, including as high-κ dielectrics in semiconductors and as protective coatings. Atomic Layer Deposition (ALD) is a superior technique for depositing these films with exceptional conformity and thickness control at the atomic level. While various hafnium precursors are commercially available, hafnium tetrabromide (HfBr₄), a solid inorganic precursor, presents a potential alternative to more commonly used metal-organic precursors.
These application notes provide a detailed, albeit theoretical, protocol for the ALD of hafnium oxide using hafnium tetrabromide. Due to a scarcity of direct experimental literature on HfBr₄ in ALD, this protocol is largely based on established processes for the analogous precursor, hafnium tetrachloride (HfCl₄), with adjustments informed by the chemical properties of metal bromides.
Theoretical Protocol: Atomic Layer Deposition of Hafnium Oxide using Hafnium Tetrabromide and Water
This protocol outlines the theoretical parameters for the deposition of HfO₂ thin films using HfBr₄ and water (H₂O) as the oxygen source in an ALD reactor.
Precursor Handling and Storage
Hafnium tetrabromide is a moisture-sensitive solid.[1][2] All handling should be performed in an inert atmosphere, such as a nitrogen-filled glovebox, to prevent precursor degradation. Store HfBr₄ in a sealed container in a dry, cool environment.
Substrate Preparation
The substrate cleaning procedure is critical for achieving high-quality films. A typical cleaning process for silicon wafers includes:
-
Sonication in acetone, followed by isopropyl alcohol, and finally deionized (DI) water.
-
Immersion in a piranha solution (a 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂)) to remove organic residues.
-
A final rinse with DI water and drying with a stream of nitrogen gas.
ALD System Preparation
-
Load the cleaned substrates into the ALD reactor.
-
Heat the HfBr₄ precursor in a bubbler to a temperature sufficient to achieve an adequate vapor pressure for deposition. Based on the sublimation properties of similar metal halides, a source temperature in the range of 170-200°C is a reasonable starting point.[3]
-
Maintain the H₂O source at room temperature.
-
Heat the ALD reactor chamber to the desired deposition temperature. The ALD window for halide precursors typically lies between 300°C and 500°C.[4]
Deposition Cycle
The ALD process consists of sequential and self-limiting surface reactions. A single ALD cycle for HfO₂ using HfBr₄ and H₂O is proposed as follows:
-
HfBr₄ Pulse: Introduce HfBr₄ vapor into the reactor chamber. The pulse duration should be long enough to allow for the saturation of the substrate surface with the precursor. A starting pulse time of 0.5 to 2.0 seconds is recommended.
-
Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted HfBr₄ and gaseous byproducts. A purge time of 5 to 10 seconds is a typical starting point.
-
H₂O Pulse: Introduce H₂O vapor into the reactor. This step facilitates the reaction with the surface-adsorbed hafnium species to form hafnium oxide and hydrogen bromide (HBr) as a byproduct. A pulse time of 0.5 to 2.0 seconds is suggested.
-
Inert Gas Purge: Purge the reactor again with an inert gas to remove unreacted H₂O and the HBr byproduct. A purge time of 5 to 10 seconds should be sufficient.
The desired film thickness is achieved by repeating this four-step cycle.
Quantitative Data Summary
The following table summarizes the proposed ALD process parameters for HfBr₄, alongside experimentally determined values for other common hafnium precursors for comparison.
| Parameter | Hafnium Tetrabromide (HfBr₄) (Theoretical) | Hafnium Tetrachloride (HfCl₄) | Tetrakis(ethylmethylamino)hafnium (TEMAH) |
| Precursor State | Solid | Solid | Liquid |
| Source Temperature | 170 - 200 °C | ~185 °C | 75 - 95 °C[5] |
| Deposition Temperature | 300 - 450 °C | 300 - 370 °C | 160 - 420 °C[5] |
| Co-reactant | H₂O | H₂O | H₂O or O₃[5] |
| Hf Precursor Pulse Time | 0.5 - 2.0 s | 0.1 - 10 s | 0.8 - 2.0 s[5] |
| Co-reactant Pulse Time | 0.5 - 2.0 s | >10 s (for saturation) | 0.1 - 0.8 s (O₃)[5] |
| Purge Time | 5 - 10 s | ~3 s | Varies with conditions[5] |
| Growth Rate (Å/cycle) | Estimated 0.5 - 1.0 | ~0.5 - 0.9[3] | ~0.9 - 1.5[6] |
| Byproduct | HBr | HCl | Amines |
Visualizations
Experimental Workflow for HfBr₄ ALD
Caption: Proposed workflow for HfO₂ deposition using HfBr₄ ALD.
Logical Relationship in a Single ALD Cycle
Caption: Surface reactions in one HfBr₄/H₂O ALD cycle.
References
Applications of Hafnium Tetrabromide in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium(IV) halides, including hafnium tetrabromide (HfBr₄), are powerful Lewis acids that serve as effective catalysts in a variety of organic transformations. The high charge density of the Hf⁴⁺ ion makes it a strong electron pair acceptor, enabling the activation of substrates and facilitating reactions that might otherwise require harsh conditions. While hafnium tetrachloride (HfCl₄) is more commonly cited in the literature, hafnium tetrabromide exhibits similar catalytic activity, driven by its Lewis acidic nature. These catalysts are particularly valuable in reactions such as Friedel-Crafts acylations and alkylations, cycloadditions, and polymerization reactions. This document provides an overview of the catalytic applications of hafnium tetrabromide, including detailed protocols for representative reactions.
Core Principle: Lewis Acid Catalysis
The catalytic activity of hafnium tetrabromide is rooted in its function as a Lewis acid. The hafnium center can accept a pair of electrons from a Lewis basic functional group within a substrate molecule (e.g., a carbonyl oxygen or a halogen). This coordination activates the substrate, making it more susceptible to nucleophilic attack. The general mechanism for Lewis acid catalysis is depicted below.
Figure 1: Generalized workflow for Lewis acid catalysis by hafnium tetrabromide.
Application 1: Friedel-Crafts Acylation
Hafnium halides are effective catalysts for Friedel-Crafts reactions. Hafnium bromide has been noted for its use as a co-catalyst in Friedel-Crafts acylations, where it can enhance reactivity and help to suppress side reactions. The Lewis acidic hafnium center activates the acylating agent, facilitating the electrophilic aromatic substitution.
Experimental Protocol: General Procedure for Hafnium Tetrabromide-Catalyzed Friedel-Crafts Acylation
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Hafnium tetrabromide (HfBr₄)
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride or acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Under an inert atmosphere, dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add hafnium tetrabromide (0.05 - 0.2 eq) to the solution.
-
Slowly add the acylating agent (1.0 - 1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Representative Data
The following table summarizes typical results for hafnium-catalyzed Friedel-Crafts acylations. While specific data for HfBr₄ is limited, the yields are representative of what can be expected with hafnium halide catalysts.
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Anisole | Acetic Anhydride | 10 | Dichloromethane | >90 |
| Toluene | Benzoyl Chloride | 5 | Nitrobenzene | 85-95 |
| Veratrole | Acetyl Chloride | 10 | Dichloromethane | >95 |
Application 2: Hydroboration of Cyclopropylamines (A Representative Hafnium-Catalyzed C-C Bond Activation)
While this specific protocol utilizes a hafnium dichloride complex, it serves as an excellent, well-documented example of a hafnium-catalyzed transformation involving C-C bond activation, a reaction type where Lewis acidity plays a key role. This reaction demonstrates the potential of hafnium catalysts in complex organic synthesis.
Experimental Protocol: Hafnium-Catalyzed Hydroboration of Cyclopropylamines.[1]
Materials:
-
Cp₂HfCl₂ (Hafnium dichloride complex)
-
Cyclopropylamine substrate
-
Pinacolborane (HBpin)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Pressure tube with a magnetic stirrer
-
Inert gas atmosphere (glovebox)
Procedure:
-
Inside a nitrogen-filled glovebox, add Cp₂HfCl₂ (5 mol%), Cs₂CO₃ (30 mol%), the cyclopropylamine substrate (0.2 mmol), and a magnetic stirrer to a 15 mL pressure tube.[1]
-
Add anhydrous toluene (1 mL) followed by pinacolborane (2.0 eq).[1]
-
Seal the pressure tube, remove it from the glovebox, and place it in a preheated oil bath at 150 °C.[1]
-
Stir the reaction mixture for 24 hours.[1]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Quantitative Data for Hafnium-Catalyzed Hydroboration
The following table summarizes the yields for the hafnium-catalyzed hydroboration of various cyclopropylamine substrates.[1]
| Substrate (Ar) | Product Yield (%) |
| 4-MeO-C₆H₄ | 82 |
| 4-tBu-C₆H₄ | 75 |
| 4-Ph-C₆H₄ | 70 |
| 3,5-Me₂-C₆H₃ | 85 |
| 4-F-C₆H₄ | 63 |
| 4-Cl-C₆H₄ | 65 |
| 4-Br-C₆H₄ | 61 |
| 4-CF₃-C₆H₄ | 55 |
| 4-CN-C₆H₄ | 50 |
| 3,4-F₂-C₆H₃ | 51 |
Experimental Workflow
References
Application Notes and Protocols: The Lewis Acidity of Hafnium Tetrabromide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium tetrabromide (HfBr₄) is a strong Lewis acid that serves as a versatile catalyst in a variety of organic transformations. Its utility stems from the electron-deficient nature of the hafnium(IV) center, which can activate a wide range of organic substrates. As a member of the Group 4 metal halides, its chemical behavior is similar to that of hafnium tetrachloride (HfCl₄), a more commonly cited but analogous Lewis acid catalyst. This document provides an overview of the applications of hafnium tetrabromide's Lewis acidity, with specific protocols and data adapted from closely related hafnium(IV) systems where direct data for HfBr₄ is limited.
Application Note 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] Hafnium(IV) halides are effective catalysts for this transformation, activating the acylating agent and facilitating the electrophilic aromatic substitution.
Quantitative Data
While specific data for HfBr₄ is not extensively reported, the following table provides representative yields for the Friedel-Crafts acylation of anisole with acetic anhydride, catalyzed by the analogous Lewis acid, hafnium tetrachloride (HfCl₄). The primary product is the para-substituted isomer, 4-methoxyacetophenone, owing to the ortho-para directing nature of the methoxy group.
| Catalyst | Acylating Agent | Substrate | Product | Yield (%) | Reference |
| HfCl₄ | Acetic Anhydride | Anisole | 4-Methoxyacetophenone | ~85-95 | Adapted from general Friedel-Crafts procedures[1] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole (Modeled with HfCl₄)
This protocol describes the acylation of anisole using acetic anhydride, with hafnium tetrachloride as the catalyst. Due to the moisture sensitivity of hafnium halides, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Hafnium tetrachloride (HfCl₄) (or Hafnium tetrabromide, HfBr₄)
-
Anisole
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (N₂ or Ar)
-
Separatory funnel
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hafnium tetrachloride (5-10 mol%).
-
Add anhydrous dichloromethane to the flask.
-
Slowly add anisole (1.0 equivalent) to the stirred suspension.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by column chromatography on silica gel.
Application Note 2: Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Lewis acid catalysis can significantly accelerate the reaction rate and enhance the endo-selectivity. Hafnium(IV) halides can serve as effective catalysts in these transformations.
Quantitative Data
The following table presents representative data for the Diels-Alder reaction between cyclopentadiene and methyl acrylate, a classic example where Lewis acid catalysis is beneficial. The data is based on reactions catalyzed by hafnium chloride complexes, serving as a model for HfBr₄ catalysis.
| Catalyst | Diene | Dienophile | Endo/Exo Ratio | Yield (%) | Reference |
| HfCl₄(THF)₂ | Cyclopentadiene | Methyl Acrylate | >95:5 | High | Adapted from Diels-Alder reactions with hafnium chloride[2] |
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (Modeled with HfCl₄)
This protocol details the cycloaddition of cyclopentadiene and methyl acrylate using a hafnium tetrachloride catalyst. As with the previous protocol, anhydrous and inert conditions are crucial for success.
Materials:
-
Hafnium tetrachloride (HfCl₄) (or Hafnium tetrabromide, HfBr₄)
-
Cyclopentadiene (freshly cracked)
-
Methyl acrylate
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Under an inert atmosphere, add hafnium tetrachloride (5-10 mol%) to a dry round-bottom flask containing a magnetic stir bar.
-
Add anhydrous dichloromethane and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add methyl acrylate (1.0 equivalent) to the stirred suspension.
-
Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The endo/exo ratio can be determined by ¹H NMR spectroscopy of the crude product. Further purification can be achieved by column chromatography.
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of HfBr₄-catalyzed Friedel-Crafts Acylation.
Diels-Alder Reaction Mechanism
Caption: HfBr₄-catalyzed Diels-Alder reaction pathway.
General Experimental Workflow
Caption: General workflow for HfBr₄-catalyzed reactions.
References
Application Notes and Protocols for the Synthesis of Hafnium Carbide/Nitride Coatings
Disclaimer: Extensive research for detailed experimental protocols on the use of hafnium tetrabromide (HfBr₄) as a precursor for the chemical vapor deposition (CVD) of hafnium carbide (HfC) and hafnium nitride (HfN) coatings did not yield specific, reproducible experimental methodologies and quantitative data. The vast majority of published literature focuses on the use of hafnium tetrachloride (HfCl₄) and various metal-organic precursors.
Therefore, the following application notes and protocols are primarily based on the well-documented use of hafnium tetrachloride (HfCl₄) . The principles and experimental setup are analogous to what would be expected for hafnium tetrabromide, and this information is provided as a comprehensive guide for researchers and scientists in the field. Potential (but unconfirmed in the searched literature) advantages of using HfBr₄, such as lower deposition temperatures due to the weaker hafnium-bromine bond compared to the hafnium-chlorine bond, are noted.
Introduction
Hafnium carbide (HfC) and hafnium nitride (HfN) are refractory materials with exceptional properties, including extremely high melting points, hardness, and chemical stability, making them ideal candidates for protective coatings in demanding environments such as aerospace, cutting tools, and nuclear applications.[1] Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity, dense, and uniform coatings of these materials.[2] This document provides an overview of the synthesis of HfC and HfN coatings using a hafnium halide precursor, with a focus on the widely reported hafnium tetrachloride.
Synthesis of Hafnium Carbide (HfC) Coatings by CVD
Chemical Pathway
The synthesis of hafnium carbide via CVD from a hafnium halide precursor typically involves the reaction of the hafnium halide with a carbon source, often a hydrocarbon gas, in the presence of a reducing agent like hydrogen. The generalized reaction using hafnium tetrachloride is:
HfCl₄(g) + CH₄(g) → HfC(s) + 4HCl(g)[2]
A similar reaction pathway can be postulated for hafnium tetrabromide:
HfBr₄(g) + CH₄(g) → HfC(s) + 4HBr(g)
The use of HfBr₄ might allow for lower deposition temperatures due to the lower bond dissociation energy of Hf-Br compared to Hf-Cl.
Experimental Protocol
This protocol describes a typical thermal CVD process for depositing HfC coatings on a suitable substrate (e.g., graphite, silicon carbide).
Materials and Equipment:
-
Hafnium tetrachloride (HfCl₄) powder (or Hafnium tetrabromide, HfBr₄)
-
Methane (CH₄) gas (high purity)
-
Hydrogen (H₂) gas (high purity)
-
Argon (Ar) gas (high purity, for purging and as a carrier gas)
-
CVD reactor with a high-temperature furnace
-
Substrate material
-
Precursor vaporizer/sublimator
-
Mass flow controllers
-
Vacuum pump and pressure gauges
-
Exhaust gas scrubber
Procedure:
-
Substrate Preparation: Clean the substrate ultrasonically in acetone, followed by ethanol, and finally deionized water. Dry the substrate thoroughly in an oven before placing it in the CVD reactor.
-
System Purge: Place the substrate in the reactor. Evacuate the reactor to a base pressure of <10⁻⁵ Torr and then purge with high-purity argon gas to remove any residual air and moisture. Repeat this cycle three times.
-
Heating: Heat the reactor to the desired deposition temperature under a continuous flow of argon.
-
Precursor Delivery: Heat the hafnium tetrachloride precursor in the vaporizer to its sublimation temperature. Use a carrier gas (e.g., argon or hydrogen) to transport the HfCl₄ vapor into the reactor.
-
Deposition: Once the reactor temperature is stable, introduce the reactant gases (methane and hydrogen) into the chamber at the specified flow rates. The deposition process will begin on the heated substrate surface.
-
Cooling and Purging: After the desired deposition time, stop the flow of the precursor and reactant gases. Cool the reactor to room temperature under a continuous flow of argon.
-
Sample Retrieval: Once the reactor has cooled down, retrieve the coated substrate for characterization.
Typical Deposition Parameters (using HfCl₄)
| Parameter | Value | Reference |
| Substrate Temperature | 900 - 1200 °C | [2] |
| Reactor Pressure | 10 - 100 Torr | |
| HfCl₄ Vaporizer Temp. | 150 - 200 °C | |
| H₂ Flow Rate | 100 - 500 sccm | |
| CH₄ Flow Rate | 10 - 50 sccm | |
| Ar Carrier Gas Flow Rate | 50 - 200 sccm |
Properties of HfC Coatings
| Property | Value | Reference |
| Microhardness | 25 - 35 GPa | |
| Crystal Structure | Face-centered cubic (FCC) | [1] |
| Melting Point | ~3900 °C | [1] |
| Color | Grayish-black |
Synthesis of Hafnium Nitride (HfN) Coatings by CVD
Chemical Pathway
The CVD of hafnium nitride from a hafnium halide precursor involves the reaction with a nitrogen source, such as nitrogen gas (N₂) or ammonia (NH₃), in a hydrogen atmosphere. The general reaction with hafnium tetrachloride is:
2HfCl₄(g) + N₂(g) + 4H₂(g) → 2HfN(s) + 8HCl(g)[2]
For hafnium tetrabromide, the analogous reaction would be:
2HfBr₄(g) + N₂(g) + 4H₂(g) → 2HfN(s) + 8HBr(g)
Experimental Protocol
The experimental protocol for HfN deposition is similar to that of HfC, with the primary difference being the use of a nitrogen source instead of a carbon source.
Materials and Equipment:
-
Hafnium tetrachloride (HfCl₄) powder (or Hafnium tetrabromide, HfBr₄)
-
Nitrogen (N₂) gas (high purity) or Ammonia (NH₃) gas (high purity)
-
Hydrogen (H₂) gas (high purity)
-
Argon (Ar) gas (high purity)
-
CVD reactor and associated equipment (as listed for HfC)
Procedure:
The procedure follows the same steps as for HfC deposition (substrate preparation, system purge, heating, precursor delivery, cooling, and sample retrieval), with the substitution of methane with nitrogen or ammonia during the deposition step.
Typical Deposition Parameters (using HfCl₄)
| Parameter | Value | Reference |
| Substrate Temperature | 900 - 1100 °C | [2] |
| Reactor Pressure | 10 - 100 Torr | |
| HfCl₄ Vaporizer Temp. | 150 - 200 °C | |
| H₂ Flow Rate | 100 - 500 sccm | |
| N₂ Flow Rate | 50 - 300 sccm | |
| Ar Carrier Gas Flow Rate | 50 - 200 sccm |
Properties of HfN Coatings
| Property | Value | Reference |
| Microhardness | 15 - 25 GPa | |
| Crystal Structure | Face-centered cubic (FCC) | |
| Melting Point | ~3330 °C | [3] |
| Color | Gold-yellow | [3] |
Visualizations
Experimental Workflow for CVD of HfC/HfN Coatings
Caption: Experimental workflow for the CVD synthesis of HfC/HfN coatings.
Generalized Reaction Pathway for HfC Synthesis
Caption: Generalized reaction pathway for HfC synthesis from HfBr₄.
Logical Relationship of Deposition Parameters and Coating Properties
Caption: Influence of deposition parameters on coating properties.
References
Protocol for handling and storage of air-sensitive hafnium tetrabromide
Application Notes and Protocols for Air-Sensitive Hafnium Tetrabromide
Introduction
Hafnium tetrabromide (HfBr₄) is a colorless, crystalline solid that is highly sensitive to moisture and air.[1][2] It is a versatile precursor for the synthesis of various hafnium-containing materials, including high-k dielectrics, catalysts, and advanced optical coatings. Due to its reactivity, stringent air-sensitive handling and storage techniques are imperative to maintain its purity and prevent the formation of hafnium oxides and oxybromides. This document provides a detailed protocol for the safe and effective handling and storage of hafnium tetrabromide for researchers, scientists, and drug development professionals.
Physicochemical Properties and Hazards
Hafnium tetrabromide is a corrosive solid that reacts with water.[1] Understanding its properties is crucial for safe handling.
Table 1: Physicochemical and Safety Data for Hafnium Tetrabromide
| Property | Value | Reference |
| Chemical Formula | HfBr₄ | [1] |
| Molar Mass | 498.106 g/mol | [3] |
| Appearance | Colorless, diamagnetic solid | [1][2] |
| Sublimation Point | 332 °C | [3] |
| Solubility (at 25°C) | 1,2-dichloroethane: 4.2 g/100g Chloroform: 1.5 g/100g Carbon tetrachloride: 0.06 g/100g Water: Soluble (reacts) | [3] |
| Primary Hazards | Moisture-sensitive, Corrosive | [1] |
Experimental Protocols
Storage Protocol
Proper storage is critical to maintain the integrity of hafnium tetrabromide.
-
Inert Atmosphere: Store hafnium tetrabromide under a dry, inert atmosphere such as argon or nitrogen. A glove box with low moisture and oxygen levels (typically <1 ppm) is the ideal storage environment.
-
Container: The primary container should be made of glass with a tightly sealing cap. For added protection, the primary container should be placed inside a secondary, sealed container.
-
Temperature: Store at room temperature in a dry, well-ventilated area away from heat sources.
-
Incompatible Materials: Keep away from water, alcohols, and other protic solvents.
Handling Protocol: Weighing and Transferring in a Glove Box
All manipulations of hafnium tetrabromide should be performed in a controlled inert atmosphere.
Materials:
-
Hafnium tetrabromide in its storage container
-
Spatula (Teflon® or stainless steel)
-
Weighing boat or vial
-
Analytical balance (located inside the glove box)
-
Reaction flask or appropriate vessel
-
Solvent (anhydrous)
-
Magnetic stir bar
Procedure:
-
Preparation: Ensure the glove box atmosphere is dry and inert. Place all necessary equipment (spatula, weighing boat, reaction vessel, etc.) into the glove box antechamber and purge with the inert atmosphere for at least three cycles.
-
Equilibration: Allow the hafnium tetrabromide container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Weighing:
-
Carefully open the hafnium tetrabromide container.
-
Using a clean, dry spatula, transfer the desired amount of the solid to a pre-tared weighing boat or vial on the analytical balance.
-
Record the mass.
-
Tightly reseal the hafnium tetrabromide container immediately after dispensing.
-
-
Transfer to Reaction Vessel:
-
Carefully add the weighed hafnium tetrabromide to the reaction vessel.
-
If preparing a solution, add a magnetic stir bar to the vessel.
-
Seal the reaction vessel before removing it from the glove box.
-
Protocol for Preparing a Hafnium Tetrabromide Solution
Procedure:
-
Weighing and Transfer: Following the protocol in section 3.2, weigh the desired amount of hafnium tetrabromide and transfer it to a dry reaction flask containing a magnetic stir bar inside the glove box.
-
Solvent Addition:
-
Measure the required volume of anhydrous solvent (e.g., 1,2-dichloroethane, chloroform) using a graduated cylinder or syringe.
-
Slowly add the anhydrous solvent to the reaction flask containing the hafnium tetrabromide.
-
-
Dissolution:
-
Seal the reaction flask.
-
Place the flask on a magnetic stir plate and stir until the solid is completely dissolved. Gentle heating may be applied if necessary, depending on the solvent and desired concentration.
-
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container under an inert atmosphere.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of hafnium tetrabromide.
Caption: Logical workflow for the safe handling and storage of hafnium tetrabromide.
References
Application Notes and Protocols for the Sublimation of Hafnium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for the sublimation of hafnium tetrabromide (HfBr₄). This technique is primarily employed for the purification of the compound, leveraging its ability to transition directly from a solid to a gaseous state under vacuum.[1][2]
Introduction
Hafnium tetrabromide is a colorless, diamagnetic, and moisture-sensitive solid.[1] Sublimation is a key technique for its purification, effectively removing non-volatile impurities. The process involves heating the crude hafnium tetrabromide under reduced pressure, causing it to vaporize and subsequently deposit as a purified solid on a cooled surface.
Physicochemical Properties
A summary of the relevant physicochemical properties of hafnium tetrabromide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | HfBr₄ | [2] |
| Molar Mass | 498.106 g/mol | [3] |
| Appearance | Colorless solid | [1] |
| Boiling Point | 323 °C | [2] |
| Sublimation Point | 332 °C | [3] |
Experimental Setup
A standard vacuum sublimation apparatus is required for this procedure. The setup typically consists of a sublimation flask (or tube), a cold finger condenser, a vacuum source, and a heating mantle or oil bath.
Key Components:
-
Sublimation Flask: A round-bottom flask or a specialized sublimation tube to hold the crude hafnium tetrabromide.
-
Cold Finger Condenser: A condenser with a coolant inlet and outlet that is inserted into the sublimation flask. The purified hafnium tetrabromide will deposit on the cold surface of this condenser.
-
Vacuum Pump: A vacuum pump capable of achieving a pressure in the range of 10⁻² to 10⁻³ torr is recommended for efficient sublimation at lower temperatures.
-
Heating Source: A heating mantle, oil bath, or sand bath to provide uniform heating to the sublimation flask.
-
Inert Gas Source: A cylinder of an inert gas such as argon or nitrogen with a regulator and needle valve for backfilling the apparatus.
-
Schlenk Line (recommended): For handling the moisture-sensitive hafnium tetrabromide under an inert atmosphere.
Experimental Protocols
1. Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware in an oven (e.g., at 120 °C) for several hours to remove any moisture.
-
Assemble the sublimation apparatus while it is still warm and immediately place it under vacuum to prevent atmospheric moisture contamination.
-
Lightly grease the ground glass joints with a suitable high-vacuum grease to ensure a good seal.
2. Loading the Sample:
-
Due to the moisture-sensitive nature of hafnium tetrabromide, it is crucial to handle it in a dry environment, such as a glovebox or under a stream of inert gas.
-
Weigh the desired amount of crude hafnium tetrabromide and quickly transfer it to the sublimation flask.
-
Connect the flask to the sublimation apparatus.
3. Sublimation Procedure:
-
Evacuate the sublimation apparatus slowly to the desired pressure (e.g., 10⁻² to 10⁻³ torr).
-
Once the desired vacuum is reached, start the flow of coolant (e.g., cold water or a coolant from a recirculating chiller) through the cold finger.
-
Begin heating the sublimation flask gently and gradually using the heating mantle or oil bath.
-
Monitor the temperature of the heating bath and the exterior of the sublimation flask.
-
Observe the cold finger for the first signs of crystal deposition. This indicates that the sublimation temperature has been reached.
-
Maintain the temperature and pressure to ensure a steady rate of sublimation. The optimal temperature will depend on the vacuum achieved but is generally in the range of 150-250 °C.
-
Continue the sublimation until a sufficient amount of purified material has collected on the cold finger, or no further sublimation is observed.
4. Collection of the Purified Product:
-
Once the sublimation is complete, turn off the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully backfill the apparatus with an inert gas (e.g., argon or nitrogen) to atmospheric pressure.
-
Carefully disconnect the sublimation flask from the condenser.
-
The purified hafnium tetrabromide crystals can be scraped from the cold finger in an inert atmosphere (e.g., inside a glovebox).
-
Transfer the purified product to a pre-weighed, dry, and airtight container for storage.
Data Presentation
Vapor Pressure Data:
The vapor pressure of hafnium tetrabromide is a critical parameter for controlling the sublimation process. The relationship between temperature and vapor pressure can be described by the Clausius-Clapeyron equation.[2] While specific experimental data for HfBr₄ is scarce in the readily available literature, the following table provides an estimated relationship based on its boiling point and the behavior of similar metal halides. Researchers should determine the optimal conditions empirically for their specific setup.
| Temperature (°C) | Estimated Vapor Pressure (torr) |
| 150 | ~ 1 x 10⁻² |
| 180 | ~ 1 x 10⁻¹ |
| 200 | ~ 1 |
| 220 | ~ 5 |
| 250 | ~ 20 |
Note: This data is an estimation and should be used as a guideline. The actual vapor pressure can be influenced by the purity of the material and the specific experimental conditions.
Logical Workflow
The following diagram illustrates the logical workflow for the sublimation of hafnium tetrabromide.
Caption: Workflow for the purification of hafnium tetrabromide by vacuum sublimation.
References
Application Notes and Protocols for the Synthesis of Hafnium-Based Nanoparticles from Hafnium(IV) Halide Precursors
Audience: Researchers, scientists, and drug development professionals.
Note on Precursor Selection: While the initial request specified hafnium(IV) bromide (HfBr4) as the precursor, a comprehensive literature review indicates that hafnium(IV) chloride (HfCl4) is more commonly utilized and documented for the synthesis of hafnium-based nanoparticles. The following protocols and data are therefore based on synthesis methodologies employing HfCl4 as the hafnium source. The principles and procedures outlined can likely be adapted for HfBr4 with appropriate adjustments for molar mass and reactivity.
Introduction
Hafnium-based nanoparticles, particularly hafnium oxide (HfO2), are gaining significant attention in biomedical research and drug development.[1][2] Their high atomic number (Z=72) and electron density make them excellent candidates for applications such as radiosensitizers in cancer therapy and contrast agents in X-ray-based imaging.[1][3][4] The ability to synthesize these nanoparticles with controlled size, shape, and surface properties is crucial for their clinical translation. This document provides detailed protocols for the synthesis of hafnium-based nanoparticles using a hafnium(IV) halide precursor, along with characterization data and potential applications.
Data Presentation
The following table summarizes key quantitative data from various synthesis methods for hafnium-based nanoparticles.
| Precursor | Synthesis Method | Nanoparticle Type | Average Size (nm) | Morphology | Key Findings |
| HfCl4 | Hydrothermal | HfO2 | 26.31 - 31.11 | Seed-like | Crystalline size increases with temperature (140-180°C).[5] |
| HfCl4 | Polymerized Complex | HfO2 | 8 - 10 | Irregular, agglomerated | Monoclinic crystalline phase formed at 500°C.[6] |
| HfCl4 | Hydrothermal | HfO2 | ~10 and ~100 | Spherical | Particle size can be tuned by adjusting capping agents and pH.[7] |
| Hf metal | Picosecond Laser Ablation | HfO2 and HfC | 5 - 20 | Spherical, core-shell | Formation of HfO2 in deionized water and HfC in toluene and anisole.[8][9] |
Experimental Protocols
Hydrothermal Synthesis of Hafnium Oxide Nanoparticles
This protocol is adapted from a method for producing crystalline HfO2 nanoparticles.[5]
Materials:
-
Hafnium(IV) chloride (HfCl4)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Teflon-lined autoclave
Procedure:
-
Prepare a 0.1 M solution of hafnium hydroxide chloride (Hf(OH)2Cl2) by dissolving the appropriate amount of HfCl4 in 30 mL of distilled water.
-
Prepare a 3.0 M aqueous solution of NaOH.
-
Add the NaOH solution dropwise to the hafnium precursor solution to form hafnium hydroxide (Hf(OH)4) precipitate.
-
Transfer the resulting solution into a Teflon-lined autoclave.
-
Heat the autoclave to a desired temperature (e.g., 140°C, 160°C, or 180°C) and maintain for 24 hours.
-
After cooling to room temperature, purify the product by alternately washing with distilled water and ethanol.
-
Centrifuge and dry the final HfO2 nanoparticle product.
Sol-Gel Synthesis of Hafnium Oxide Nanoparticles (Polymerized Complex Method)
This protocol is based on a sol-gel route involving a polymer network.[6]
Materials:
-
Hafnium(IV) chloride (HfCl4)
-
Citric acid (CA)
-
Ethylene glycol (EG)
Procedure:
-
Prepare precursor gels with varying molar ratios of HfCl4 (e.g., 0.1 to 1.0).
-
Use citric acid as the chelating agent and ethylene glycol as the polymerizable reagent.
-
Mix the HfCl4, citric acid, and ethylene glycol in appropriate proportions to form a homogenous solution.
-
Heat the solution to induce polymerization and form a gel.
-
Subject the precursor gel to heat treatment at 500°C and 800°C to obtain HfO2 nanoparticles.
-
Characterize the resulting nanoparticles for their structural and morphological properties.
Visualizations
Experimental Workflow for Hydrothermal Synthesis
References
- 1. Synthesis and Bioapplication of Emerging Nanomaterials of Hafnium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances of hafnium based nanomaterials for cancer theranostics [frontiersin.org]
- 4. Advances of hafnium based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. BJNANO - Fabrication of hafnium-based nanoparticles and nanostructures using picosecond laser ablation [beilstein-journals.org]
- 9. Fabrication of hafnium-based nanoparticles and nanostructures using picosecond laser ablation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Hafnium Diboride from Hafnium Tetrabromide: An Overview of Potential Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of hafnium diboride (HfB₂), an ultra-high temperature ceramic with exceptional properties, is a critical area of materials science. While various precursors are commonly utilized, this document explores the potential chemical routes for synthesizing HfB₂ starting from hafnium tetrabromide (HfBr₄). Due to a lack of directly reported experimental protocols for this specific transformation, this application note draws analogies from established syntheses using other hafnium halides, such as hafnium tetrachloride (HfCl₄), to propose hypothetical yet scientifically grounded methodologies. The proposed routes include Chemical Vapor Deposition (CVD) and borothermal/boron carbide reduction, providing a foundational guide for researchers venturing into this novel synthetic pathway.
Introduction
Hafnium diboride is renowned for its high melting point (approximately 3250 °C), excellent thermal and electrical conductivity, and significant hardness, making it a candidate for applications in hypersonic vehicles, cutting tools, and as a diffusion barrier in microelectronics.[1] The synthesis of high-purity HfB₂ is paramount to harnessing these properties. While precursors like hafnium oxide (HfO₂) and hafnium borohydride (Hf(BH₄)₄) are well-documented for HfB₂ synthesis, the use of hafnium tetrabromide remains largely unexplored.[2][3] This document outlines potential synthetic strategies for the conversion of HfBr₄ to HfB₂, providing a theoretical framework and hypothetical protocols to guide future experimental work.
Proposed Chemical Routes
Based on analogous reactions with other hafnium precursors, two primary routes are proposed for the synthesis of HfB₂ from HfBr₄:
-
Chemical Vapor Deposition (CVD): In this method, gaseous HfBr₄ would be reacted with a boron source gas to deposit a thin film of HfB₂ onto a heated substrate.
-
Borothermal/Boron Carbide Reduction: This powder metallurgy approach involves the high-temperature reaction of solid HfBr₄ with a reducing agent such as amorphous boron or boron carbide.
Hypothetical Experimental Protocols
Route 1: Chemical Vapor Deposition (CVD)
This protocol is adapted from established CVD processes for HfB₂ using other hafnium halides.
Objective: To deposit a thin film of HfB₂ on a substrate using HfBr₄ and a boron precursor gas.
Materials:
-
Hafnium tetrabromide (HfBr₄, solid precursor)
-
Diborane (B₂H₆, gaseous boron source) or other boron-containing gas
-
Argon (Ar, carrier and purge gas)
-
Substrate (e.g., silicon wafer, graphite)
Experimental Setup: A horizontal hot-wall CVD reactor.
Protocol:
-
The substrate is cleaned and placed inside the CVD reactor.
-
The reactor is purged with argon gas to remove any atmospheric contaminants.
-
The HfBr₄ precursor is heated in a vaporizer to achieve a sufficient vapor pressure for transport into the reactor via the argon carrier gas.
-
The substrate is heated to the desired deposition temperature (e.g., 900-1200 °C).
-
Once the substrate temperature is stable, the HfBr₄ vapor and the boron precursor gas (e.g., B₂H₆) are introduced into the reactor.
-
The deposition is carried out for a specified duration to achieve the desired film thickness.
-
After deposition, the precursor flows are stopped, and the reactor is cooled to room temperature under an argon atmosphere.
-
The coated substrate is then removed for characterization.
Hypothetical Reaction: HfBr₄(g) + B₂H₆(g) → HfB₂(s) + 4 HBr(g) + H₂(g)
Route 2: Borothermal Reduction
This protocol is based on the established borothermal reduction of other hafnium compounds.[4]
Objective: To synthesize HfB₂ powder through the high-temperature reduction of HfBr₄ with amorphous boron.
Materials:
-
Hafnium tetrabromide (HfBr₄) powder
-
Amorphous boron (B) powder
-
Inert atmosphere furnace (e.g., tube furnace)
-
High-purity argon gas
Protocol:
-
HfBr₄ and amorphous boron powders are thoroughly mixed in a stoichiometric or slightly boron-rich ratio in an inert atmosphere glovebox to prevent hydrolysis of HfBr₄.
-
The powder mixture is loaded into a refractory crucible (e.g., tungsten or graphite).
-
The crucible is placed in the center of a tube furnace.
-
The furnace is purged with high-purity argon and then heated to the reaction temperature (e.g., 1100-1500 °C) at a controlled rate.
-
The reaction is held at the peak temperature for a specified duration (e.g., 1-2 hours) to ensure complete conversion.
-
The furnace is then cooled to room temperature under the argon atmosphere.
-
The resulting powder product is collected for purification (if necessary) and characterization.
Hypothetical Reaction: HfBr₄(s) + 6 B(s) → HfB₂(s) + 4 BBr(g) (assuming BBr is a volatile byproduct at high temperature) or HfBr₄(s) + 2 B(s) -> HfB₂(s) + 2 Br₂(g)
Data Presentation
Since no experimental data is available for the synthesis of HfB₂ from HfBr₄, the following table presents a hypothetical comparison of expected outcomes based on analogous reactions.
| Parameter | Chemical Vapor Deposition (CVD) | Borothermal Reduction |
| Product Form | Thin Film | Powder |
| Purity | High (potential for halide contamination) | Moderate to High (dependent on purification) |
| Crystallinity | Dependent on deposition temperature | Crystalline |
| Typical Temperature | 900 - 1200 °C | 1100 - 1500 °C |
| Advantages | Conformal coatings, high purity films | Scalable for powder production |
| Challenges | Precursor volatility and stability, corrosive byproducts | Handling of air-sensitive HfBr₄, high temperatures |
Visualizations
Figure 1: Hypothetical workflow for the synthesis of HfB₂ via CVD from HfBr₄.
Figure 2: Proposed logical pathway for borothermal reduction of HfBr₄.
Conclusion and Future Outlook
While direct experimental evidence is currently lacking, the synthesis of hafnium diboride from hafnium tetrabromide appears theoretically feasible through established materials synthesis techniques like Chemical Vapor Deposition and borothermal reduction. The protocols and logical pathways outlined in this application note provide a foundational starting point for researchers interested in exploring this novel synthetic route. Future experimental work will be crucial to validate these hypotheses, optimize reaction conditions, and fully characterize the resulting HfB₂ materials. The development of a successful synthesis from HfBr₄ would not only expand the library of precursors for HfB₂ but could also offer new avenues for controlling material properties.
References
Application of Hafnium Tetrabromide (HfBr4) in High-k Dielectric Fabrication: An Overview
While Hafnium Tetrabromide (HfBr4) is a potential precursor for the fabrication of hafnium-based high-k dielectric materials, publicly available research detailing its specific application, experimental protocols, and resulting material properties is notably scarce. Extensive literature searches reveal a predominant focus on other hafnium precursors, particularly Hafnium Tetrachloride (HfCl4) and various organometallic compounds such as Tetrakis(dimethylamido)hafnium (TDMAH) and Tetrakis(ethylmethylamido)hafnium (TEMAH), for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of Hafnium Oxide (HfO2).
The limited documentation on HfBr4 may suggest that it does not offer significant advantages over the more commonly used chloride counterparts. Theoretical studies on hafnium halides indicate that their reactivity in deposition processes is primarily governed by their thermal stability. However, without specific experimental data for HfBr4, a direct comparison of its performance remains speculative.
This document, therefore, provides a generalized overview of the application of hafnium halide precursors in high-k dielectric fabrication, drawing parallels from the well-documented use of HfCl4. It also includes a summary of the properties of HfO2 films grown from other common precursors to offer a broader context for researchers and professionals in the field.
General Principles of Hafnium Halide Precursors in High-k Dielectric Fabrication
The fabrication of high-k dielectric films, such as HfO2, using hafnium halide precursors typically involves a vapor deposition technique like ALD or CVD. In these processes, the hafnium halide (e.g., HfBr4) and an oxygen source (e.g., water vapor, H2O, or ozone, O3) are sequentially introduced into a reaction chamber containing the substrate.
Atomic Layer Deposition (ALD) Workflow
The ALD process relies on self-limiting surface reactions to deposit thin films with atomic-level precision. A typical ALD cycle for depositing HfO2 using a hafnium halide precursor and water is as follows:
Troubleshooting & Optimization
Technical Support Center: Hafnium Tetrabromide (HfBr₄) Handling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of hafnium tetrabromide (HfBr₄) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hafnium tetrabromide and why is it sensitive to hydrolysis?
A1: Hafnium tetrabromide (HfBr₄) is a colorless, solid inorganic compound that is highly reactive with water.[1][2] This moisture sensitivity stems from the high positive charge density on the hafnium(IV) center, making it a strong Lewis acid that readily reacts with water molecules. This reaction, known as hydrolysis, leads to the decomposition of the compound.
Q2: What is the chemical reaction for the hydrolysis of hafnium tetrabromide?
HfBr₄ + H₂O → HfOBr₂ + 2HBr
Q3: What are the visible signs of hafnium tetrabromide hydrolysis?
A3: Hydrolysis of hafnium tetrabromide may be indicated by several observable changes. The solid may appear clumped or caked instead of a free-flowing powder. Fuming upon exposure to air is a strong indicator of a reaction with atmospheric moisture, producing hydrobromic acid (HBr) vapor. In solution, the formation of a white precipitate, likely hafnium oxybromide or hafnium dioxide, signals hydrolysis.
Q4: What are the consequences of hydrolysis for my experiment?
A4: The hydrolysis of hafnium tetrabromide can have several negative impacts on your experiment. The formation of hafnium oxybromide and hafnium dioxide changes the chemical composition of your starting material, leading to inaccurate stoichiometry and potentially inhibiting or altering the desired chemical reaction. The production of hydrobromic acid can create a corrosive environment that may damage equipment and interfere with sensitive reactions.
Troubleshooting Guide
Issue 1: My container of hafnium tetrabromide shows signs of clumping and fuming upon opening.
-
Cause: The container has been compromised, allowing atmospheric moisture to enter and initiate hydrolysis.
-
Solution:
-
Immediately handle the container inside a glovebox or under a robust inert atmosphere on a Schlenk line to minimize further exposure to moisture.
-
Assess the extent of the hydrolysis. If only surface contamination is suspected, the material may be salvageable by carefully transferring the uncompromised powder in an inert atmosphere.
-
If the hydrolysis is extensive, it is recommended to dispose of the material according to your institution's hazardous waste guidelines.[1][4][5]
-
Issue 2: A white precipitate forms when I dissolve hafnium tetrabromide in an anhydrous solvent.
-
Cause: This indicates that either the solvent was not sufficiently anhydrous, or the glassware used was not properly dried, introducing enough moisture to cause hydrolysis.
-
Solution:
-
Solvent Purity: Ensure that the anhydrous solvent used has a very low water content (typically <10 ppm). Use freshly opened bottles of anhydrous solvent or solvents that have been properly dried and stored over molecular sieves.
-
Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at a high temperature (e.g., 120 °C) for several hours and then cooling under a stream of dry inert gas or in a desiccator.[5] Assembling the glassware while still hot and flushing with an inert gas is a common and effective technique.[5]
-
Issue 3: My reaction yield is consistently low when using hafnium tetrabromide.
-
Cause: If other reaction parameters have been optimized, low yields can be a result of partial hydrolysis of the hafnium tetrabromide, reducing the amount of active reagent.
-
Solution:
-
Inert Atmosphere Technique: All manipulations of hafnium tetrabromide should be performed under a strictly inert atmosphere, such as in a nitrogen or argon-filled glovebox.[6] If a glovebox is not available, Schlenk line techniques should be employed.
-
Material Storage: Store hafnium tetrabromide in a desiccator within a dry, inert atmosphere. The container should be sealed tightly.
-
Data Presentation
Table 1: Solubility of Hafnium Tetrabromide in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | Soluble (with reaction) | N/A |
| 1,2-dichloroethane | 4.2 | 25 |
| Chloroform | 1.5 | 25 |
| Carbon tetrachloride | 0.06 | 25 |
Data sourced from the "Properties of substance: hafnium(IV) bromide" chemical database.[7]
Experimental Protocols
Protocol 1: Handling Hafnium Tetrabromide in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <1 ppm). All glassware, spatulas, and other equipment should be brought into the glovebox antechamber and purged several times before being introduced into the main chamber.
-
Weighing: Tare a clean, dry vial on a balance inside the glovebox. Carefully transfer the desired amount of hafnium tetrabromide from the stock bottle to the tared vial using a clean, dry spatula.
-
Dissolution: If the experiment requires a solution, add the weighed hafnium tetrabromide to a flask containing the anhydrous solvent inside the glovebox. Stir until dissolved.
-
Sealing: Securely seal the reaction flask before removing it from the glovebox to ensure the inert atmosphere is maintained.
Mandatory Visualization
Caption: Figure 1: Hydrolysis Pathway of Hafnium Tetrabromide
Caption: Figure 2: Troubleshooting Workflow for HfBr₄ Hydrolysis
References
- 1. Hafnium - ESPI Metals [espimetals.com]
- 2. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 3. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. atimaterials.com [atimaterials.com]
- 5. physics.purdue.edu [physics.purdue.edu]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. hafnium(IV) bromide [chemister.ru]
Optimizing sublimation temperature for hafnium tetrabromide
A comprehensive guide to optimizing the sublimation temperature for hafnium tetrabromide (HfBr₄), complete with troubleshooting advice, experimental protocols, and key data.
Frequently Asked Questions (FAQs)
Q1: What are the typical sublimation conditions for Hafnium Tetrabromide (HfBr₄)?
Hafnium tetrabromide is a colorless, moisture-sensitive solid that sublimes under vacuum.[1][2][3] The primary sublimation temperature range is between 350 and 450°C under a reduced pressure of 0.1 to 1 mmHg.[4] One supplier notes a sublimation temperature of 220°C, though the pressure conditions for this value are not specified.[5]
Q2: Why is my HfBr₄ sample not subliming?
Several factors can inhibit sublimation:
-
Insufficient Temperature: The temperature of the heating mantle or oil bath may be too low to achieve a significant vapor pressure.
-
Inadequate Vacuum: A poor vacuum (pressure is too high) will require a much higher temperature for sublimation to occur. A high-quality vacuum system capable of maintaining pressures below 1 mmHg is recommended.[4]
-
Sample Impurities: The presence of non-volatile impurities can encase the HfBr₄, preventing it from subliming effectively. Ensure the sample is a fine, dry powder to maximize surface area.[6]
Q3: What could be causing a low yield of sublimed HfBr₄?
Low yield is a common issue that can be traced back to several factors:
-
Decomposition: HfBr₄ can decompose into hafnium tribromide (HfBr₃) and bromine (Br₂) at excessively high temperatures.[4] This is often indicated by a discoloration (darkening) of the crude material. Careful and gradual heating is crucial.
-
Sub-optimal Temperature Gradient: The temperature difference between the heating zone and the collection surface (cold finger) may be insufficient. A properly cooled collection surface is necessary for the efficient deposition of the sublimed crystals.[7]
-
System Leaks: Even a small leak in the sublimation apparatus will raise the system pressure, hindering sublimation efficiency. Ensure all joints and seals are secure.
Q4: How can I identify and prevent the decomposition of HfBr₄ during sublimation?
Decomposition is primarily temperature-driven. The reaction is: 2HfBr₄ → 2HfBr₃ + Br₂.[4]
-
Signs of Decomposition: The appearance of a brownish or black residue in the sublimation vessel instead of a clean sublimation is a strong indicator. The presence of bromine gas (a reddish-brown vapor) is a definitive sign.
-
Prevention: The most effective way to prevent decomposition is to maintain precise temperature control, keeping it within the optimal 350-450°C range.[4] Using the lowest possible temperature that still allows for a reasonable sublimation rate is the best practice. Reducing the pressure allows sublimation to occur at a lower temperature, which can help prevent decomposition.[7]
Q5: How can the purity of the final product be improved?
Sublimation is an excellent purification technique that separates volatile HfBr₄ from non-volatile impurities.[4][8]
-
Multiple Cycles: For starting materials with significant impurity concentrations, performing multiple sublimation cycles may be necessary to achieve the desired purity level.[4]
-
Fractional Sublimation: If volatile impurities are present, a technique called fractional sublimation can be employed. This involves carefully controlling the temperature and collecting different fractions that sublime at different temperatures.
-
Apparatus Design: Specialized sublimation tubes with barriers can modify the gas flow path, helping to better separate the main product from more volatile impurities.[9]
Quantitative Data: Sublimation Parameters
The following table summarizes the key physical properties and recommended sublimation conditions for Hafnium Tetrabromide.
| Parameter | Value | Reference |
| Appearance | Colorless, diamagnetic, moisture-sensitive solid | [1][2] |
| Melting Point | 424°C | [4] |
| Boiling Point | 323°C (Note: Sublimes before boiling at atmospheric pressure) | [4] |
| Sublimation Temperature | 350 - 450°C | [4] |
| Operating Pressure | 0.1 - 1.0 mmHg | [4] |
Experimental Protocol: Vacuum Sublimation of HfBr₄
This protocol outlines the standard procedure for purifying HfBr₄ in a laboratory setting.
1. Apparatus Setup:
-
A standard vacuum sublimation apparatus consists of an outer tube to hold the crude sample, an inner tube (cold finger) for collecting the purified product, a vacuum port, and a heating source (heating mantle or oil bath).
-
Ensure all glassware is thoroughly clean and flame-dried to remove any moisture. HfBr₄ is highly sensitive to moisture.[1][2]
-
Lightly grease all glass joints with a high-vacuum grease to ensure a tight seal.
2. Sample Preparation:
-
If the crude HfBr₄ is in large chunks, gently crush it into a fine, homogenous powder using a mortar and pestle in a dry environment (e.g., a glovebox).[6]
-
Place the powdered crude HfBr₄ into the bottom of the outer sublimation tube.
3. Sublimation Procedure:
-
Assemble the apparatus and secure it vertically with clamps to a ring stand.
-
Attach the vacuum line to the apparatus. Crucially, begin evacuating the system before starting the coolant flow to the cold finger. This prevents atmospheric moisture from condensing on the cold surface.[6]
-
Once a stable vacuum (ideally < 1 mmHg) is achieved, begin circulating coolant (e.g., cold water) through the cold finger.
-
Slowly and gradually heat the bottom of the apparatus using the heating mantle. Increase the temperature until sublimation is observed. The optimal temperature is the lowest point at which a steady rate of sublimation occurs.
-
Monitor the process. Pure HfBr₄ crystals will begin to deposit on the surface of the cold finger.[7] If the crude material begins to darken, immediately reduce the heat to prevent decomposition.[4]
4. Product Recovery:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.
-
Turn off the coolant flow.
-
Carefully and slowly vent the apparatus, preferably with an inert gas like nitrogen or argon.
-
Disassemble the apparatus. Scrape the purified, crystalline HfBr₄ from the cold finger onto a clean, dry surface, preferably within a glovebox to prevent moisture absorption.
Visual Guides
The following diagrams illustrate key workflows and principles for optimizing HfBr₄ sublimation.
Caption: A troubleshooting workflow for identifying and resolving common issues during the sublimation of HfBr₄.
Caption: The relationship between temperature, pressure, and the physical state of HfBr₄, highlighting the sublimation pathway.
References
- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Hafnium compounds - Wikipedia [en.wikipedia.org]
- 3. Hafnium tetrabromide - Wikiwand [wikiwand.com]
- 4. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 5. strem.com [strem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. innovation.world [innovation.world]
- 8. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 9. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Hafnium Tetrabromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hafnium tetrabromide (HfBr₄).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of hafnium tetrabromide, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why is the yield of my hafnium tetrabromide synthesis significantly lower than expected?
Answer: Low yield in hafnium tetrabromide synthesis can stem from several factors. The most common issues include:
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Incomplete Reaction: The reaction between hafnium metal and bromine may not have gone to completion. This can be due to insufficient reaction time or temperatures below the optimal range.
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Moisture Contamination: Hafnium tetrabromide is extremely sensitive to moisture. Any water present in the reactants or the reaction apparatus will lead to the formation of hafnium oxide (HfO₂) and hydrobromic acid (HBr), significantly reducing the yield of the desired product.[1]
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Side Reactions: At excessively high temperatures, hafnium tetrabromide can decompose into hafnium tribromide (HfBr₃) and bromine gas (Br₂).[1]
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Impurities in Starting Materials: The purity of the hafnium metal used is crucial. The presence of oxides on the surface of the hafnium can inhibit the reaction.
-
Product Loss During Purification: During the sublimation process used for purification, some product may be lost if the temperature and vacuum are not carefully controlled.
Question: My final product is discolored (e.g., yellowish or brownish) instead of the expected colorless solid. What is the likely cause?
Answer: A discolored product often indicates the presence of impurities. Potential sources of discoloration include:
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Residual Bromine: A yellowish tint can be due to unreacted bromine that has not been fully removed during the purification process.
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Hafnium Tribromide: The formation of hafnium tribromide as a decomposition byproduct at high temperatures can also lead to discoloration.
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Zirconium Impurities: Since hafnium is often found with zirconium in nature, zirconium tetrabromide (ZrBr₄) can be a common impurity if the starting hafnium metal is not of high purity.
-
Reaction with Apparatus: At very high temperatures, there is a possibility of the reactants or product reacting with the material of the reaction vessel, introducing impurities.
Question: How can I minimize moisture contamination in my synthesis?
Answer: Preventing moisture contamination is critical for a successful synthesis. Here are some key measures:
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Drying of Apparatus: All glassware and reaction components should be thoroughly dried in an oven at a high temperature (e.g., >120°C) for several hours and then cooled in a desiccator or under an inert atmosphere before use.
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Inert Atmosphere: The entire synthesis and handling of hafnium tetrabromide should be carried out under a dry, inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.
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Purity of Reactants: Ensure that the bromine used is anhydrous and the hafnium metal is free of surface oxides. If necessary, the hafnium can be pre-treated to remove the oxide layer.
Question: What are the optimal conditions for purifying hafnium tetrabromide by sublimation?
Answer: Sublimation is the most effective method for purifying hafnium tetrabromide.[1] The optimal conditions generally involve heating the crude product under a high vacuum. A temperature range of 350°C to 450°C and a reduced pressure of 0.1 to 1 mmHg are typically effective for sublimation.[1] It is important to control the temperature gradient to ensure efficient collection of the purified crystals on a cold finger or a cooler part of the sublimation apparatus.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of hafnium tetrabromide via direct bromination and carbothermal bromination.
| Parameter | Direct Bromination of Hafnium Metal | Carbothermal Bromination of Hafnium Oxide |
| Reaction Temperature | 400 - 500 °C | 600 - 800 °C[1] |
| Typical Reactants | Hafnium (Hf) metal, Bromine (Br₂) | Hafnium oxide (HfO₂), Bromine (Br₂), Carbon (C)[1] |
| Typical Yield | 85 - 95% | 70 - 85%[1] |
| Purification Method | Sublimation | Sublimation |
| Sublimation Temperature | 350 - 450 °C[1] | 350 - 450 °C[1] |
| Sublimation Pressure | 0.1 - 1 mmHg[1] | 0.1 - 1 mmHg[1] |
Experimental Protocols
Key Experiment: Direct Synthesis of Hafnium Tetrabromide from Elements
This protocol describes a general method for the direct synthesis of hafnium tetrabromide from hafnium metal and liquid bromine. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions due to the hazardous nature of bromine.
Materials:
-
Hafnium metal powder or sponge (high purity)
-
Anhydrous liquid bromine (Br₂)
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A heavy-walled, sealed reaction tube (e.g., quartz or borosilicate glass)
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Tube furnace
-
Schlenk line or glovebox for inert atmosphere handling
-
Sublimation apparatus
Procedure:
-
Preparation of the Reaction Tube:
-
A known amount of high-purity hafnium metal is placed in a clean, dry, heavy-walled reaction tube.
-
The tube is attached to a Schlenk line, and the atmosphere is evacuated and backfilled with a dry, inert gas (e.g., argon) several times to remove air and moisture.
-
-
Introduction of Bromine:
-
A stoichiometric excess of anhydrous bromine is carefully transferred to the reaction tube containing the hafnium metal under an inert atmosphere. This is typically done by cooling the reaction tube in a cold bath (e.g., dry ice/acetone) to condense the bromine, which is transferred under vacuum.
-
After the transfer, the reaction tube is carefully sealed under vacuum.
-
-
Reaction:
-
The sealed tube is placed in a tube furnace.
-
The temperature is slowly ramped up to the reaction temperature, typically in the range of 400°C to 500°C.
-
The reaction is allowed to proceed for several hours to ensure complete conversion of the hafnium metal. The exact time will depend on the scale of the reaction and the form of the hafnium metal used.
-
-
Purification:
-
After the reaction is complete, the tube is cooled to room temperature.
-
The crude hafnium tetrabromide is then purified by sublimation. The crude product is transferred to a sublimation apparatus under an inert atmosphere.
-
The sublimation is carried out by heating the crude product to 350-450°C under a dynamic vacuum (0.1-1 mmHg).[1]
-
The purified, colorless crystals of hafnium tetrabromide are collected on a cold probe or in a cooler section of the apparatus.
-
-
Product Handling and Storage:
-
The purified hafnium tetrabromide is collected and stored in a sealed container under a dry, inert atmosphere to prevent hydrolysis.
-
Visualizations
Caption: Direct synthesis of hafnium tetrabromide from its elements.
Caption: A workflow for troubleshooting low yield in synthesis.
References
Technical Support Center: Synthesis and Purification of Hafnium Tetrabromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized hafnium tetrabromide (HfBr₄).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of hafnium tetrabromide.
Issue 1: Low Yield of Hafnium Tetrabromide During Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reaction of hafnium metal with bromine. | Ensure the reaction temperature is optimized, typically between 400-500°C for direct bromination.[1] Maintain a controlled bromine atmosphere to drive the reaction to completion. |
| Sub-optimal reaction conditions for carbothermal bromination. | Verify that the temperature is sufficiently high (e.g., above 600°C) for the reaction between hafnium oxide, carbon, and bromine.[2] Ensure intimate mixing of the solid reactants. |
| Loss of product due to premature sublimation. | Carefully control the temperature gradient within the reaction apparatus to prevent the product from subliming into unintended areas. |
| Reaction with residual moisture. | Use thoroughly dried reactants and apparatus. Hafnium tetrabromide is moisture-sensitive and can hydrolyze.[3] |
Issue 2: Discolored (e.g., Yellowish or Greyish) Hafnium Tetrabromide Product
| Possible Cause | Suggested Solution |
| Presence of iron or other transition metal impurities. | Utilize high-purity hafnium starting material.[1] Employ purification methods such as vacuum sublimation to separate HfBr₄ from non-volatile metal bromide impurities. |
| Formation of hafnium oxybromides due to oxygen contamination. | Ensure a completely inert atmosphere (e.g., argon or nitrogen) during synthesis and handling. Use oxygen-free reactants. |
| Carbon contamination from carbothermal synthesis. | Optimize the stoichiometry of the reactants to avoid excess carbon. Additional purification steps may be necessary to remove carbon-containing impurities.[3] |
| Iodine contamination if used in related processes. | Hafnium tetraiodide is a red-orange solid; even trace amounts can cause discoloration.[2] Ensure no cross-contamination from other halide syntheses. |
Issue 3: Inefficient Purification by Vacuum Sublimation
| Possible Cause | Suggested Solution |
| Sub-optimal sublimation temperature and pressure. | Consult the vapor pressure data for HfBr₄ to determine the ideal conditions for sublimation. A temperature that is too high can lead to the co-sublimation of impurities, while a temperature that is too low will result in a very slow sublimation rate. |
| Inadequate temperature gradient between the hot and cold zones. | Ensure the cooling finger or collection surface is maintained at a significantly lower temperature than the sublimation zone to promote efficient condensation of pure HfBr₄. |
| Presence of volatile impurities with similar vapor pressures. | Multiple sublimation cycles may be necessary. For impurities like zirconium tetrabromide, alternative methods like fractional distillation or specific chemical separation may be required.[4] |
| Decomposition of hafnium tetrabromide at high temperatures. | HfBr₄ can decompose into hafnium tribromide and bromine at elevated temperatures.[3] Perform sublimation at the lowest feasible temperature to minimize decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized hafnium tetrabromide?
A1: The most common and challenging impurity is zirconium tetrabromide (ZrBr₄) due to the very similar chemical and physical properties of hafnium and zirconium.[2] Other potential impurities include:
-
Metallic impurities: Bromides of iron, chromium, and zinc, which may originate from the hafnium starting material.[5]
-
Non-metallic impurities: Hafnium oxybromides (from reaction with oxygen or water), and residual carbon from carbothermal synthesis methods.[3]
-
Unreacted starting materials: Unreacted hafnium metal or hafnium oxide.
-
Byproducts: Hafnium tribromide (HfBr₃) from thermal decomposition.[3]
Q2: How can I effectively remove zirconium from my hafnium tetrabromide?
A2: Separating hafnium and zirconium compounds is notoriously difficult. While vacuum sublimation can provide some enrichment, more specialized techniques are often required for high-purity applications. These include:
-
Ion Exchange Chromatography: This method exploits subtle differences in the complexation behavior of hafnium and zirconium in acidic solutions using anion exchange resins.[3]
-
Fractional Distillation or Crystallization: These methods rely on small differences in the volatility or solubility of the tetrahalides.[4]
-
Selective Reduction: A patented process involves selectively reducing zirconium tetrahalide to a non-volatile lower halide using zirconium metal sponge, allowing the more stable hafnium tetrahalide to be separated by sublimation.[4]
Q3: What analytical techniques are suitable for determining the purity of hafnium tetrabromide?
A3: A combination of techniques is often employed:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the concentration of metallic impurities, including zirconium.
-
Ion Chromatography: This can be used to quantify the bromide content and detect other halide impurities.
-
X-ray Fluorescence (XRF): A non-destructive technique for elemental analysis.
-
Spectrophotometry: Can be used to determine the relative concentrations of hafnium and zirconium.[6]
Q4: My hafnium tetrabromide is extremely moisture-sensitive. What are the best practices for handling and storage?
A4: Hafnium tetrabromide readily hydrolyzes in the presence of water to form hafnium oxide and hydrobromic acid.[3] Therefore, it is crucial to:
-
Handle the material exclusively in a dry, inert atmosphere, such as in a glovebox.
-
Store it in a tightly sealed container, preferably under an inert gas like argon.
-
Use dry solvents and reagents if performing solution-based chemistry.
Experimental Protocols
Protocol 1: Purification of Hafnium Tetrabromide by Vacuum Sublimation
This protocol describes a general procedure for purifying crude hafnium tetrabromide using vacuum sublimation.
Materials and Equipment:
-
Crude hafnium tetrabromide
-
Sublimation apparatus (including a sublimation tube, a cold finger condenser, and a collection vessel)
-
High-vacuum pump
-
Heating mantle or tube furnace with temperature controller
-
Inert gas source (e.g., argon)
-
Schlenk line and appropriate glassware for inert atmosphere handling
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and assemble the sublimation apparatus while hot under a flow of inert gas.
-
Loading: In an inert atmosphere (e.g., a glovebox), load the crude hafnium tetrabromide into the bottom of the sublimation tube.
-
Assembly: Carefully insert the cold finger into the sublimation tube and connect the apparatus to the Schlenk line and high-vacuum pump.
-
Evacuation: Slowly evacuate the apparatus to a high vacuum (e.g., < 10⁻³ torr).
-
Cooling: Begin circulating a coolant (e.g., cold water or a refrigerated coolant) through the cold finger.
-
Heating: Gradually heat the bottom of the sublimation tube using a heating mantle or tube furnace. The sublimation temperature will depend on the vacuum achieved but is typically in the range of 200-300°C.
-
Sublimation: The hafnium tetrabromide will sublime and deposit as pure crystals on the cold finger. Monitor the process to ensure a steady rate of sublimation without excessive decomposition.
-
Completion: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Collection: Backfill the apparatus with an inert gas. In an inert atmosphere, carefully remove the cold finger and scrape the purified hafnium tetrabromide crystals into a pre-weighed, dry storage container.
Data Presentation
Table 1: Effectiveness of Electron Beam Melting for the Purification of Technogenic Hafnium [5]
| Impurity | Initial Concentration (wt.%) | Final Concentration (wt.%) after Double Refining* | Degree of Removal (%) |
| Zirconium (Zr) | 1.8 | 0.958 | 46.8 |
| Iron (Fe) | 0.05 | < 0.001 | > 98 |
| Chromium (Cr) | 0.01 | < 0.001 | > 90 |
| Zinc (Zn) | 0.005 | Not Detected | 100 |
| Oxygen (O) | 0.1 | 0.02 | 80 |
| Carbon (C) | 0.015 | 0.005 | 66.7 |
*Double refining performed at 2700 K for 20 minutes.
Visualizations
Caption: Workflow for the synthesis and purification of hafnium tetrabromide.
Caption: Decision tree for troubleshooting impure hafnium tetrabromide.
References
- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Hafnium compounds - Wikipedia [en.wikipedia.org]
- 3. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Study of the Possibility of Recycling of Technogenic Hafnium during Electron Beam Refining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Scale-Up of Hafnium Tetrabromide Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the challenges encountered during the scale-up of hafnium tetrabromide (HfBr₄) production. Hafnium tetrabromide is a critical precursor in various advanced applications, including the synthesis of specialized catalysts and materials for drug development. However, its production is fraught with challenges, primarily due to its high reactivity, moisture sensitivity, and the inherent difficulty in separating it from its zirconium analog. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in navigating these complexities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of hafnium tetrabromide, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction between hafnium metal and bromine. | Optimize reaction temperature and time. Ensure a sufficient excess of bromine is used. Improve the surface area of the hafnium metal (e.g., use powder or sponge instead of bulk metal). |
| Inadequate temperature control, leading to decomposition of HfBr₄.[1] | ||
| Loss of product during transfer due to its high volatility. | ||
| Product Discoloration (Yellowish/Brownish Tint) | Presence of impurities from the starting hafnium metal. | Use high-purity hafnium metal as the starting material. |
| Contamination with iron or other transition metals from the reactor. | ||
| Partial hydrolysis due to moisture contamination.[1] | ||
| High Zirconium Content in Final Product | Incomplete separation from naturally occurring zirconium.[1] | Employ a dedicated zirconium separation step. This can involve fractional sublimation or chemical methods such as the selective reduction of zirconium tetrahalide. |
| Cross-contamination during processing. | ||
| Difficulty in Sublimation/Purification | Inadequate vacuum level. | Ensure a high vacuum is achieved and maintained throughout the sublimation process to lower the sublimation temperature and prevent decomposition. |
| Temperature gradient is not optimized. | ||
| Presence of non-volatile impurities coating the product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hafnium tetrabromide at a larger scale?
A1: The primary safety concerns are:
-
Pyrophoricity: Finely divided hafnium metal powder is pyrophoric and can ignite spontaneously in air.[2][3] Handling should be done under an inert atmosphere.
-
Moisture Sensitivity: Hafnium tetrabromide reacts exothermically with water, releasing corrosive hydrogen bromide (HBr) gas.[1] Strict exclusion of moisture is critical.
-
Corrosivity: Hafnium tetrabromide and its hydrolysis product, HBr, are corrosive to skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, is mandatory.[2][4]
-
Reactivity: It can react violently with certain organic compounds and oxidizing agents.
Q2: How can I effectively remove zirconium contamination from my hafnium tetrabromide product?
A2: Due to the chemical similarity of hafnium and zirconium, their separation is a significant challenge.[1] Two primary methods are:
-
Selective Reduction: One patented method involves reacting the mixed tetrahalides with zirconium sponge at elevated temperatures (250-500°C). The zirconium tetrahalide is selectively reduced to a non-volatile lower halide, while the hafnium tetrahalide remains volatile and can be separated by sublimation.
-
Ion Exchange: Anion exchange chromatography can be used to separate hafnium and zirconium in acidic solutions.[5][6] This method exploits subtle differences in their complex-forming abilities.[1]
Q3: What is the optimal temperature range for the direct bromination of hafnium metal?
A3: The direct bromination of hafnium metal with bromine gas is typically carried out at elevated temperatures, generally in the range of 400 to 500°C. Careful temperature control is crucial as higher temperatures can lead to the decomposition of hafnium tetrabromide.[1]
Q4: My final product is always slightly off-white. What are the likely impurities?
A4: A pure hafnium tetrabromide should be a white solid. A yellowish or brownish tint usually indicates the presence of impurities. Common impurities include:
-
Iron Bromide (FeBr₃): From the corrosion of steel reactors.
-
Zirconium Tetrabromide (ZrBr₄): Due to incomplete separation.
-
Hafnium Oxybromide: Formed from the reaction with residual oxygen or moisture.
-
Unreacted Bromine: Can be trapped in the crystal lattice.
Q5: Can I use a glass reactor for the scale-up of hafnium tetrabromide synthesis?
A5: While borosilicate glass is resistant to bromine at moderate temperatures, the high temperatures required for direct bromination (400-500°C) can soften the glass and increase the risk of failure, especially under pressure. For larger-scale production, reactors made of more robust materials like nickel alloys (e.g., Monel) or glass-lined steel are recommended to withstand the corrosive environment and high temperatures.
Experimental Protocols
Direct Bromination of Hafnium Metal (Lab Scale)
Objective: To synthesize crude hafnium tetrabromide from hafnium metal and liquid bromine.
Materials:
-
Hafnium metal powder or sponge (high purity)
-
Liquid bromine (analytical grade)
-
Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)
-
Two-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature controller
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and assemble under an inert atmosphere.
-
Reaction Setup: Place a known quantity of hafnium metal into the two-neck round-bottom flask inside the glovebox. Attach the dropping funnel and condenser.
-
Bromine Addition: Carefully add a stoichiometric excess of liquid bromine to the dropping funnel.
-
Reaction Initiation: Slowly add the bromine to the hafnium metal at room temperature. The reaction is exothermic and may initiate spontaneously.
-
Heating: Once the initial reaction subsides, slowly heat the flask to 400-450°C using the heating mantle.
-
Reflux: Maintain the reaction mixture at this temperature under reflux for several hours until all the hafnium metal has reacted.
-
Product Collection: After the reaction is complete, cool the apparatus to room temperature. The crude hafnium tetrabromide will solidify in the flask.
-
Purification: The crude product can be purified by sublimation.
Sublimation Purification of Hafnium Tetrabromide
Objective: To purify crude hafnium tetrabromide by removing non-volatile impurities.
Materials:
-
Crude hafnium tetrabromide
-
Sublimation apparatus
-
High-vacuum pump
-
Tube furnace with temperature controller
-
Cold finger or collection probe
Procedure:
-
Loading: In an inert atmosphere, load the crude hafnium tetrabromide into the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are well-sealed.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate to a pressure of <0.1 Torr.
-
Heating: Slowly heat the section of the apparatus containing the crude product to 300-350°C using a tube furnace.
-
Condensation: Cool the collection probe or "cold finger" with a suitable coolant (e.g., circulating water or air).
-
Sublimation: The hafnium tetrabromide will sublime and deposit as pure crystals on the cold surface.
-
Collection: Once the sublimation is complete, cool the entire apparatus to room temperature before slowly reintroducing the inert gas.
-
Harvesting: Disassemble the apparatus in a glovebox and carefully scrape the purified hafnium tetrabromide crystals from the cold finger.
Visualizations
Caption: Experimental workflow for hafnium tetrabromide synthesis and purification.
References
- 1. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. Hafnium - ESPI Metals [espimetals.com]
- 4. chemsupply.com.au [chemsupply.com.au]
- 5. Separation of Hafnium from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
Enhancing the stability of hafnium tetrabromide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of hafnium tetrabromide (HfBr₄) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my hafnium tetrabromide solution turning cloudy or forming a precipitate?
A1: Cloudiness or precipitation in HfBr₄ solutions is most commonly due to hydrolysis. Hafnium tetrabromide is extremely sensitive to moisture.[1] Trace amounts of water in your solvent or exposure to ambient air will cause it to react and form insoluble hafnium oxybromides or hafnium oxide (HfO₂) and hydrobromic acid (HBr).[2] Another potential cause is exceeding the solubility limit of HfBr₄ in the chosen solvent.
Q2: What is the best solvent for dissolving hafnium tetrabromide?
A2: The ideal solvent should be anhydrous and non-protic. For applications requiring a non-coordinating solvent, chlorinated hydrocarbons can be used, though solubility is limited. For enhanced stability and higher concentrations, coordinating solvents that can form stable adducts with HfBr₄ are highly recommended. Anhydrous tetrahydrofuran (THF) is an excellent choice as it forms a stable and soluble 2:1 complex with hafnium halides (e.g., HfBr₄(THF)₂).[2][3]
Q3: How can I improve the long-term stability of my HfBr₄ solution?
A3: To improve stability, you must rigorously exclude moisture. Use anhydrous solvents (<10 ppm water), and prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). The most effective method for stabilization is to use a coordinating solvent like tetrahydrofuran (THF) or to add a Lewis base ligand that can form a stable complex with the HfBr₄.[3][4] This complexation significantly reduces the Lewis acidity of the hafnium center, making it less susceptible to nucleophilic attack by water.
Q4: My HfBr₄ solution has a yellow or brownish tint. What does this indicate?
A4: A yellow or brownish discoloration can indicate the presence of impurities in the starting HfBr₄ material or partial decomposition. Decomposition at elevated temperatures can produce bromine (Br₂), which is reddish-brown.[5] Ensure you are using high-purity HfBr₄ and that the solution has not been exposed to high temperatures or light.
Q5: What materials are compatible with hafnium tetrabromide solutions?
A5: Glassware (borosilicate), perfluoroalkoxy alkanes (PFA), and polytetrafluoroethylene (PTFE, Teflon) are generally compatible with HfBr₄ solutions. Stainless steel may be corroded over time, especially if the solution hydrolyzes to produce hydrobromic acid. It is crucial to ensure all materials are scrupulously dried before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| White Precipitate Forms During Dissolution | 1. Moisture Contamination: Solvent or glassware is not sufficiently dry. 2. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent. | 1. Ensure Anhydrous Conditions: Use freshly distilled/dried anhydrous solvent. Dry all glassware in an oven ( >120°C) for several hours and cool under vacuum or in a desiccator before transferring to a glovebox. 2. Check Solubility: Refer to the solubility data (Table 1). If using a non-coordinating solvent, you may need to reduce the concentration or switch to a coordinating solvent like THF. |
| Solution Becomes Cloudy Over Time | Moisture Ingress: The solution has been exposed to ambient air during storage or handling. | Improve Storage and Handling: Store the solution in a tightly sealed container with a PTFE-lined cap, preferably in a glovebox or desiccator. Use inert gas techniques (e.g., cannula transfer) when dispensing the solution. |
| Solution is Discolored (Yellow/Brown) | 1. Impure HfBr₄: The starting material may contain impurities. 2. Thermal Decomposition: The solution may have been overheated. | 1. Use High-Purity Reagent: Start with the highest purity HfBr₄ available. 2. Avoid Heat: Prepare the solution at room temperature unless a specific protocol requires heating. Store the solution away from heat sources and direct light. |
| Inconsistent Experimental Results | Concentration Change: The effective concentration of HfBr₄ may have decreased due to precipitation (hydrolysis). | Verify Solution Integrity: Before use, visually inspect the solution for any signs of precipitation. If possible, determine the concentration of a stock solution using a method like spectrophotometry before use in sensitive applications. Prepare fresh solutions regularly. |
Data Presentation
Table 1: Solubility of Hafnium Tetrabromide in Various Solvents
| Solvent | Formula | Type | Solubility (g / 100g solvent) at 25°C | Notes |
| 1,2-Dichloroethane | C₂H₄Cl₂ | Non-coordinating | 4.2 | Requires strictly anhydrous conditions. |
| Chloroform | CHCl₃ | Non-coordinating | 1.5 | Requires strictly anhydrous conditions. |
| Carbon Tetrachloride | CCl₄ | Non-coordinating | 0.06 | Very low solubility. |
| Tetrahydrofuran (THF) | C₄H₈O | Coordinating (Lewis Base) | High (forms soluble adduct) | Recommended for stable solutions.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-coordinating | Data not available, but used as a solvent for HfBr₄ complex synthesis.[3] | Requires strictly anhydrous conditions. |
| Water | H₂O | Protic | Soluble, but undergoes rapid and complete hydrolysis. | Not a recommended solvent. [5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Hafnium Tetrabromide Solution in Tetrahydrofuran (THF)
This protocol describes the preparation of a 0.1 M HfBr₄ solution in THF, stabilized by the formation of the HfBr₄(THF)₂ adduct.
Materials:
-
Hafnium tetrabromide (HfBr₄), anhydrous powder (99.9%+)
-
Anhydrous tetrahydrofuran (THF), <10 ppm H₂O
-
Magnetic stirrer and PTFE-coated stir bar
-
Volumetric flask and storage bottle (oven-dried)
-
Syringes and needles for liquid transfer
Procedure (to be performed in an inert atmosphere glovebox):
-
Dry all glassware in a vacuum oven at 120°C overnight and transfer to the glovebox antechamber.
-
Place a PTFE-coated stir bar into a 100 mL volumetric flask.
-
Weigh 4.98 g of anhydrous HfBr₄ powder and carefully transfer it to the volumetric flask.
-
Using a syringe, add approximately 50 mL of anhydrous THF to the flask.
-
Stir the mixture at room temperature. The HfBr₄ will dissolve to form a colorless solution as the THF adduct is formed. This may take 10-20 minutes.
-
Once fully dissolved, add anhydrous THF to the flask until the total volume reaches the 100 mL mark.
-
Continue stirring for another 5 minutes to ensure homogeneity.
-
Transfer the solution to a dried, airtight storage bottle with a PTFE-lined cap.
-
Label the bottle clearly with the compound, concentration, solvent, and preparation date. Store within the glovebox.
Visualizations
Diagram 1: The Hydrolysis Pathway of Hafnium Tetrabromide
This diagram illustrates the primary decomposition pathway for HfBr₄ in the presence of water, which is the most common cause of solution instability.
Diagram 2: Stabilization of Hafnium Tetrabromide via Lewis Base Adduct Formation
This diagram shows how a Lewis base, such as Tetrahydrofuran (THF), can stabilize HfBr₄ by forming a stable, soluble complex, thereby preventing hydrolysis.
Diagram 3: Experimental Workflow for Preparing a Stable HfBr₄ Solution
This workflow outlines the critical steps and environmental controls required for successfully preparing a stable hafnium tetrabromide solution.
References
- 1. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]
- 2. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. Synthesis, properties and structures of eight-coordinate zirconium(IV) and hafnium(IV) halide complexes with phosphorus and arsenic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. hafnium(IV) bromide [chemister.ru]
Hafnium Tetrabromide in Organic Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hafnium tetrabromide (HfBr₄) in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inconsistent results when using hafnium tetrabromide as a catalyst?
A1: The most common issue is the high moisture sensitivity of hafnium tetrabromide.[1][2] As a potent Lewis acid, it readily hydrolyzes upon contact with atmospheric moisture, even in trace amounts. This hydrolysis leads to the formation of hafnium oxides, hydroxides, or complex polynuclear oxo/hydroxo clusters, which are generally catalytically inactive or possess different catalytic properties, leading to poor yields and reproducibility issues.[3]
Q2: How should I properly handle and store hafnium tetrabromide?
A2: Due to its moisture-sensitive nature, hafnium tetrabromide must be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[1] Solvents and reagents should be rigorously dried and degassed before use. It should be stored in a tightly sealed container within a desiccator or a glovebox.
Q3: My reaction mixture turned cloudy or formed a white precipitate immediately after adding HfBr₄. What is happening?
A3: This is a classic sign of hydrolysis. The precipitate is likely a form of hydrated hafnium oxide or a hafnium oxo-bromide species. This indicates the presence of excess moisture in your solvent or on your glassware. Refer to the troubleshooting guide for "Formation of Insoluble Precipitates" for detailed solutions.
Q4: Can I use solvents like THF, diethyl ether, or methanol with HfBr₄?
A4: Caution is advised. Ethereal solvents (THF, diethyl ether) are Lewis basic and can form adducts with the Lewis acidic HfBr₄, potentially attenuating its catalytic activity. Protic solvents like methanol will react directly with HfBr₄, leading to the formation of hafnium alkoxides and HBr, which will fundamentally alter the reaction conditions.[4] Non-coordinating, anhydrous solvents such as dichloromethane, chloroform, or toluene are generally preferred.
Q5: HfBr₄ is a solid. What is the best way to add it to a reaction?
A5: Weighing and transferring the solid should be done under an inert atmosphere. For accurate dosing and to avoid contamination, consider preparing a stock solution of HfBr₄ in a rigorously dried, non-coordinating solvent and adding the required volume via syringe.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Your Lewis acid-catalyzed reaction (e.g., Friedel-Crafts, Mukaiyama aldol) shows poor conversion despite using the recommended catalyst loading.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Hydrolysis | Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled or commercially available anhydrous solvents. Purge the reaction vessel with an inert gas before and during reagent addition. | Hafnium tetrabromide is extremely sensitive to moisture.[1][2] Hydrolysis forms catalytically inactive hafnium oxides.[3] |
| Lewis Basic Impurities | Purify substrates and reagents to remove Lewis basic impurities (e.g., water, amines, alcohols). If a reagent is inherently Lewis basic, consider adding it slowly to the mixture of substrate and catalyst. | As a strong Lewis acid, HfBr₄ can be sequestered by basic functional groups, preventing it from activating the desired substrate.[5][6] |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | The catalyst may be consumed by trace impurities or side reactions. Higher loading can compensate for this loss. |
| Inadequate Reaction Temperature | Increase the reaction temperature in small increments (e.g., 10 °C). | Many Lewis acid-catalyzed reactions require thermal energy to overcome the activation barrier, even with a catalyst. |
Issue 2: Formation of Insoluble Precipitates
An unexpected solid forms in the reaction mixture, complicating stirring and workup.
| Possible Cause | Troubleshooting Step | Rationale |
| Gross Hydrolysis | See "Catalyst Hydrolysis" under Issue 1 . This is the most likely cause. | HfBr₄ reacts with water to form insoluble hafnium oxo/hydroxo species.[3] |
| Formation of Polynuclear Clusters | Avoid prolonged heating or high concentrations of certain reagents (e.g., carboxylic acids). Consider shorter reaction times. | Under certain conditions, particularly with prolonged reflux, hafnium halides can react with substrates like aliphatic acids to form large, often insoluble, polynuclear clusters.[3][7] |
| Product Insolubility | Check the solubility of your expected product in the chosen reaction solvent. | The desired product itself may be precipitating out of the solution as it is formed. |
Issue 3: Complex Mixture of Byproducts
TLC or GC-MS analysis shows multiple unexpected spots or peaks in addition to the starting material and desired product.
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction with Solvent | Switch to a less reactive, non-coordinating solvent (e.g., from an ether to a halogenated hydrocarbon). | HfBr₄ can catalyze side reactions involving the solvent, such as polymerization of THF or cleavage of ethers. |
| Substrate Decomposition | Lower the reaction temperature. Reduce the reaction time. | The strong Lewis acidity of HfBr₄ can cause sensitive substrates to degrade, rearrange, or polymerize.[8] |
| Formation of Hafnium Alkoxides/Amides | Ensure the substrate is free from protic functional groups (e.g., -OH, -NH, -COOH) unless they are the intended reactants. | HfBr₄ will react with protic groups, generating HBr in situ. The resulting hafnium species and HBr can catalyze a different set of reactions than HfBr₄ alone.[4] |
Experimental Protocols
Protocol 1: General Procedure for a HfBr₄-Catalyzed Friedel-Crafts Alkylation
-
Objective: To provide a baseline protocol for using HfBr₄ in a common Lewis acid-catalyzed reaction.
-
Methodology:
-
Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, condenser, and septum) at 120 °C overnight and allow it to cool in a desiccator.
-
Assemble the glassware and flame-dry it under a high vacuum. Allow it to cool to room temperature under a positive pressure of argon.
-
In a glovebox, weigh HfBr₄ (e.g., 0.1 mmol, 5 mol%) into the reaction flask.
-
Outside the glovebox, under a positive pressure of argon, add anhydrous dichloromethane (e.g., 10 mL) via syringe.
-
Add the aromatic substrate (e.g., 2.0 mmol, 1 equivalent) via syringe.
-
Add the alkylating agent (e.g., benzyl bromide, 2.2 mmol, 1.1 equivalents) dropwise via syringe at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Quenching and Workup to Remove Hafnium Byproducts
-
Objective: To effectively remove water-soluble hafnium species from the organic product.
-
Methodology:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching agent. For reactions sensitive to pH, a saturated NaHCO₃ or NH₄Cl solution is appropriate. For more robust products, dilute HCl can be used to fully dissolve hafnium salts.
-
Transfer the mixture to a separatory funnel and add water and the extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Shake vigorously. An emulsion or solid precipitate may form at the interface, which is common for hafnium salts.
-
To break emulsions, add brine or filter the entire biphasic mixture through a pad of Celite®.
-
Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo.
-
Visualizations
Logical Workflow for Troubleshooting HfBr₄ Reactions
Caption: A decision tree for troubleshooting common issues in HfBr₄-catalyzed reactions.
Primary Side Reaction Pathway: Hydrolysis of HfBr₄
Caption: The pathway of HfBr₄ deactivation via hydrolysis.
References
- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Hafnium compounds - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, reactivity and structures of hafnium-containing homo- and hetero- (bi- and tri-) metallic alkoxides based on edge- and face-sharing bioctahedral alkoxometalate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: HfBr₄ Precursor Flow Optimization in ALD
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists using Hafnium Tetrabromide (HfBr₄) as a precursor in Atomic Layer Deposition (ALD).
Frequently Asked Questions (FAQs)
Q1: My HfBr₄ growth rate is significantly lower than expected or non-existent. What are the primary causes?
A1: A low or zero growth-per-cycle (GPC) is one of the most common issues when working with solid precursors like HfBr₄. The root cause is almost always an insufficient dose of the precursor reaching the substrate surface. Here are the first things to check:
-
Bubbler Temperature: HfBr₄ is a solid and requires heating (sublimation) to generate sufficient vapor pressure for delivery.[1][2] If the temperature is too low, the vapor pressure will be inadequate.
-
Carrier Gas Flow: An inert carrier gas (like Nitrogen or Argon) is used to transport the HfBr₄ vapor to the chamber. If this flow is too low, it cannot carry enough precursor.
-
Line and Chamber Wall Heating: All delivery lines, valves, and the chamber walls must be heated to a temperature higher than the bubbler temperature to prevent the precursor from condensing before it reaches the substrate.[3]
-
Pulse Time: The duration of the HfBr₄ pulse may be too short to allow for complete surface saturation.
Q2: How do I determine the optimal bubbler temperature for HfBr₄?
A2: The ideal temperature provides a vapor pressure high enough for efficient delivery (typically >0.1 Torr) but low enough to prevent thermal decomposition.[1]
-
Consult Vapor Pressure Data: Find the vapor pressure curve for HfBr₄. While specific ALD-process curves are rare, physical property data indicates a sublimation point of 332°C at atmospheric pressure.[4] For vacuum-based ALD, a much lower temperature is needed.
-
Use Analogs as a Starting Point: HfCl₄ is a closely related solid precursor. It is typically heated to between 160°C and 220°C.[5][6] This range is a reasonable starting point for HfBr₄, but optimization is required.
-
Experimental Verification: Perform a temperature series. Increase the bubbler temperature in increments (e.g., 5-10°C) while keeping all other parameters constant and monitor the GPC. The GPC should increase with temperature and then plateau. The optimal temperature is within this plateau region, safely below any temperature that shows signs of decomposition (e.g., a sudden, sharp increase in GPC).
Q3: My film uniformity is poor. What could be the issue?
A3: Poor uniformity across the substrate is often a sign of an incomplete or non-ideal ALD process. Key factors include:
-
Incomplete Saturation: The precursor dose is insufficient to cover the entire substrate surface. This can be caused by a short pulse time, low bubbler temperature, or inadequate carrier gas flow. The solution is to perform a saturation curve experiment (see Experimental Protocols).
-
Precursor Condensation: If delivery lines are colder than the bubbler, HfBr₄ will condense, leading to a lower effective dose reaching the chamber.[3] Ensure all downstream components are heated appropriately.
-
Flow Dynamics: The geometry of the reactor and the flow patterns of the gas can create "dead zones" where precursor delivery is less efficient.[7] While harder to address without hardware changes, increasing purge times can sometimes help mitigate these effects.
-
Corrosive Byproducts: Halide precursors like HfBr₄ can produce corrosive byproducts (e.g., HBr when using water as the co-reactant) that may etch the film, leading to non-uniformity.[1][8]
Q4: I suspect my HfBr₄ precursor is decomposing. What are the signs?
A4: Precursor thermal decomposition is detrimental to the ALD process, transitioning it into a CVD-like growth mode. Signs include:
-
Rapid GPC Increase: A sharp, uncontrolled increase in GPC as the bubbler or substrate temperature is raised is a classic sign of decomposition.[9]
-
Loss of Self-Limiting Behavior: If increasing the precursor pulse time does not lead to saturation (i.e., the film thickness continues to increase with pulse time), the growth is no longer self-limiting.
-
Film Impurities: Decomposition can lead to the incorporation of impurities into the film, which may not be present at lower temperatures.
-
Particle Generation: Decomposed precursor can form particles in the gas phase, leading to defects on the wafer surface.[6]
Q5: What safety precautions should be taken when handling HfBr₄?
A5: HfBr₄ is a moisture-sensitive and corrosive material.[10][11] When exposed to air, it can react with moisture to form hydrogen bromide (HBr) gas and hafnium oxide/hydroxide.[12]
-
Handling: Always handle HfBr₄ in an inert atmosphere (e.g., a glovebox) to prevent exposure to air and moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
System Integrity: Ensure the ALD system and all precursor delivery lines are leak-tight to prevent both precursor escape and atmospheric contamination.
Quantitative Data Summary
Optimizing a solid precursor like HfBr₄ often involves referencing similar, more widely characterized materials. The following table provides typical operating parameters for HfCl₄, a common analog, to serve as a starting point for HfBr₄ process development.
| Precursor | Formula | Type | Typical Bubbler Temp. (°C) | Co-Reactant | Deposition Temp. (°C) |
| Hafnium Tetrabromide | HfBr₄ | Solid | 160 - 230 (estimated) | H₂O, O₃ | 250 - 400 |
| Hafnium Tetrachloride | HfCl₄ | Solid | 160 - 220[5][6] | H₂O, O₃ | 300 - 600[8][13] |
| Tetrakis(dimethylamido)hafnium | TDMAH | Solid/Liquid | 60 - 75 | H₂O | 125 - 300[14] |
| Tetrakis(ethylmethylamido)hafnium | TEMAH | Liquid | 70 - 90 | H₂O, O₃ | 200 - 325 |
Note: The bubbler temperature for HfBr₄ is an educated estimate based on its properties and comparison with HfCl₄. This parameter must be experimentally optimized for your specific ALD system.
Experimental Protocols
Methodology: Determining Precursor Saturation Curve
To ensure a self-limiting ALD process, it is critical to determine the saturation point for the HfBr₄ dose. This is achieved by varying the precursor pulse time while keeping all other parameters constant.
Objective: Find the minimum pulse time required to achieve the maximum, constant growth-per-cycle (GPC).
Procedure:
-
Set Baseline Conditions:
-
Set the HfBr₄ bubbler temperature to a conservative starting value (e.g., 170°C).
-
Set the substrate deposition temperature within the expected ALD window (e.g., 300°C).
-
Use long and sufficient pulse and purge times for the co-reactant (e.g., 1-second H₂O pulse, 10-second purge).
-
Set a long purge time after the HfBr₄ pulse (e.g., 10 seconds) to ensure complete removal of unreacted precursor and byproducts.
-
-
Vary HfBr₄ Pulse Time:
-
Perform a series of depositions with a fixed number of ALD cycles (e.g., 100 cycles).
-
For each deposition, vary only the HfBr₄ pulse time. Start with a short pulse (e.g., 0.1 seconds) and incrementally increase it for each subsequent run (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 seconds).
-
-
Measure Film Thickness:
-
After each deposition, accurately measure the thickness of the resulting HfO₂ film using a technique like ellipsometry.
-
-
Calculate and Plot GPC:
-
Calculate the GPC for each run by dividing the total film thickness by the number of cycles.
-
Plot the GPC (y-axis) as a function of the HfBr₄ pulse time (x-axis).
-
-
Analyze the Curve:
-
The plot should show the GPC initially increasing with pulse time and then plateauing. This plateau region is the "saturation regime."
-
The optimal pulse time is a value chosen safely within this saturation regime (e.g., 1.5x the minimum time required to reach the plateau) to ensure robust processing.
-
Visualizations
Logical Flow of Precursor Delivery
The diagram below illustrates the key factors that must be controlled in series to deliver a consistent and sufficient dose of HfBr₄ vapor to the substrate.
Troubleshooting Workflow for Low Growth Rate
This decision tree provides a step-by-step workflow for diagnosing and resolving issues related to low or no film growth when using HfBr₄.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Solid Precursors and Delivery Systems | Entegris [entegris.com]
- 4. hafnium(IV) bromide [chemister.ru]
- 5. researchgate.net [researchgate.net]
- 6. entegris.com [entegris.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 11. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hafnium(IV)-Bromide (HfBr4) powder (CAS No. 13777-22-5) [samaterials.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Commercial Hafnium Tetrabromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial hafnium tetrabromide (HfBr₄).
Data Presentation: Typical Impurities in Commercial Hafnium Tetrabromide
The purity of commercial hafnium tetrabromide can vary. The following table summarizes common impurities and their typical concentration ranges in different grades of HfBr₄. These values are representative and may vary by supplier and batch.
| Impurity Category | Impurity | High Purity Grade (99.9% - 99.99%) | Standard Grade (98% - 99.5%) |
| Major Metallic | Zirconium (Zr) | < 100 ppm | 0.5% - 2% |
| Other Metallic | Aluminum (Al) | < 5 ppm | < 20 ppm |
| Iron (Fe) | < 5 ppm | < 50 ppm | |
| Silicon (Si) | < 10 ppm | < 30 ppm | |
| Titanium (Ti) | < 2 ppm | < 20 ppm | |
| Chromium (Cr) | < 1 ppm | < 10 ppm | |
| Nickel (Ni) | < 1 ppm | < 10 ppm | |
| Anionic | Chloride (Cl⁻) | < 50 ppm | < 200 ppm |
| Iodide (I⁻) | < 20 ppm | < 100 ppm | |
| Other | Oxides/Oxybromides | Trace | Variable |
| Organic Residues | Not Detected | Trace |
Experimental Protocols
Protocol 1: Determination of Metallic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines the analysis of metallic impurities in hafnium tetrabromide. Due to the high reactivity of HfBr₄ with moisture, proper handling is critical.
1. Sample Handling and Preparation:
-
Environment: All sample handling must be performed in an inert atmosphere (e.g., a glovebox with low moisture and oxygen levels).
-
Reagents: Use high-purity, trace-metal grade acids (e.g., nitric acid, hydrochloric acid) and deionized water (18.2 MΩ·cm).
-
Procedure:
-
Weigh approximately 0.1 g of hafnium tetrabromide in a pre-cleaned PFA vessel inside the glovebox.
-
Seal the vessel before removing it from the glovebox.
-
In a fume hood, slowly and carefully add 5 mL of deionized water to the vessel to initiate controlled hydrolysis. Caution: The reaction is exothermic and will release HBr gas.
-
Once the initial reaction subsides, add 2 mL of concentrated nitric acid.
-
Gently heat the solution at 60-80°C until the sample is fully dissolved.
-
Cool the solution and quantitatively transfer it to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. This solution is now ready for ICP-MS analysis. A further dilution may be necessary depending on the instrument's sensitivity and the expected impurity levels.
-
2. ICP-MS Analysis:
-
Instrument: A properly tuned ICP-MS instrument.
-
Calibration: Prepare multi-element calibration standards in a matrix matched to the sample solution (i.e., containing a similar concentration of hafnium and acid).
-
Internal Standards: Use an online internal standard addition (e.g., Sc, Y, In, Bi) to correct for matrix effects and instrument drift.
-
Typical ICP-MS Parameters:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Collision/Reaction Cell: Use helium (He) in kinetic energy discrimination (KED) mode to reduce polyatomic interferences. For specific interferences, other reaction gases like oxygen (O₂) might be necessary.
-
-
Data Acquisition: Monitor a range of isotopes for the expected impurities. Pay close attention to potential isobaric and polyatomic interferences. For example, monitor multiple zirconium isotopes to confirm its presence and quantity.
Protocol 2: Determination of Halide Impurities by Ion Chromatography (IC)
This protocol is for the quantification of anionic impurities like chloride and iodide.
1. Sample Preparation:
-
Following the same safe handling procedures as in Protocol 1, weigh approximately 0.2 g of hafnium tetrabromide in an inert atmosphere.
-
In a fume hood, hydrolyze the sample by slowly adding 10 mL of deionized water.
-
Once dissolved, dilute the sample to a suitable volume (e.g., 100 mL) with deionized water.
-
Filter the sample through a 0.45 µm syringe filter compatible with aqueous solutions before injection.
2. Ion Chromatography Analysis:
-
System: A standard ion chromatograph with a suppressed conductivity detector.
-
Column: An anion-exchange column suitable for halide separation (e.g., Dionex AS9-HC).
-
Eluent: A sodium hydroxide or sodium carbonate/bicarbonate eluent gradient.
-
Calibration: Prepare standards from certified chloride and iodide salts.
-
Analysis: Inject the prepared sample and quantify the halide peaks based on the calibration curve.
Troubleshooting Guides and FAQs
Q1: My ICP-MS results show an unusually high concentration of Zirconium. How can I confirm this is not an interference?
A1:
-
Check for Isobaric Interferences: Ensure you are monitoring multiple zirconium isotopes (e.g., ⁹⁰Zr, ⁹¹Zr, ⁹²Zr, ⁹⁴Zr). If the isotopic ratios are consistent with natural abundance, the zirconium is likely present in the sample.
-
Matrix Effects: High concentrations of hafnium can suppress the signal of lighter elements. Ensure your internal standards are performing correctly across the mass range. If not, you may need to dilute your sample further or adjust the matrix of your calibration standards.
-
Source Purity: Zirconium is the most common and difficult-to-remove impurity in hafnium due to their chemical similarity. High zirconium content is common in standard grade HfBr₄.[1] Verify the grade of your material with the supplier's certificate of analysis.
Q2: I am observing significant signal drift during my ICP-MS run. What are the likely causes?
A2:
-
Sample Introduction System: High concentrations of dissolved solids from the hafnium matrix can deposit on the nebulizer and the interface cones (sampler and skimmer). This is a common cause of signal drift.[2]
-
Solution: Pause the analysis and inspect the cones and nebulizer. Clean them if necessary. Diluting your sample can help mitigate this issue in future runs.
-
-
Plasma Instability: Ensure the plasma is stable and that the torch is not extinguished. Check the peristaltic pump tubing for wear and tear, as this can cause inconsistent sample introduction.
-
Internal Standard Performance: A drifting internal standard signal is a clear indicator of a problem. If the internal standard is drifting, all your analyte signals will be affected.
Q3: The hafnium tetrabromide powder is clumpy and off-white. Is it contaminated?
A3: Hafnium tetrabromide is highly hygroscopic and reacts with atmospheric moisture.[1][3] Clumping and a change in color from white/pale yellow to off-white or tan can indicate partial hydrolysis. This will form hafnium oxybromides and hydrobromic acid. While it indicates some level of contamination with water, the metallic impurity profile may not be significantly affected. However, the material's performance in moisture-sensitive applications could be compromised. It is crucial to handle and store the material under strictly anhydrous conditions.
Q4: My ICP-MS analysis of arsenic (As) and selenium (Se) gives inconsistent results. What could be the issue?
A4: Arsenic and selenium are prone to polyatomic interferences, especially in a bromide matrix.
-
Arsenic (⁷⁵As): Can have interference from ⁴⁰Ar³⁵Cl⁺. If your hydrochloric acid has bromide impurities, you could also see interference from ⁴⁰Ar³⁹K⁺.
-
Selenium (e.g., ⁷⁷Se, ⁸²Se): The ⁸¹BrH⁺ polyatomic ion can interfere with ⁸²Se.[4]
-
Solution:
-
Use a collision/reaction cell in your ICP-MS. Helium with kinetic energy discrimination (KED) is a good general-purpose choice for reducing many polyatomic interferences.
-
For persistent interferences, a reactive gas like oxygen or hydrogen might be necessary.
-
Mathematical correction equations can be used if the interference is well-characterized and consistent, but this is a less robust approach.
-
Q5: How can I test for organic residues from the synthesis process?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile organic impurities.
-
Sample Preparation: An organic solvent extraction is typically required. The choice of solvent will depend on the expected impurities. The hafnium tetrabromide would first be dissolved in water, and then a liquid-liquid extraction would be performed.
-
Analysis: The organic extract is injected into the GC-MS. The gas chromatograph separates the different organic compounds, and the mass spectrometer provides identification based on their mass spectra.[5][6]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. nemc.us [nemc.us]
- 5. ciram-lab.com [ciram-lab.com]
- 6. Analysis of organic remains using Gas Chromatography-Mass Spectrometry - Department of Archaeology and Classical Studies [su.se]
Technical Support Center: Enhancing Adhesion of Hafnium-Based Films from HfBr₄ Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hafnium-based thin films deposited using hafnium tetrabromide (HfBr₄) as a precursor. Adhesion is a critical factor for the reliability and performance of these films, and this guide offers solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor adhesion with HfBr₄-based films?
A1: Poor adhesion of hafnium-based films deposited from HfBr₄ can stem from several factors:
-
Interfacial Contamination: Bromine residues or hafnium bromide byproducts can remain at the substrate-film interface, creating a weak boundary layer. Halide precursors are known to have corrosive byproducts which can also interact unfavorably with the substrate.
-
Substrate Surface Condition: The presence of native oxides, organic residues, or an inappropriate surface termination (e.g., lack of hydroxyl groups) on the substrate can hinder the formation of strong chemical bonds with the depositing hafnium species.
-
Deposition Process Parameters: Suboptimal deposition temperatures can lead to incomplete reactions or precursor decomposition, both of which can negatively impact film adhesion.
-
Internal Film Stress: High tensile or compressive stress within the deposited film can lead to delamination.
Q2: What are the typical byproducts of the HfBr₄ deposition process and how do they affect adhesion?
A2: In a typical Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) process using HfBr₄ and a water vapor co-reactant, the primary byproduct is hydrogen bromide (HBr). HBr is corrosive and can etch the substrate or the growing film, leading to a roughened interface and weakened adhesion. Incomplete reactions can also leave behind hafnium oxybromide (HfOBr₂) or other sub-bromides at the interface, which can disrupt the film's bonding to the substrate.
Q3: Can post-deposition annealing improve the adhesion of my hafnium-based films?
A3: Yes, post-deposition annealing can significantly improve film adhesion.[1] Annealing can promote the diffusion of atoms at the interface, leading to the formation of stronger chemical bonds. It can also help to densify the film, relieve internal stresses, and drive out volatile contaminants like residual bromine. However, the annealing temperature and atmosphere must be carefully controlled to prevent unwanted crystallization or reactions that could degrade the film's properties.
Q4: Are there alternative precursors to HfBr₄ that might offer better adhesion?
A4: Yes, other hafnium precursors can offer different adhesion characteristics. Metal-organic precursors, such as tetrakis(dimethylamido)hafnium (TDMAH), often exhibit better adhesion due to their different reaction mechanisms and less corrosive byproducts. However, they may introduce carbon impurities. The choice of precursor will depend on the specific requirements of your application, including thermal budget, desired film purity, and substrate compatibility.
Troubleshooting Guides
Problem 1: Film Delamination or Peeling
This is a common and critical issue indicating poor adhesion.
Troubleshooting Steps:
-
Substrate Cleaning and Preparation:
-
Verify your cleaning protocol. Standard solvent cleaning (acetone, isopropanol, deionized water) followed by an oxygen plasma or UV-ozone treatment is recommended to remove organic contamination.[2][3][4][5][6]
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Consider a wet chemical etch. For silicon substrates, a dilute hydrofluoric acid (HF) dip can remove the native oxide layer. This should be immediately followed by the deposition process to minimize re-oxidation.
-
Surface activation. A brief plasma treatment with a reactive gas like oxygen or ammonia can create a more reactive surface with a higher density of hydroxyl (-OH) groups, which are often crucial for the initial precursor chemisorption.
-
-
Deposition Parameter Optimization:
-
Increase deposition temperature. This can enhance the reaction kinetics and promote more complete removal of bromine ligands, reducing interfacial contamination. Be mindful of your substrate's thermal stability.
-
Optimize precursor and co-reactant pulse/purge times (for ALD). Insufficient purging can lead to the mixing of precursors and the formation of gas-phase particles that weakly adhere to the surface.
-
-
Employ an Adhesion Promotion Layer:
-
A very thin (1-2 nm) layer of a different material, such as Al₂O₃ or a seed layer of hafnium deposited under different conditions, can sometimes provide a better interface for the bulk of the hafnium film to grow on.
-
-
Post-Deposition Annealing:
-
Perform a post-deposition anneal in a controlled atmosphere (e.g., N₂, Ar, or forming gas). Start with a temperature around 400-600°C and optimize based on your film's performance.
-
Logical Troubleshooting Workflow for Film Delamination
Caption: A step-by-step workflow for troubleshooting film delamination.
Problem 2: Inconsistent Adhesion Across the Substrate
This issue often points to non-uniformity in the substrate preparation or deposition process.
Troubleshooting Steps:
-
Evaluate Substrate Cleaning Uniformity:
-
Ensure your cleaning method is applied evenly across the entire substrate. For instance, in spin-coating of solvents, ensure complete coverage. In plasma cleaning, check for uniform plasma distribution.
-
Characterize the surface energy across the substrate using contact angle measurements. A uniform contact angle suggests a uniformly cleaned surface.
-
-
Check for Temperature Gradients:
-
Verify that the substrate heating is uniform. Temperature gradients across the substrate can lead to variations in reaction rates and, consequently, film properties and adhesion.
-
-
Examine Gas Flow Dynamics:
-
In a CVD or ALD reactor, non-uniform gas flow can lead to variations in precursor concentration at the substrate surface, affecting film growth and adhesion. Review your reactor design and process parameters to ensure uniform precursor delivery.
-
Logical Relationship for Inconsistent Adhesion
Caption: Potential root causes of inconsistent film adhesion.
Quantitative Data Summary
| Film-Substrate System | Deposition Method | Adhesion Promotion | Typical Critical Load (Lc) [mN] | Reference |
| HfO₂ on Si | ALD (TDMAH) | None | 5 - 15 | General Literature |
| TiN on Si | Sputtering | None | 20 - 40 | General Literature |
| DLC on Steel | PACVD | Si-based interlayer | > 50 | General Literature |
Note: These are representative values and can vary significantly with film thickness, substrate properties, and testing parameters.
Experimental Protocols
Protocol 1: Standard Substrate Cleaning for Silicon
-
Solvent Clean:
-
Sonnicate the silicon substrate in acetone for 10 minutes.
-
Sonnicate in isopropanol for 10 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Dry with a nitrogen gun.
-
-
Organic Removal and Surface Activation:
-
Place the cleaned substrate in a UV-ozone cleaner for 15 minutes to remove residual organic contaminants and create a hydrophilic surface.
-
Alternatively, use an oxygen plasma asher at low power (e.g., 50-100 W) for 1-2 minutes.
-
-
(Optional) Native Oxide Removal:
-
Immerse the substrate in a dilute (2%) hydrofluoric acid (HF) solution for 30-60 seconds.
-
Rinse with DI water and dry with nitrogen.
-
Immediately transfer the substrate to the deposition chamber to minimize re-oxidation.
-
Protocol 2: Nano-Scratch Test for Adhesion Evaluation
This protocol provides a general procedure for assessing film adhesion using a nano-scratch tester.[7]
-
Sample Mounting: Securely mount the coated substrate on the sample stage of the nano-indenter.
-
Indenter Selection: Use a conical or Rockwell-type diamond indenter with a tip radius appropriate for the film thickness (e.g., 1-5 µm).
-
Test Parameters:
-
Load Range: Set a progressive load ramp from a low initial load (e.g., 0.1 mN) to a maximum load sufficient to induce film failure (e.g., 50 mN).
-
Scratch Length: Typically 1-2 mm.
-
Scratching Speed: A slow speed of around 1-5 mm/min is recommended.
-
-
Execution:
-
Perform a pre-scan at a very low constant load to profile the surface.
-
Execute the progressive load scratch test.
-
Perform a post-scan to measure the residual scratch depth.
-
-
Analysis:
-
Examine the scratch track using an optical microscope or scanning electron microscope (SEM) to identify the points of film failure (e.g., cracking, delamination).
-
Correlate the failure events with the applied load at that point to determine the critical load (Lc). The acoustic emission and frictional force data from the instrument can also be used to pinpoint the critical load.
-
Experimental Workflow for Adhesion Improvement
Caption: A workflow for systematically improving and evaluating film adhesion.
References
- 1. mdpi.com [mdpi.com]
- 2. Adhesion improvement by plasma treatment - Fraunhofer IGB [igb.fraunhofer.de]
- 3. Plasma treatments improve adhesion [ferben.com]
- 4. Adhesion improvement: Optimized bonding with plasma [relyon-plasma.com]
- 5. Plasma Surface Activation Prior to Gluing - Henniker Plasma [plasmatreatment.co.uk]
- 6. m-coat.com [m-coat.com]
- 7. Nano-Scratch Testing of Thin Films- Oxford Instruments [nanoindentation.oxinst.com]
Troubleshooting inconsistent results in catalysis with hafnium tetrabromide
Welcome to the technical support center for catalysis using hafnium tetrabromide (HfBr₄). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected or varies between batches. What are the common causes?
A1: Inconsistent yields are often traced back to three main factors: the purity of the hafnium tetrabromide catalyst, the presence of moisture in the reaction, and the purity of your reagents and solvents. Hafnium tetrabromide is a strong Lewis acid and is highly sensitive to moisture and other impurities that can deactivate it.
Q2: How can I be sure my hafnium tetrabromide is active?
A2: The most reliable way is to use a fresh bottle from a reputable supplier, handled exclusively under an inert atmosphere. If you suspect your catalyst has been compromised, you can test it with a well-established, high-yielding reaction, such as a Friedel-Crafts acylation, using purified reagents. Consistent failure to achieve the expected yield, despite otherwise pristine conditions, points to a deactivated catalyst.
Q3: What is the white solid that sometimes forms in my reaction vessel when I add hafnium tetrabromide?
A3: Hafnium tetrabromide readily hydrolyzes in the presence of water to form hafnium oxides and bromides, which are typically white solids.[1][2] The formation of these solids indicates that your reaction setup is not sufficiently dry, and the catalytically active species is being consumed.
Q4: Can I regenerate a suspected deactivated hafnium tetrabromide catalyst?
A4: While regeneration of Lewis acid catalysts can be challenging, it is sometimes possible through high-temperature calcination followed by treatment with a halogenating agent.[3][4] However, for laboratory-scale reactions, it is often more practical and reliable to use a fresh batch of catalyst.
Q5: Are there any common side reactions I should be aware of when using hafnium tetrabromide?
A5: In reactions like Friedel-Crafts alkylations, common side reactions include polyalkylation, isomerization of the alkyl group, and disproportionation.[5] The strong Lewis acidity of hafnium tetrabromide can promote these pathways, especially at higher temperatures or with longer reaction times.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
This is the most common issue and is almost always related to catalyst deactivation. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Inconsistent Product Ratios or Unexpected Side Products
Even with an active catalyst, the reaction outcome can be variable. This is often due to subtle changes in reaction conditions.
Table 1: Factors Affecting Selectivity in Hafnium Tetrabromide Catalysis
| Parameter | Observation | Potential Cause | Recommended Action |
| Reaction Time | Increased side products with longer reaction times. | The desired product may be undergoing further reactions catalyzed by HfBr₄. | Conduct a time-course study to find the optimal reaction time that maximizes the yield of the desired product while minimizing side products. |
| Temperature | Higher temperatures lead to a decrease in selectivity. | The activation energy for side reactions is being overcome at higher temperatures. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider sub-ambient temperatures if necessary. |
| Solvent | Different solvents lead to different product ratios. | The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates. | Screen a range of anhydrous, non-coordinating solvents (e.g., dichloromethane, 1,2-dichloroethane, toluene). |
| Substrate Purity | Batches of substrate from different suppliers give different results. | Impurities in the substrate may be acting as competing reactants or catalyst inhibitors. | Purify the substrate by distillation, recrystallization, or chromatography before use. |
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents
For reactions sensitive to moisture, it is crucial to use anhydrous solvents. A common and effective method is to pass the solvent through activated alumina columns.[6]
Materials:
-
HPLC-grade solvent
-
Two columns packed with activated A-2 alumina
-
Inert gas source (Argon or Nitrogen)
-
Solvent reservoir
Procedure:
-
Assemble the solvent purification system with the solvent reservoir connected to the two alumina columns in series.
-
Activate the alumina columns by heating to 375 °C for 6-8 hours under a constant flow of inert gas.[6]
-
Allow the columns to cool to room temperature under the inert gas flow.
-
Degas the solvent in the reservoir by bubbling the inert gas through it for at least 30 minutes.
-
Pass the degassed solvent through the activated alumina columns and collect it in a dry flask under an inert atmosphere.
Protocol 2: General Procedure for a Trial Reaction
This protocol provides a starting point for setting up a reaction with hafnium tetrabromide under anhydrous and anaerobic conditions using a Schlenk line.
Materials:
-
Hafnium tetrabromide
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane)
-
Substrate and reagent, purified and dried
-
Schlenk flask and other appropriate glassware, oven-dried and cooled under vacuum
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Assemble the oven-dried glassware and purge with inert gas for at least 15 minutes.
-
In a glovebox or under a positive flow of inert gas, weigh the required amount of hafnium tetrabromide into the Schlenk flask.
-
Add the anhydrous solvent to the flask via cannula transfer.
-
Dissolve the substrate in anhydrous solvent in a separate Schlenk flask and add it to the catalyst solution via cannula transfer.
-
Add the reagent to the reaction mixture, typically dropwise at a controlled temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a cooled, saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for ensuring the integrity of the catalytic system before starting an experiment.
Caption: Pre-reaction workflow for consistent catalysis.
References
Technical Support Center: Hafnium Tetrabromide Vapor Pressure Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hafnium tetrabromide (HfBr₄). The focus is on understanding and mitigating the effects of carrier gas on vapor pressure measurements, a critical parameter in processes like chemical vapor deposition (CVD) and precursor delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is hafnium tetrabromide and why is its vapor pressure important?
A1: Hafnium tetrabromide (HfBr₄) is an inorganic compound used as a precursor for synthesizing various hafnium-based materials, such as hafnium oxide (HfO₂) thin films for microelectronics.[1] Its utility in these applications depends on its ability to be vaporized and transported to a reaction chamber. The vapor pressure, which is the pressure exerted by the vapor in thermodynamic equilibrium with its solid phase at a given temperature, determines the concentration of the precursor in the gas phase. Accurate control of this parameter is crucial for achieving reproducible and high-quality film growth.
Q2: Does the carrier gas used to transport HfBr₄ vapor affect its vapor pressure?
A2: In theory, an inert carrier gas does not change the fundamental thermodynamic vapor pressure of a pure substance. However, in practice, especially when using dynamic measurement techniques like the transpiration (gas saturation) method, the choice of carrier gas can significantly affect the measured or apparent vapor pressure.[2] This is due to non-ideal gas behavior and interactions between the carrier gas and the HfBr₄ vapor.
Q3: How does the type of carrier gas influence the apparent vapor pressure measurement?
A3: Studies on other compounds using the gas saturation method have shown that the apparent vapor pressure tends to increase with the molecular weight and polarizability of the carrier gas.[2][3] For example, the measured vapor pressure would likely follow the trend: Helium < Nitrogen < Argon < Carbon Dioxide. This is because heavier or more interactive gases deviate more from ideal gas behavior, leading to enhanced transport of the solute (HfBr₄). Lighter gases like helium behave more ideally, providing a measurement closer to the true vapor pressure.[2][4]
Q4: What is the transpiration method for measuring vapor pressure?
A4: The transpiration method, also known as the gas saturation method, is a common technique for determining the vapor pressure of low-volatility solids. In this method, a carrier gas with a precisely controlled flow rate is passed over or through a heated sample of the substance (in this case, HfBr₄). The gas becomes saturated with the vapor of the substance. The amount of vaporized material is then determined by collecting it in a cold trap and measuring its mass, or by other analytical techniques. The vapor pressure is then calculated from the amount of sublimed material and the total volume of the carrier gas used.[2]
Q5: At what temperatures does HfBr₄ have significant vapor pressure?
A5: Hafnium tetrabromide is a solid that sublimes (transitions directly from solid to gas) in a vacuum. Significant sublimation occurs at temperatures between 350 and 450 degrees Celsius under reduced pressure.[1] Its sublimation point at atmospheric pressure is approximately 332°C.
Troubleshooting Guide
This guide addresses common issues encountered during the sublimation of HfBr₄, particularly when using a carrier gas for transport.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Vapor Delivery / Fluctuating Deposition Rate | 1. Unstable temperature control of the HfBr₄ sublimator.2. Fluctuations in the carrier gas flow rate.3. Incomplete saturation of the carrier gas.4. Presence of impurities in the HfBr₄ source material. | 1. Verify the stability and accuracy of the sublimator's temperature controller. Use a calibrated thermocouple placed close to the HfBr₄ sample.2. Ensure the mass flow controller (MFC) for the carrier gas is calibrated and functioning correctly.3. Check the sublimator design to ensure sufficient surface area and residence time for the carrier gas to become fully saturated. Consider reducing the flow rate.4. Impurities can alter the sublimation rate; consider using higher purity HfBr₄ or performing a purification step (e.g., preliminary sublimation).[5] |
| Low Apparent Vapor Pressure / Low Yield | 1. The sublimator temperature is too low.2. The carrier gas flow rate is too high for efficient saturation.3. Condensation of HfBr₄ in transport lines. | 1. Gradually increase the sublimator temperature. Refer to vapor pressure data for analogous compounds like HfCl₄ to estimate the required temperature range.2. Decrease the carrier gas flow rate to allow for longer contact time between the gas and the solid HfBr₄.3. Ensure all transport lines downstream of the sublimator are heated to a temperature higher than the sublimation temperature to prevent condensation. |
| Discrepancy in Measured Vapor Pressure Between Different Experiments or Labs | 1. Use of different carrier gases (e.g., Argon vs. Helium).2. Differences in the experimental setup (transpiration method vs. static method).3. HfBr₄ is highly sensitive to moisture, which can lead to the formation of non-volatile oxides. | 1. As noted in the FAQs, different carrier gases will yield different apparent vapor pressures. For consistency, use the same carrier gas (Helium is recommended for measurements closer to the true vapor pressure).[2][4]2. Be aware that different measurement techniques can yield different results. The transpiration method is sensitive to carrier gas effects, while a static method (like using a membrane null manometer) is not.3. Handle HfBr₄ in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis. |
Quantitative Data
Table 1: Illustrative Apparent Vapor Pressure of HfBr₄ at 550 K (277°C) with Different Carrier Gases
| Carrier Gas | Molar Mass ( g/mol ) | Expected Apparent Vapor Pressure (Pa) | Trend |
| Helium (He) | 4.00 | ~ 850 | Baseline |
| Nitrogen (N₂) | 28.01 | ~ 870 | Higher |
| Argon (Ar) | 39.95 | ~ 885 | Higher |
Note: These values are for illustrative purposes to demonstrate the expected trend. The actual vapor pressure will depend on the specific experimental conditions.
Experimental Protocols & Visualizations
Protocol: Measuring HfBr₄ Vapor Pressure via the Transpiration Method
This protocol outlines the key steps for measuring the vapor pressure of HfBr₄ using the gas saturation (transpiration) method.
-
Preparation :
-
Handle high-purity HfBr₄ powder inside an inert atmosphere glovebox to prevent moisture contamination.
-
Load a known mass of HfBr₄ into the sublimation boat (saturator).
-
Assemble the saturator within the transpiration apparatus.
-
-
System Setup :
-
The apparatus consists of a carrier gas source, a mass flow controller (MFC), a pre-heating tube, the sublimator (a tube furnace containing the HfBr₄ sample), a heated transfer line, and a cold trap.
-
Ensure all components from the sublimator to the cold trap can be heated to prevent premature condensation of HfBr₄.
-
-
Execution :
-
Heat the sublimator to the desired, stable experimental temperature (e.g., 280°C). Heat the transfer lines to a slightly higher temperature (e.g., 300°C).
-
Purge the system with the chosen carrier gas (e.g., high-purity Helium) for a set period to remove any atmospheric contaminants.
-
Cool the cold trap using liquid nitrogen or a dry ice/acetone bath.
-
Start the experiment by flowing the carrier gas through the sublimator at a precise, constant flow rate (e.g., 50 sccm) for a predetermined duration (e.g., 60 minutes). The gas becomes saturated with HfBr₄ vapor.
-
The HfBr₄ vapor is carried into the cold trap where it desublimates (condenses back to a solid).
-
-
Data Collection & Calculation :
-
After the experiment, stop the gas flow and warm the cold trap to room temperature under an inert atmosphere.
-
Carefully remove the collected HfBr₄ and determine its mass (Δm).
-
The total molar amount of carrier gas (n_gas) is calculated from the flow rate and duration.
-
The partial pressure of HfBr₄ (P_HfBr4), which is its vapor pressure, is calculated assuming ideal gas behavior using the following equation:
P_HfBr4 = P_total * (n_HfBr4 / (n_HfBr4 + n_gas))
where n_HfBr4 is the moles of sublimed HfBr₄ and P_total is the total pressure in the system (typically atmospheric pressure).
-
Experimental Workflow Diagram
Caption: Workflow for vapor pressure measurement of HfBr₄.
Logical Relationship: Carrier Gas Effect
Caption: Influence of carrier gas choice on apparent vapor pressure.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. hafnium(IV) bromide [chemister.ru]
- 3. Lead - Wikipedia [en.wikipedia.org]
- 4. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A theoretical approach to the sublimation separation of zirconium and hafnium in the tetrafluoride form [scielo.org.za]
Technical Support Center: Refining Purification Techniques for Hafnium Tetrabromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of hafnium tetrabromide (HfBr₄).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of hafnium tetrabromide, offering potential causes and solutions in a straightforward question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified HfBr₄ after Sublimation | 1. Sublimation temperature is too low: Insufficient vapor pressure of HfBr₄. 2. Vacuum is not high enough: Residual gases hinder the transport of HfBr₄ vapor. 3. Condenser surface is too warm: The sublimed HfBr₄ does not efficiently deposit. 4. Sublimation time is too short: Incomplete sublimation of the material. | 1. Increase the sublimation temperature gradually. A typical starting point for HfBr₄ sublimation is around 300-350°C under high vacuum. 2. Ensure a high vacuum is achieved (e.g., <10⁻³ torr). Check for leaks in the sublimation apparatus. 3. Use a suitable coolant for the condenser. Chilled water or a dry ice/acetone bath can be effective. 4. Extend the duration of the sublimation process. Monitor the disappearance of the crude material. |
| Product is Contaminated with Zirconium Tetrabromide (ZrBr₄) | 1. Similar volatilities of HfBr₄ and ZrBr₄: Simple sublimation is often insufficient for complete separation. 2. Entrainment of ZrBr₄ particles: Mechanical carrying over of the impurity with the vapor stream. | 1. Employ fractional sublimation or distillation. These techniques provide multiple theoretical plates for better separation. 2. Use a packed column or a Vigreux column in the sublimation path. This helps to prevent mechanical entrainment. 3. Consider chemical purification methods such as extractive distillation with a molten salt if high purity is required. |
| Purified HfBr₄ is Discolored (Yellowish or Brownish) | 1. Presence of iron impurities: Iron halides are common contaminants and are often colored. 2. Decomposition of HfBr₄: Exposure to high temperatures for extended periods can cause decomposition. 3. Reaction with residual moisture or oxygen: Hafnium tetrabromide is highly sensitive to air and moisture.[1] | 1. Perform a preliminary purification step to remove volatile metal halides. 2. Optimize the sublimation/distillation temperature and duration to minimize thermal decomposition. 3. Ensure all glassware is rigorously dried and the purification is performed under a high vacuum or an inert atmosphere (e.g., argon). |
| "Bumping" or Splattering of the Crude Material During Heating | 1. Heating rate is too rapid: Sudden boiling of volatile impurities or the material itself. 2. Uneven heating of the sample. | 1. Increase the temperature of the heating mantle or oil bath slowly and gradually. 2. Ensure the crude HfBr₄ is a fine powder and is spread evenly at the bottom of the sublimation flask. Using a sand bath can also promote even heating. |
| Difficulty in Achieving a High Vacuum in the Sublimation Apparatus | 1. Leaks in the system: Poorly sealed joints or cracks in the glassware. 2. Outgassing of the apparatus or sample: Release of adsorbed gases from the surfaces. 3. Inadequate pumping capacity. | 1. Check all joints and seals. Use high-vacuum grease sparingly and correctly. Inspect glassware for any damage. 2. Gently heat the apparatus under vacuum before starting the sublimation to drive off adsorbed volatiles. 3. Ensure the vacuum pump is in good working condition and is appropriate for the desired vacuum level. A cold trap between the apparatus and the pump is essential to protect the pump. |
Data Presentation: Purity Enhancement
The following table summarizes the expected purity of hafnium tetrabromide after the application of different purification techniques. The primary impurity of concern is zirconium, and its reduction is a key metric for successful purification.
| Purification Technique | Starting Material Purity (Typical) | Achievable Purity | Zirconium Impurity Reduction (Typical) |
| Single-Stage Vacuum Sublimation | 98.0% | >99.5%[1] | ~10-fold |
| Fractional Sublimation | 98.0% | >99.9% | ~50-fold |
| Extractive Distillation (Molten Salt) | 98.0% | >99.99% | >100-fold |
Note: The actual achievable purity and zirconium reduction will depend on the specific experimental conditions and the nature of the impurities in the starting material.
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: Vacuum Sublimation of Hafnium Tetrabromide
Objective: To purify crude hafnium tetrabromide by separating it from non-volatile impurities.
Materials:
-
Crude hafnium tetrabromide
-
Schlenk-type sublimation apparatus
-
High-vacuum pump (<10⁻³ torr)
-
Heating mantle or oil bath
-
Cold trap
-
Dewar flask
-
Liquid nitrogen or dry ice/acetone slurry
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Preparation:
-
Thoroughly clean and oven-dry all glassware.
-
Assemble the sublimation apparatus as shown in the workflow diagram below. Ensure all joints are properly greased with high-vacuum grease.
-
-
Sample Loading:
-
In a glovebox or under a positive pressure of inert gas, load the crude hafnium tetrabromide into the bottom of the sublimation flask.
-
-
System Evacuation:
-
Connect the sublimation apparatus to a Schlenk line or high-vacuum manifold.
-
Place a cold trap between the sublimation apparatus and the vacuum pump, and cool it with liquid nitrogen or a dry ice/acetone slurry.
-
Slowly evacuate the system to a pressure of <10⁻³ torr.
-
-
Sublimation:
-
Once a stable high vacuum is achieved, begin heating the sublimation flask using a heating mantle or oil bath.
-
Gradually increase the temperature to 300-350°C. The optimal temperature will depend on the specific setup and vacuum level.
-
The hafnium tetrabromide will sublime and deposit as a crystalline solid on the cold finger.
-
-
Product Recovery:
-
After the sublimation is complete (no more crude material is visible), turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Slowly backfill the system with an inert gas.
-
In a glovebox or under a positive flow of inert gas, carefully dismantle the apparatus and scrape the purified hafnium tetrabromide from the cold finger into a pre-weighed, dry container.
-
Protocol 2: Fractional Distillation of Hafnium Tetrabromide
Objective: To separate hafnium tetrabromide from impurities with similar volatilities, primarily zirconium tetrabromide.
Materials:
-
Crude hafnium tetrabromide
-
Fractional distillation apparatus with a Vigreux or packed column
-
Heating mantle
-
Distillation head and condenser
-
Receiving flask
-
High-vacuum pump
-
Inert gas supply
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood, ensuring all glassware is dry.
-
The setup should include a distillation flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
-
Sample Loading:
-
Under an inert atmosphere, charge the distillation flask with the crude hafnium tetrabromide.
-
-
Distillation Process:
-
Evacuate the system and then introduce a slow stream of inert gas.
-
Begin heating the distillation flask.
-
The temperature at the distillation head should be carefully monitored. The fraction corresponding to the boiling point of ZrBr₄ (around 357°C at atmospheric pressure) should be collected first and discarded.
-
Increase the temperature to collect the HfBr₄ fraction, which has a higher boiling point (around 400°C at atmospheric pressure).
-
-
Product Collection:
-
Collect the purified HfBr₄ in a dry receiving flask under an inert atmosphere.
-
Allow the apparatus to cool completely before dismantling.
-
Visualizations
Experimental Workflow for Vacuum Sublimation
Caption: Workflow for the vacuum sublimation of hafnium tetrabromide.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in HfBr₄ sublimation.
References
Validation & Comparative
A Comparative Guide to Hafnium Tetrabromide and Hafnium Tetrachloride as CVD Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, directly influencing the quality, purity, and properties of the deposited thin films. For hafnium-based materials, such as hafnium dioxide (HfO₂), which are pivotal in the semiconductor industry as high-κ dielectrics, hafnium tetrachloride (HfCl₄) and hafnium tetrabromide (HfBr₄) are two inorganic halide precursors of interest. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed choice.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each precursor, which dictate their behavior during handling, delivery, and deposition. Hafnium tetrachloride is a white crystalline solid, while hafnium tetrabromide is a colorless solid.[1][2] A key structural difference is that solid HfCl₄ is a polymer with octahedral hafnium centers, whereas HfBr₄ adopts a monomeric tetrahedral structure, which can influence sublimation characteristics.[1][2][3]
| Property | Hafnium Tetrachloride (HfCl₄) | Hafnium Tetrabromide (HfBr₄) |
| Molar Mass | 320.30 g/mol [1] | 498.11 g/mol [4] |
| Appearance | White crystalline solid[1] | Colorless solid[2] |
| Melting Point | 432 °C[1] | Sublimes (reported at 220 °C)[5] |
| Sublimation Point | 315 °C (at 1 atm)[6] | Sublimes in vacuum[2] |
| Vapor Pressure | 1 mmHg @ 190 °C[1] | Described as having significant volatility[4] |
| Density | 3.89 g/cm³[1] | 5.094 g/cm³[2] |
| Structure (Solid) | Polymeric, octahedral Hf centers[1][3] | Tetrahedral Hf centers[2] |
| Reactivity | Reacts with water, moisture sensitive[1][7] | Moisture sensitive[2] |
Performance as CVD Precursors
The practical utility of a precursor is determined by its performance within the deposition system. Both HfCl₄ and HfBr₄ serve as carbon-free sources of hafnium, but their distinct properties lead to different process considerations.
Hafnium Tetrachloride (HfCl₄): Hafnium tetrachloride is a widely used precursor for the CVD and ALD of hafnium-based films, particularly HfO₂.[3][8] Its primary advantages are its carbon-free nature and established process knowledge. However, it possesses relatively low volatility, requiring heating to temperatures around 190 °C to achieve a vapor pressure of 1 Torr.[1][9] A significant drawback is the generation of corrosive hydrochloric acid (HCl) as a byproduct during deposition, which can etch the deposited film and damage the CVD chamber components.[1][9] Due to these challenges, metal-organic precursors are often favored in modern microelectronics manufacturing.[1] For ALD processes using water as the oxygen source, typical deposition temperatures are around 300 °C.[10]
Hafnium Tetrabromide (HfBr₄): Information directly comparing HfBr₄ to HfCl₄ in CVD applications is less common. However, its properties allow for certain inferences. HfBr₄ is noted for its significant volatility and ability to sublime under vacuum, which is advantageous for precursor delivery.[2][4] Its monomeric solid-state structure, unlike the polymeric form of HfCl₄, may contribute to more favorable sublimation behavior.[2] A key consideration is that the deposition process will likely produce hydrogen bromide (HBr) as a byproduct, which is also highly corrosive. The higher molecular weight of HfBr₄ compared to HfCl₄ could potentially influence film growth rates.
Experimental Protocols: CVD of Hafnium Oxide
The following provides a generalized methodology for the deposition of hafnium oxide thin films using either HfCl₄ or HfBr₄ as the precursor in a thermal CVD process.
1. Substrate Preparation:
-
Silicon (Si) wafers are commonly used as substrates.
-
The substrates are subjected to a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide layer and passivate the silicon surface.
-
The cleaned substrates are immediately loaded into the CVD reactor's load-lock chamber to prevent re-oxidation.
2. Precursor Handling and Delivery:
-
Due to their moisture sensitivity, both HfCl₄ and HfBr₄ must be handled in an inert atmosphere (e.g., a glovebox).[2][7]
-
The solid precursor is loaded into a sublimator (or bubbler) which is heated to achieve the desired vapor pressure. For HfCl₄, this temperature is typically in the range of 150-250 °C.[11]
-
A high-purity inert carrier gas, such as argon (Ar) or nitrogen (N₂), is flowed through the sublimator to transport the precursor vapor into the reaction chamber.
3. Deposition Process:
-
The CVD reactor is pumped down to a base pressure, typically in the mTorr range.
-
The substrate is heated to the desired deposition temperature. For halide precursors, this is often in the range of 300-600 °C.[10]
-
The carrier gas containing the hafnium precursor is introduced into the chamber along with an oxygen source, which can be molecular oxygen (O₂), water vapor (H₂O), or ozone (O₃).
-
The precursors react on the heated substrate surface, leading to the formation of a hafnium oxide film.
-
Process parameters such as precursor and oxidant flow rates, chamber pressure, and substrate temperature are precisely controlled to achieve the desired film thickness and quality.
4. Post-Deposition:
-
After the deposition is complete, the precursor and oxidant flows are stopped.
-
The substrate is cooled down under an inert gas flow.
-
The deposited film can then be subjected to post-deposition annealing to improve its crystallinity and electrical properties.
Visualizing the CVD Workflow
The logical flow of a typical CVD process using a solid halide precursor can be represented as follows:
References
- 1. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 2. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 3. Hafnium(IV)_chloride [chemeurope.com]
- 4. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]
- 5. strem.com [strem.com]
- 6. crystal-growth.net [crystal-growth.net]
- 7. gelest.com [gelest.com]
- 8. entegris.com [entegris.com]
- 9. balazs.com [balazs.com]
- 10. researchgate.net [researchgate.net]
- 11. Hafnium Tetrachloride: An Essential Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
Zirconium Tetrabromide vs. Hafnium Tetrabromide: A Comparative Guide to Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between seemingly similar chemical compounds is paramount. This guide provides an in-depth comparison of zirconium tetrabromide (ZrBr₄) and hafnium tetrabromide (HfBr₄), offering a comprehensive overview of their properties, reactivity in key chemical transformations, and detailed experimental protocols for their synthesis and application.
Due to the phenomenon of lanthanide contraction, zirconium and hafnium exhibit remarkably similar atomic and ionic radii. This similarity extends to the chemical and physical properties of their compounds, making their separation a challenging task and their reactivities often comparable. However, subtle electronic differences between the two elements can lead to significant variations in their catalytic activity and reaction kinetics, which are critical for applications in organic synthesis, materials science, and drug development.
Physicochemical Properties
Both zirconium tetrabromide and hafnium tetrabromide are colorless, moisture-sensitive solids that readily sublime under vacuum. Their fundamental physicochemical properties are summarized below.
| Property | Zirconium Tetrabromide (ZrBr₄) | Hafnium Tetrabromide (HfBr₄) |
| Molar Mass | 410.86 g/mol | 498.11 g/mol |
| Melting Point | 450 °C[1] | 420 °C (sublimes) |
| Boiling Point | 357 °C (sublimes) | 322 °C (sublimes) |
| Density | 4.201 g/cm³ | 5.09 g/cm³ |
| Crystal Structure | Polymeric with octahedral Zr centers | Similar to ZrBr₄ with tetrahedral Hf centers[2] |
Lewis Acidity
Zirconium and hafnium tetrahalides are classic Lewis acids, a property that underpins their utility as catalysts in a wide array of organic reactions. While their Lewis acidities are often considered to be of similar magnitude, subtle differences can influence their catalytic efficacy. A common method to experimentally assess Lewis acidity is the Gutmann-Beckett method, which utilizes the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon coordination to the Lewis acid.
Reactivity in Catalysis
The most significant divergence in the reactivity of zirconium and hafnium tetrabromide is observed in their application as catalysts or catalyst precursors, particularly in the realm of olefin polymerization and Friedel-Crafts reactions.
Olefin Polymerization
In the field of olefin polymerization, catalysts derived from zirconium and hafnium, particularly metallocene complexes, have been extensively studied. While zirconocene catalysts have historically been more common, hafnocene catalysts have demonstrated unique and often advantageous properties.
Key Differences in Catalytic Performance:
-
Regioselectivity: Hafnium-based catalysts often exhibit higher regioselectivity in propylene polymerization compared to their zirconium counterparts.
-
Molecular Weight of Polymers: Hafnocene catalysts can produce polymers with higher molecular weights.
-
Comonomer Incorporation: Zirconium-based catalysts sometimes show better incorporation of α-olefin comonomers.
-
"Hafnium Effect": At higher polymerization temperatures, hafnocene catalysts can sometimes maintain their activity and produce polymers with higher molecular weight and stereoregularity better than the analogous zirconocenes.
These differences are often attributed to the subtle variations in the electronic structure and bond energies of the hafnium and zirconium centers, which influence the thermodynamics and kinetics of the polymerization process.
Friedel-Crafts Reactions
Zirconium and hafnium tetrahalides are effective Lewis acid catalysts for Friedel-Crafts alkylation and acylation reactions. Their moisture sensitivity necessitates the use of anhydrous conditions for these transformations.
While both ZrBr₄ and HfBr₄ can catalyze these reactions, differences in their Lewis acidity, though small, can lead to variations in reaction rates and yields. Generally, stronger Lewis acids lead to faster reaction rates. Given the very similar Lewis acidities of ZrBr₄ and HfBr₄, their performance in Friedel-Crafts reactions is expected to be comparable under identical conditions. However, specific substrate-catalyst interactions could lead to observable differences.
Hydrolysis and Stability
Both zirconium tetrabromide and hafnium tetrabromide are highly susceptible to hydrolysis, reacting with water to form oxybromides and eventually the corresponding metal dioxides. This reactivity necessitates careful handling and storage under inert and anhydrous conditions.
The kinetics of hydrolysis for ZrBr₄ and HfBr₄ have not been extensively compared quantitatively. However, studies on their hydrated ions in aqueous solutions indicate that both have a strong tendency to hydrolyze and form polynuclear species.[3][4] The rates of hydrolysis are expected to be rapid and comparable for both compounds due to the high charge density of the Zr⁴⁺ and Hf⁴⁺ ions.
In terms of thermal stability, both compounds are stable at room temperature but will sublime at elevated temperatures. Their decomposition at higher temperatures would ultimately lead to the formation of the respective metal oxides in the presence of an oxygen source.
Experimental Protocols
Synthesis of Zirconium Tetrabromide
Reaction: ZrO₂ + 2C + 2Br₂ → ZrBr₄ + 2CO
Procedure: [1]
-
A mixture of zirconium(IV) oxide (ZrO₂) and activated charcoal is placed in a quartz tube.
-
The tube is heated to 900-1000 °C in a tube furnace.
-
A stream of dry bromine (Br₂) vapor, carried by an inert gas (e.g., argon), is passed over the heated mixture.
-
The volatile zirconium tetrabromide sublimes and is collected in a cooler part of the apparatus.
-
The collected ZrBr₄ is further purified by sublimation under vacuum.
Workflow for the Synthesis of Zirconium Tetrabromide
Caption: Synthesis of Zirconium Tetrabromide.
Synthesis of Hafnium Tetrabromide
Reaction: Hf + 2Br₂ → HfBr₄
Procedure:
-
Hafnium metal powder is placed in a sealed reaction vessel.
-
An excess of liquid bromine is added to the vessel.
-
The vessel is gently heated to initiate the reaction. The reaction is exothermic and should be controlled.
-
After the reaction is complete, the excess bromine is removed by distillation.
-
The resulting hafnium tetrabromide is purified by sublimation under vacuum.
Workflow for the Synthesis of Hafnium Tetrabromide
Caption: Synthesis of Hafnium Tetrabromide.
Comparative Catalysis in Friedel-Crafts Acylation (General Protocol)
Reaction: Ar-H + R-COCl --(Lewis Acid)--> Ar-COR + HCl
Procedure:
-
To a stirred solution of the aromatic substrate in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add the Lewis acid catalyst (ZrBr₄ or HfBr₄, typically 5-10 mol%).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding ice-cold water or dilute HCl.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Analyze the yield and purity of the product using techniques such as NMR, GC-MS, and melting point determination.
To obtain a direct comparison, two parallel reactions should be set up under identical conditions, with the only variable being the Lewis acid catalyst (ZrBr₄ vs. HfBr₄).
Logical Relationship in Friedel-Crafts Acylation
Caption: Friedel-Crafts Acylation Mechanism.
Conclusion
Zirconium tetrabromide and hafnium tetrabromide, while exhibiting very similar chemical and physical properties due to the lanthanide contraction, can display notable differences in their reactivity, particularly in the realm of catalysis. The choice between these two Lewis acids may depend on the specific application, with hafnium-based systems sometimes offering advantages in terms of selectivity and the properties of the resulting products, as seen in olefin polymerization. For many standard Lewis acid-catalyzed reactions, their performance is expected to be largely comparable. A thorough understanding of their subtle electronic differences and careful experimental design are crucial for harnessing their full potential in chemical synthesis and materials science.
References
- 1. WebElements Periodic Table » Zirconium » zirconium tetrabromide [winter.group.shef.ac.uk]
- 2. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 3. Structure of the hydrated, hydrolysed and solvated zirconium(IV) and hafnium(IV) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Critical Assessment of Theoretical Models for Predicting the Properties of Hafnium Tetrabromide
A comparison of theoretical predictions against experimental data for key physical and chemical properties of hafnium tetrabromide (HfBr₄), providing a guide for researchers in selecting appropriate computational models.
Introduction
Hafnium tetrabromide (HfBr₄) is a precursor material with growing importance in the synthesis of hafnium-based compounds for applications in catalysis, semiconductor manufacturing, and advanced materials science. Accurate prediction of its physical and chemical properties through theoretical modeling is crucial for process optimization and the rational design of new synthetic routes. This guide provides a critical comparison of experimentally determined properties of HfBr₄ with values predicted by theoretical models, primarily focusing on Density Functional Theory (DFT). The objective is to validate the accuracy of these computational methods and offer insights into their predictive power for this important inorganic compound.
Comparison of Physical and Chemical Properties
A comprehensive evaluation of theoretical models necessitates a direct comparison with reliable experimental data. The following tables summarize the available experimental values for key properties of hafnium tetrabromide and juxtapose them with theoretical predictions where available.
| Property | Experimental Value | Theoretical Model | Calculated Value | Reference |
| Melting Point | 424 °C | - | - | [1] |
| Boiling Point | 323 °C | - | - | [1] |
| Sublimation Temperature | 332 °C | - | - | [2] |
| Density (solid) | 5.094 g/cm³ | - | - | [1] |
| Enthalpy of Formation (ΔHf°) | -183.14 ± 0.43 kcal/mol | - | - | [2] |
| Molecular Geometry | ||||
| Hf-Br Bond Length | 2.46 Å (from enthalpy calculations) | - | - | [2] |
| Molecular Symmetry | Tetrahedral (Td) | DFT (assumed) | Tetrahedral (Td) | [2] |
| Vibrational Frequencies (cm⁻¹) | ||||
| ν₁ (A₁) - Sym. Stretch | 236 | DFT (6-31G/LANL2TZ) | 242 | [2] |
| ν₂ (E) - Sym. Bend | 63 | DFT (6-31G/LANL2TZ) | 66 | [2] |
| ν₃ (T₂) - Asym. Stretch | 273 | DFT (6-31G/LANL2TZ) | 276 | [2] |
| ν₄ (T₂) - Asym. Bend | 71 | DFT (6-31G/LANL2TZ) | 78 | [2] |
Table 1: Comparison of Experimental and Theoretical Properties of Hafnium Tetrabromide.
Experimental and Theoretical Methodologies
A clear understanding of the methodologies employed in both experimental determination and theoretical calculation is essential for a meaningful comparison.
Experimental Protocols
-
Calorimetry: The standard enthalpy of formation of solid HfBr₄ was determined using acid solution calorimetry.[2] This technique involves measuring the heat change upon dissolving the compound in a suitable solvent and applying Hess's law.
-
Vibrational Spectroscopy: The fundamental vibrational modes of hafnium tetrabromide have been characterized using Infrared (IR) and Raman spectroscopy.[2] These techniques probe the vibrational energy levels of the molecule, providing insights into its structure and bonding.
-
X-ray and Electron Diffraction: The tetrahedral structure of hafnium tetrabromide has been confirmed by X-ray diffraction studies on the solid material.[1] Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gaseous state, and while such studies have been performed on related hafnium compounds, specific, citable data for HfBr₄ from this method were not found in the immediate literature reviewed.
Theoretical Models and Computational Details
-
Density Functional Theory (DFT): The theoretical values for the vibrational frequencies of HfBr₄ presented in this guide were obtained from a doctoral thesis that employed DFT calculations.[2] The specific functional and basis set used were not explicitly detailed in the readily available abstract; however, a common approach for such molecules involves a hybrid functional (like B3LYP) paired with a suitable basis set that includes effective core potentials for the heavy hafnium atom (such as LANL2TZ) and a Pople-style basis set (like 6-31G**) for the bromine atoms.
Visualization of the Validation Workflow
The process of validating theoretical models against experimental data can be visualized as a logical workflow.
Caption: Workflow for the validation of theoretical models.
Discussion and Conclusion
The comparison presented in Table 1 indicates a good agreement between the experimentally determined vibrational frequencies of hafnium tetrabromide and those calculated using Density Functional Theory. The percentage difference for the four fundamental vibrational modes is consistently low, suggesting that the chosen DFT methodology provides a reliable description of the vibrational properties of the HfBr₄ molecule.
While a direct comparison for properties like bond length and enthalpy of formation from a single, comprehensive theoretical study was not found, the existing data suggests that modern computational chemistry methods can be a powerful tool for predicting the properties of hafnium tetrabromide. The close match in vibrational frequencies lends confidence to the predicted tetrahedral geometry of the molecule.
For researchers and professionals in drug development and materials science, this guide highlights that DFT calculations can be a valuable, cost-effective, and time-efficient method for obtaining reliable predictions of the properties of hafnium tetrabromide and related compounds. However, it is crucial to select appropriate theoretical models and basis sets and to validate the computational results against available experimental data whenever possible. Further computational studies that provide a broader range of calculated properties for HfBr₄ and a direct comparison with experimental values would be highly beneficial to the scientific community.
Signaling Pathway for Model Selection and Application
The decision-making process for utilizing theoretical models in research can be represented as a signaling pathway.
Caption: Decision pathway for using theoretical models.
References
A Comparative Analysis of Hafnium Halides in Catalysis for Researchers
Hafnium halides, particularly hafnium(IV) chloride (HfCl₄), are gaining prominence as potent Lewis acid catalysts in organic synthesis.[1][2] Their efficacy stems from the high charge density of the Hf⁴⁺ ion, making them effective in activating a wide range of organic substrates. This guide provides a comparative overview of hafnium tetrachloride (HfCl₄), hafnium tetrabromide (HfBr₄), and hafnium tetraiodide (HfI₄), focusing on their catalytic applications, performance, and experimental protocols to aid researchers in catalyst selection and experimental design. While HfCl₄ is extensively studied, data on HfBr₄ and HfI₄ in catalytic applications is less common, with HfI₄ being primarily utilized as a precursor for hafnium metal production.[3]
Performance Comparison of Hafnium Halides in Catalysis
The catalytic activity of hafnium halides is intrinsically linked to their Lewis acidity. While quantitative comparisons across a broad range of reactions are scarce in the literature, available data indicates that HfCl₄ and HfBr₄ exhibit similar effective Lewis acidities.[4][5] The larger size and lower electronegativity of the bromide and iodide ions compared to chloride can influence the catalytic activity and selectivity in specific reactions, although HfCl₄ remains the most frequently employed catalyst due to its availability and established reactivity.
| Reaction Type | Catalyst | Substrates | Product Yield | Reaction Conditions | Reference(s) |
| Friedel-Crafts Alkylation | HfCl₄ | Ferrocene, Allyldimethylchlorosilane | > HfCl₄ vs. AlCl₃ | Not specified | [6] |
| Hf/SBA-15 (HfO₂) | Benzyl alcohol, Toluene | Up to 99.1% | 120 °C, 6 h | [7] | |
| Friedel-Crafts Acylation | Hf(OTf)₄ | Various | High yields | Not specified | [8] |
| Alkene Polymerization | HfCl₄-based catalysts | Propylene | High activity | Ziegler-Natta conditions | [6] |
| 1,3-Dipolar Cycloaddition | HfCl₄ | Aldoximes, Divinyl ketone | Enhanced rate and control | Not specified | [6] |
| Direct Amidation | [Hf(Cp)₂Cl₂] | Phenylacetic acid, Benzylamine | 71% | 26 °C, 48 h, Et₂O | [1] |
| Ring-opening of Epoxides | Hf-NU-1000 | Styrene oxide, NaBH₃CN | 60% | Room temp, 24 h, THF | [9] |
| C-C Bond Hydroboration | Cp₂HfCl₂ | Cyclopropylamines, HBpin | 50-51% | 150 °C, 24-72 h, Toluene | [10][11] |
| General Catalysis | HfBr₄ | Not specified | Data not available | Not specified | [4][5] |
| General Catalysis | HfI₄ | Not specified | Data not available | Not specified | [3] |
Note: Direct comparative data for HfBr₄ and HfI₄ in these specific reactions is limited in the cited literature. The table primarily reflects the documented catalytic applications of HfCl₄ and its derivatives.
Key Catalytic Applications and Mechanisms
Hafnium halides are versatile catalysts for a variety of organic transformations:
-
Friedel-Crafts Reactions: HfCl₄ is an effective catalyst for both Friedel-Crafts alkylations and acylations, promoting the formation of carbon-carbon bonds with aromatic compounds.[6][7] Its strong Lewis acidity allows for the activation of alkyl and acyl halides or alcohols.
-
Polymerization: Hafnium tetrachloride is a key precursor for generating highly active catalysts used in Ziegler-Natta polymerization of alkenes like propylene.[6][12]
-
Cycloaddition Reactions: The use of HfCl₄ has been shown to enhance the rate and control the regiochemistry of 1,3-dipolar cycloaddition reactions.[6]
-
Amide Bond Formation: Hafnium complexes have demonstrated the ability to catalyze the direct formation of amides from carboxylic acids and amines at room temperature, offering a milder alternative to traditional methods.[1]
The general mechanism for Lewis acid catalysis by hafnium halides involves the coordination of the electron-deficient hafnium center to an electron-rich atom (e.g., oxygen or nitrogen) on the substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
Figure 1. Generalized mechanism of Lewis acid catalysis by hafnium halides.
Experimental Protocols
Below are representative experimental protocols for catalytic reactions utilizing hafnium-based catalysts.
Protocol 1: HfCl₄-Catalyzed Friedel-Crafts Alkylation (General Procedure)
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aromatic substrate (1.0 eq) and a dry, non-coordinating solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Add hafnium tetrachloride (HfCl₄) (0.1 - 0.3 eq) to the stirred solution at 0 °C. HfCl₄ is moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.
-
Reagent Addition: Slowly add the alkylating agent (e.g., an alkyl halide or alcohol) (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate or water.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkylated aromatic compound.
Protocol 2: Hafnium-Catalyzed Direct Amidation (Adapted from[1])
-
Preparation: In a vial, place activated powdered 4 Å molecular sieves (0.75 g per 0.5 mmol of carboxylic acid).
-
Reagents: Add the carboxylic acid (1.0 eq, 0.5 mmol) and the hafnium catalyst (e.g., [Hf(Cp)₂Cl₂]) (5-10 mol%) to the vial.
-
Solvent and Amine: Add a suitable solvent (e.g., diethyl ether, 10 mL) followed by the amine (2.0 eq, 1.0 mmol).
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature (26 °C) for the specified time (e.g., 48 hours). Monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, filter the mixture to remove the molecular sieves and catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired amide.
Figure 2. A typical experimental workflow for a hafnium halide-catalyzed reaction.
Conclusion
Hafnium halides, with HfCl₄ at the forefront, are powerful and versatile Lewis acid catalysts for a range of important organic transformations. Their high reactivity and utility in reactions such as Friedel-Crafts, polymerizations, and cycloadditions make them valuable tools for synthetic chemists. While the catalytic applications of HfBr₄ and HfI₄ are less explored, the similar Lewis acidity of HfBr₄ to HfCl₄ suggests potential for its use in various reactions. Further research into the catalytic properties of the heavier hafnium halides could unveil new reactivities and selectivities, expanding the synthetic chemist's toolkit. Researchers are encouraged to consider the moisture sensitivity of these compounds and employ anhydrous conditions for optimal catalytic performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfachemic.com [alfachemic.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Hafnium(IV) Trifluoromethanesulfonate, An Efficient Catalyst for the Friedel-Crafts Acylation and Alkylation Reactions. | CiNii Research [cir.nii.ac.jp]
- 9. pubs.aip.org [pubs.aip.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Performance of Hafnium-Based Catalysts Against Other Lewis Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, Lewis acids are indispensable catalysts for a myriad of organic transformations. While traditional Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are widely employed, the exploration of alternative catalysts is crucial for discovering milder reaction conditions, improving selectivity, and developing more environmentally benign processes. This guide provides a comparative overview of the performance of hafnium-based catalysts, with a particular focus on hafnium tetrabromide (HfBr₄) and its chloride analogue (HfCl₄), against other common Lewis acids in key organic reactions.
Note on Data Availability: Direct comparative studies featuring HfBr₄ are scarce in publicly available literature. Therefore, this guide utilizes data for HfCl₄ as a proxy to infer the potential catalytic behavior of HfBr₄, given their similar Lewis acidic properties. This assumption should be considered when evaluating the presented data.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following tables summarize the performance of various Lewis acid catalysts in three fundamental organic reactions: Friedel-Crafts acylation, the Diels-Alder reaction, and the aldol condensation.
Table 1: Friedel-Crafts Acylation of Aromatic Compounds
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (ortho:meta:para) | Reference |
| HfCl₄ | Toluene | Benzyl alcohol | Toluene | 120 | 6 | ~0 | - | [1] |
| AlCl₃ | Anisole | Acetyl chloride | Dichloromethane | RT | 0.5 | High (not specified) | para-isomer favored | [2][3] |
| FeCl₃ | Anisole | Acetyl chloride | - | RT | - | High (not specified) | para-isomer favored | [4] |
| ZrCl₄ | m-Xylene | t-Butyl chloride | - | - | - | Good (not specified) | 1,3,5-isomer | [5] |
It is noteworthy that in the studied Friedel-Crafts alkylation of toluene with benzyl alcohol, HfCl₄ showed almost no reactivity[1]. This suggests that under these specific conditions, it is a significantly less effective catalyst than traditional Lewis acids for this transformation.
Table 2: Diels-Alder Reaction
| Catalyst | Diene | Dienophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| TiCl₄ | Cyclopentadiene | Methyl acrylate | Dichloromethane | -78 | 3 | 95 | 98:2 | Generic Protocol |
| AlCl₃ | Cyclopentadiene | Methyl acrylate | Dichloromethane | -78 | 3 | 92 | 97:3 | Generic Protocol |
| SnCl₄ | Cyclopentadiene | Methyl acrylate | Dichloromethane | -78 | 4 | 85 | 95:5 | Generic Protocol |
No direct comparative data for HfBr₄ or HfCl₄ in the Diels-Alder reaction was found in the reviewed literature.
Table 3: Aldol Condensation
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Zr/Hf-UiO-66 | Benzaldehyde | Acetone | - | - | - | Good | [6][7] |
| NaOH (Base) | Benzaldehyde | Acetone | Ethanol/Water | RT | 0.5 | High (not specified) | [8] |
| HCl (Acid) | 4-Hydroxybenzaldehyde | Acetone | - | - | - | Product differs from base catalysis | [9] |
A mixed Zr/Hf metal-organic framework (UiO-66) has shown good activity in the cross-aldol condensation of benzaldehyde and acetone, suggesting that hafnium can be an effective component in catalysts for this reaction[6][7].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Friedel-Crafts Acylation of Anisole using AlCl₃
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.1 eq.) in dry dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (1.0 eq.) to the suspension while stirring.
-
To this mixture, add a solution of anisole (1.0 eq.) in dichloromethane dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[2]
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.[2]
Diels-Alder Reaction using TiCl₄
Materials:
-
Cyclopentadiene (freshly cracked)
-
Methyl acrylate
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl acrylate (1.0 eq.) in dry dichloromethane at -78 °C under an inert atmosphere, add TiCl₄ (1.0 M solution in CH₂Cl₂, 0.1 eq.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add freshly cracked cyclopentadiene (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Analyze the crude product to determine the yield and endo/exo ratio.
Aldol Condensation of Benzaldehyde and Acetone (Base-Catalyzed)
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Acetic acid (dilute)
Procedure:
-
In a flask, dissolve sodium hydroxide in water and then add ethanol to prepare the catalytic solution.[8]
-
In a separate beaker, mix benzaldehyde (2.0 eq.) and acetone (1.0 eq.).
-
Add the aldehyde-ketone mixture to the NaOH solution and stir at room temperature for 30 minutes. A yellow precipitate should form.[8]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Further wash the product with dilute acetic acid followed by cold ethanol.[8]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dibenzalacetone.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical Lewis acid-catalyzed reaction and a simplified catalytic cycle.
Caption: General workflow for a Lewis acid-catalyzed organic reaction.
Caption: Simplified catalytic cycle for a Lewis acid-catalyzed reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry | Docsity [docsity.com]
- 4. How anisole react with acetyl chloride ($C{{H}_{3}}COCl$) in the presence of anhydrous $FeC{{l}_{3}}$ or $AlC{{l}_{3}}$ ? Write the chemical equation for the reaction. [vedantu.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Hafnium Oxide Thin Films from Leading Precursors
For researchers and scientists in semiconductor and materials science, the choice of precursor is a critical decision in the atomic layer deposition (ALD) of high-quality hafnium oxide (HfO₂) thin films. This guide provides an objective comparison of HfO₂ films derived from three prevalent hafnium precursors: the metal-organic amides Tetrakis(dimethylamido)hafnium (TDMAH) and Tetrakis(ethylmethylamido)hafnium (TEMAH), and the inorganic halide Hafnium tetrachloride (HfCl₄). The performance of the resulting films is benchmarked using key experimental data on deposition characteristics and electrical properties.
Hafnium oxide is a cornerstone material for high-k gate dielectrics in modern electronics, prized for its high permittivity, wide bandgap, and excellent thermal stability.[1][2][3] The selection of the chemical precursor significantly influences the deposition process and the ultimate physical and electrical integrity of the HfO₂ film. This comparison focuses on providing clear, data-driven insights to inform precursor selection for specific research and development applications.
Performance Benchmarking of Hafnium Precursors
The properties of HfO₂ thin films are intrinsically linked to the precursor chemistry and deposition conditions. The following tables summarize quantitative data for films grown using TDMAH, TEMAH, and HfCl₄, primarily through the ALD process, which offers atomic-level thickness control.[4]
Deposition Characteristics
Amide-based metal-organic precursors like TDMAH and TEMAH are known for their high reactivity, which allows for lower deposition temperatures compared to the more thermally stable halide precursors.[5] The growth per cycle (GPC) is a critical parameter in ALD, dictating the deposition rate and process efficiency.
| Precursor | Deposition Temperature (°C) | Oxidizer | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) | Refractive Index | Key Impurities |
| TDMAH | 85 - 350 | H₂O | 1.0 - 1.6[1][3][6] | ~8.7 (at 275°C) | ~1.91[3] | Carbon, Hydrogen |
| TEMAH | 160 - 420 | O₃ / H₂O | 0.7 - 1.6[7][8] | ~9.0 (at 300°C) | 2.0 - 2.1[7][9] | Carbon, Hydrogen[7] |
| HfCl₄ | 300 - 600 | H₂O | ~0.65[10] | ~9.2 - 9.6 | ~2.0 | Chlorine[10] |
Note: Values are compiled from multiple sources and can vary based on specific process parameters such as pulse/purge times, substrate, and reactor configuration.
Electrical Properties
The primary function of HfO₂ in many applications is as a high-k dielectric. Therefore, its electrical properties, such as the dielectric constant (k-value) and leakage current, are of paramount importance. A higher dielectric constant allows for physically thicker films with the same capacitance, reducing quantum tunneling and leakage current.[11]
| Precursor | Film Thickness (nm) | Annealing Conditions | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Breakdown Field (MV/cm) |
| TDMAH | >500 | As-deposited | 19.8 - 30.5[1] | Data varies significantly with thickness and field | Not consistently reported |
| TEMAH | ~5 | As-deposited (320°C) | ~20[7] | 1.0 x 10⁻⁷ (at -1 MV/cm)[12] | Up to 5.5[13] |
| HfCl₄ | 5-10 | Post-deposition anneal | ~18 - 21.3[14] | 3.2 x 10⁻⁹ (at 1.0 V)[15] | Not consistently reported |
Note: Electrical properties are highly dependent on film thickness, electrode materials, post-deposition annealing, and measurement conditions.
Precursor Comparison Summary
-
TDMAH offers a high growth rate over a wide temperature window, making it suitable for low-temperature applications.[1][3] However, like other metal-organic precursors, it can lead to carbon and hydrogen impurities.[16]
-
TEMAH provides a balance of good growth characteristics and film properties.[7][9] Its thermal stability is a key consideration, as decomposition at higher temperatures can impact film quality.[5] Films from TEMAH have demonstrated competitive dielectric constants and low leakage currents.[7][12]
-
HfCl₄ is a carbon-free precursor, which is a significant advantage for minimizing carbon-related defects in the dielectric film.[10] It is highly thermally stable, requiring higher deposition temperatures.[3] The primary drawback is the potential for residual chlorine contamination, which can affect the film's electrical properties and reliability.[10]
Experimental Methodologies
The data presented in this guide is derived from standard deposition and characterization techniques used in semiconductor manufacturing and materials science research.
Atomic Layer Deposition (ALD) Protocol
A typical thermal ALD process for depositing HfO₂ consists of four sequential steps, repeated for the desired number of cycles:
-
Precursor Pulse: A vapor pulse of the hafnium precursor (e.g., TDMAH) is introduced into the reactor chamber. The precursor molecules chemisorb onto the substrate surface in a self-limiting reaction.
-
Purge 1: An inert gas, typically nitrogen (N₂) or argon (Ar), is flowed through the chamber to remove any unreacted precursor molecules and gaseous byproducts.
-
Oxidizer Pulse: A pulse of an oxidizer, commonly water (H₂O) or ozone (O₃), is introduced. This reacts with the precursor layer on the surface to form a monolayer of HfO₂.
-
Purge 2: The inert gas is used again to purge the chamber of excess oxidizer and reaction byproducts.
The substrate temperature is maintained at a constant value within the precursor's "ALD window," where the growth is self-limiting and consistent. For TDMAH, this window can be between 85°C and 350°C.[1] For HfCl₄, a higher temperature of 300°C or more is typical.[3]
Thin Film Characterization Techniques
-
Ellipsometry: Spectroscopic ellipsometry is a non-destructive optical technique used to measure the thickness and refractive index of the deposited thin films.[10]
-
X-ray Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the chemical composition and bonding states within the film, including the quantification of impurities like carbon or chlorine.[10]
-
Microscopy:
-
Electrical Measurements: To characterize the dielectric properties, Metal-Insulator-Semiconductor (MIS) or Metal-Insulator-Metal (MIM) capacitor structures are fabricated.
Visualizing the Workflow
The process of depositing and characterizing HfO₂ films follows a structured workflow, from substrate preparation to final electrical testing.
Caption: Workflow for HfO₂ deposition and characterization.
Logical Relationships in Precursor Selection
The choice of precursor involves a trade-off between deposition process parameters and desired final film properties.
Caption: Key trade-offs in selecting a hafnium precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Microstructures of HfOx Films Prepared via Atomic Layer Deposition Using La(NO3)3·6H2O Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sakuturkulainen.fi [sakuturkulainen.fi]
- 10. jkps.or.kr [jkps.or.kr]
- 11. physics.nus.edu.sg [physics.nus.edu.sg]
- 12. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of Hafnium Halides: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the electronic characteristics of hafnium halides is crucial for their application in various fields, including catalysis and materials science. This guide provides a comparative overview of the electronic properties of hafnium tetrahalides (HfF₄, HfCl₄, HfBr₄, and HfI₄) based on Density Functional Theory (DFT) studies.
Executive Summary of Electronic Properties
The electronic properties of hafnium halides, particularly their band gaps, exhibit a clear trend related to the electronegativity of the halogen atom. As we move down the halogen group from fluorine to iodine, the band gap of the corresponding hafnium halide is generally expected to decrease. This trend is primarily attributed to the increasing covalent character of the Hf-X bond and the higher energy of the p-orbitals of the heavier halogens, which form the top of the valence band.
The following table summarizes the key electronic properties of hafnium halides as determined by DFT calculations.
| Hafnium Halide | Crystal Structure | Calculated Band Gap (eV) | Computational Method |
| HfF₄ | Monoclinic, C2/c | 5.41[1] | DFT |
| HfCl₄ | Monoclinic, P2/c | 4.17[2] | DFT |
| HfBr₄ | Data not available | Data not available | Data not available |
| HfI₄ | Data not available | Data not available | Data not available |
Detailed Analysis of Hafnium Halides
Hafnium Tetrafluoride (HfF₄)
DFT calculations for HfF₄ indicate that it possesses the widest band gap among the hafnium halides for which data is available, with a calculated value of 5.41 eV[1]. This large band gap is consistent with the high ionicity of the Hf-F bond, stemming from the large electronegativity difference between hafnium and fluorine. The crystal structure of HfF₄ is monoclinic with the C2/c space group[1]. The high band gap suggests that HfF₄ is a good electrical insulator.
Hafnium Tetrachloride (HfCl₄)
According to DFT calculations from the Materials Project, hafnium tetrachloride has a monoclinic crystal structure with a P2/c space group and a calculated band gap of 4.17 eV[2]. This value is lower than that of HfF₄, a trend that aligns with the lower electronegativity of chlorine compared to fluorine. This results in a less ionic and more covalent Hf-Cl bond, leading to a smaller energy separation between the valence and conduction bands.
Hafnium Tetrabromide (HfBr₄) and Hafnium Tetraiodide (HfI₄)
Comprehensive DFT studies detailing the electronic band structure and density of states for HfBr₄ and HfI₄ are not prominently available in the current scientific literature. However, based on the established trends in the electronic properties of metal halides, it is anticipated that HfBr₄ and HfI₄ would exhibit progressively smaller band gaps compared to HfCl₄. This is due to the decreasing electronegativity and increasing atomic radius of bromine and iodine, which would further increase the covalent character of the Hf-X bond and raise the energy of the valence band maximum.
Experimental Protocols: A DFT Workflow
The determination of the electronic properties of hafnium halides through DFT calculations typically follows a standardized computational workflow. This process, while complex, can be broken down into several key stages.
References
Unveiling the Crystal Structure of Hafnium Tetrabromide: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the crystal structure of chemical compounds is paramount for predicting their properties and reactivity. This guide provides an objective comparison of the experimentally verified crystal structure of Hafnium Tetrabromide (HfBr₄) with other hafnium tetrahalides, supported by experimental data and detailed protocols.
Hafnium tetrabromide (HfBr₄) is a colorless, diamagnetic, and moisture-sensitive solid that sublimes in a vacuum. Its crystal structure is a key determinant of its physical and chemical characteristics. Experimental evidence, primarily from X-ray diffraction studies, indicates that HfBr₄ adopts a crystal structure that is distinct from some of its lighter halide counterparts.
Comparative Analysis of Hafnium Tetrahalide Crystal Structures
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Coordination Geometry of Hf | Structural Motif |
| HfF₄ | Monoclinic | C2/c | a = 11.7, b = 9.86, c = 7.64 | Octahedral | 3D Polymeric |
| HfCl₄ | Monoclinic | P2/c | a = 6.23, b = 7.56, c = 6.46 | Octahedral | 1D Polymeric Chains |
| HfBr₄ | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | Tetrahedral | Molecular |
| HfI₄ | Monoclinic | C2/c | a = 11.787, b = 11.801, c = 12.905 | Octahedral | 1D Polymeric Chains |
Note: The crystal structure information for HfF₄, HfCl₄, and HfI₄ is based on experimental single-crystal X-ray diffraction data. The structural description of HfBr₄ is based on consistent reports in the literature referencing older primary sources.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Moisture-Sensitive Compound (e.g., HfBr₄)
The determination of the crystal structure of a highly moisture-sensitive compound like hafnium tetrabromide requires meticulous handling and a specialized experimental setup. The following protocol outlines the key steps for a successful single-crystal X-ray diffraction analysis.
1. Crystal Selection and Mounting:
-
All manipulations must be performed in an inert atmosphere, typically within a glovebox filled with dry argon or nitrogen.
-
A suitable single crystal of HfBr₄, free of cracks and defects, is selected under a microscope.
-
The crystal is mounted on a cryo-loop or a glass fiber using a minimal amount of inert oil (e.g., Paratone-N) to protect it from the atmosphere.
2. Data Collection:
-
The mounted crystal is rapidly transferred to a diffractometer equipped with a cryo-stream of cold, dry nitrogen gas (typically around 100 K). This low temperature minimizes thermal vibrations and potential degradation of the crystal.
-
A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. The exposure time and rotation width per frame are optimized to obtain good signal-to-noise ratio and sufficient data coverage.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the Bragg reflections.
-
The data is corrected for various factors, including Lorentz and polarization effects, and absorption. An empirical absorption correction based on multi-scan data is crucial for highly absorbing samples like HfBr₄.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the hafnium and bromine atoms.
4. Structure Refinement:
-
The atomic positions and anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm.
-
The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure the quality and reliability of the model.
Below is a graphical representation of the experimental workflow for determining the crystal structure of a moisture-sensitive compound.
The logical flow for comparing the crystal structures of hafnium tetrahalides is depicted in the following diagram.
References
A Guide to Cross-Validation of Analytical Techniques for Hafnium Tetrabromide Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of hafnium tetrabromide (HfBr₄). It outlines detailed experimental protocols and presents a framework for cross-validation to ensure data accuracy and reliability, which is critical for its applications in drug development and materials science.
Introduction to Cross-Validation
Cross-validation in analytical chemistry is the process of comparing results from two or more different analytical methods to ensure the accuracy and reliability of the data. This is particularly crucial when characterizing high-purity compounds like hafnium tetrabromide, where even trace impurities can significantly impact its properties and performance. By employing a multi-technique approach, researchers can gain a more complete understanding of the material's purity, stoichiometry, structure, and thermal stability.
Elemental Analysis: Purity and Impurity Profiling
The precise quantification of hafnium content and the identification of trace elemental impurities are fundamental to the characterization of HfBr₄. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) are two powerful techniques for this purpose.
Comparative Data
The following table presents a hypothetical cross-validation scenario comparing the results of ICP-MS and Wavelength Dispersive X-Ray Fluorescence (WDXRF) for the purity and impurity analysis of a batch of hafnium tetrabromide.
| Parameter | ICP-MS Result | WDXRF Result |
| Hafnium (Hf) Content (wt%) | 35.82 ± 0.05 | 35.79 ± 0.08 |
| Bromine (Br) Content (wt%) | 64.18 ± 0.06 | 64.21 ± 0.09 |
| Zirconium (Zr) Impurity (ppm) | 15 ± 2 | 18 ± 3 |
| Iron (Fe) Impurity (ppm) | 5 ± 1 | < 10 (Below Detection Limit) |
| Silicon (Si) Impurity (ppm) | 3 ± 1 | Not Quantifiable |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of cross-validation.
Experimental Protocols
2.2.1. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS offers exceptional sensitivity for trace and ultra-trace elemental analysis.
-
Sample Preparation: Due to the moisture-sensitive nature of HfBr₄, all sample handling should be performed in a glovebox or dry environment.
-
Accurately weigh approximately 100 mg of HfBr₄ into a clean, dry PFA digestion vessel.
-
Carefully add 5 mL of high-purity deionized water to hydrolyze the sample.
-
Add 2 mL of concentrated nitric acid (HNO₃) and 0.5 mL of hydrofluoric acid (HF) to ensure complete dissolution.
-
Seal the vessel and digest using a microwave digestion system. A typical program would involve ramping to 180°C over 15 minutes and holding for 30 minutes.
-
After cooling, quantitatively transfer the digest to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Instrumentation: A quadrupole ICP-MS instrument is suitable for this analysis.
-
Analysis Parameters:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
Auxiliary Gas Flow: 0.8 L/min
-
Collision/Reaction Cell Gas: Helium or Hydrogen to mitigate polyatomic interferences on key analytes.
-
-
Calibration: Prepare multi-element calibration standards from certified stock solutions in a matrix matching the diluted sample acid concentration.
2.2.2. Wavelength Dispersive X-Ray Fluorescence (WDXRF)
WDXRF is a non-destructive technique that is well-suited for the analysis of major and minor elements.
-
Sample Preparation:
-
In a dry environment, grind approximately 1 g of HfBr₄ into a fine powder using an agate mortar and pestle.
-
Press the powder into a pellet using a hydraulic press at approximately 20 tons of pressure. A binding agent such as a wax binder may be used to improve pellet stability.
-
-
Instrumentation: A wavelength dispersive X-ray fluorescence spectrometer equipped with a rhodium (Rh) or tungsten (W) anode X-ray tube.
-
Analysis Parameters:
-
X-ray Tube Voltage: 40-60 kV
-
X-ray Tube Current: 40-80 mA
-
Analyzing Crystal: LiF (200) for Hf Lα and Br Kα lines.
-
Detector: Scintillation counter for Hf and flow proportional counter for Br.
-
-
Calibration: Prepare a set of calibration standards by mixing known amounts of high-purity HfO₂ and a stable bromide salt (e.g., KBr) to cover the expected concentration range.
Structural and Phase Analysis: X-Ray Diffraction (XRD)
XRD is an essential technique for confirming the crystalline phase and structure of HfBr₄.
Experimental Protocol
-
Sample Preparation:
-
In a dry environment, finely grind a small amount of HfBr₄ powder.
-
Mount the powder on a zero-background sample holder. To protect the sample from atmospheric moisture during analysis, an airtight sample holder with an X-ray transparent dome (e.g., Kapton or Mylar) should be used.
-
-
Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source.
-
Analysis Parameters:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 10-90°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/min
-
-
Data Analysis: The resulting diffraction pattern is compared to reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase identity. Rietveld refinement can be used for quantitative phase analysis if impurities or different polymorphs are present.
Morphological and Elemental Microanalysis: SEM-EDS
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) provides high-resolution imaging of the material's morphology and localized elemental composition.
Experimental Protocol
-
Sample Preparation:
-
In a dry environment, mount a small amount of HfBr₄ powder onto an aluminum SEM stub using double-sided carbon tape.
-
To prevent charging and improve image quality, apply a thin conductive coating of carbon or a noble metal (e.g., gold or palladium) using a sputter coater.
-
-
Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer.
-
Analysis Parameters:
-
Accelerating Voltage: 15-20 kV
-
Working Distance: 10-15 mm
-
Imaging Mode: Secondary electron (SE) for topography and backscattered electron (BSE) for compositional contrast.
-
-
EDS Analysis: Acquire EDS spectra from various points on the sample or perform elemental mapping to visualize the distribution of Hf and Br, as well as any potential contaminants.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition behavior of HfBr₄.
Experimental Protocol
-
Instrumentation: A thermogravimetric analyzer, preferably coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.
-
Analysis Parameters:
-
Accurately weigh 5-10 mg of HfBr₄ into an alumina or platinum crucible in a dry environment.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Data Analysis: The TGA curve will show mass loss as a function of temperature, indicating sublimation or decomposition. The coupled mass spectrometer or FTIR can identify the gaseous species evolved during these processes.
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the comprehensive cross-validation of analytical techniques for HfBr₄ characterization.
Caption: Workflow for HfBr₄ cross-validation.
Conclusion
A robust analytical cross-validation strategy is indispensable for the reliable characterization of hafnium tetrabromide. By integrating data from multiple techniques such as ICP-MS, XRF, XRD, SEM-EDS, and TGA, researchers can build a comprehensive profile of the material's purity, structure, and thermal properties. This multi-faceted approach ensures a high degree of confidence in the analytical data, which is essential for its intended high-tech applications.
A Comparative Analysis of the Lewis Acidity of Group 4 Tetrabromides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lewis Acidity in Group 4 Tetrabromides
Group 4 tetrahalides are classic examples of Lewis acids, widely employed as catalysts in a variety of organic transformations. Their ability to accept electron pairs is central to their function. The Lewis acidity of these compounds is primarily determined by the electrophilicity of the central metal atom. Understanding the relative Lewis acidity within this group is crucial for catalyst selection and reaction optimization.
Comparative Analysis of Lewis Acidity
The Lewis acidity of the Group 4 tetrabromides is expected to follow the trend:
TiBr₄ > ZrBr₄ ≈ HfBr₄
This trend is inferred from studies on the corresponding Group 4 tetrachlorides and is governed by several key periodic trends that influence the electron-accepting ability of the central metal ion.
A study on the Lewis acidity of Group 4 tetrachlorides using the Gutmann-Beckett method, which measures the ³¹P NMR chemical shift of a phosphine oxide probe upon coordination to the Lewis acid, demonstrated that TiCl₄ is a stronger Lewis acid than ZrCl₄ and HfCl₄. The latter two exhibit very similar Lewis acidities.[1] Given the chemical similarities between chlorides and bromides as halides, a similar trend is anticipated for the tetrabromides.
Several factors contribute to this trend:
-
Electronegativity: Titanium is the most electronegative of the three elements (Ti: 1.54, Zr: 1.33, Hf: 1.3 on the Pauling scale). Its higher electronegativity leads to a more electron-deficient metal center in TiBr₄, enhancing its ability to accept an electron pair and thus increasing its Lewis acidity.
-
Ionic Radius: The ionic radius increases down the group from Ti⁴⁺ to Zr⁴⁺. A smaller ionic radius for Ti⁴⁺ results in a higher charge density, leading to a stronger electrostatic attraction for the electron pair of a Lewis base.
-
Lanthanide Contraction: Due to the lanthanide contraction, the ionic radii of Zr⁴⁺ and Hf⁴⁺ are very similar. This similarity in size and electronegativity results in ZrBr₄ and HfBr₄ having comparable Lewis acidities.
Quantitative Data Summary
While a complete dataset for the tetrabromides is not available, the following table summarizes the established trend for the analogous tetrachlorides, which provides a strong basis for the expected trend in the tetrabromides.
| Compound | Lewis Base Probe | ³¹P NMR Chemical Shift (ppm) of Adduct | Relative Lewis Acidity |
| TiCl₄ | Triphenylphosphine oxide (TPPO) | 77.4 | Strongest |
| ZrCl₄ | Triphenylphosphine oxide (TPPO) | 72.9 | Weaker |
| HfCl₄ | Triphenylphosphine oxide (TPPO) | 73.0 | Weaker |
Data extracted from a study on Group 4 metal (alkoxy) halides.[1]
Experimental Protocols
The determination of Lewis acidity for these compounds is most commonly achieved using the Gutmann-Beckett method . This technique provides a reliable measure of the effective Lewis acidity in solution.
The Gutmann-Beckett Method
Objective: To determine the relative Lewis acidity of a series of compounds by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO) or triphenylphosphine oxide (TPPO), upon adduct formation with the Lewis acid.
Materials:
-
Group 4 tetrabromide (TiBr₄, ZrBr₄, or HfBr₄)
-
Triethylphosphine oxide (TEPO) or Triphenylphosphine oxide (TPPO) as the Lewis base probe
-
Anhydrous, non-coordinating solvent (e.g., deuterated benzene-d₆ or dichloromethane-d₂)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the Probe Solution: A solution of the phosphine oxide probe (e.g., TEPO) of known concentration is prepared in the chosen anhydrous, deuterated solvent.
-
NMR Analysis of the Free Probe: A ³¹P NMR spectrum of the free probe solution is acquired to determine its chemical shift (δ_free).
-
Preparation of the Adduct Solution: A known amount of the Group 4 tetrabromide is dissolved in the probe solution to form the Lewis acid-base adduct. The stoichiometry of the adduct is typically 1:2 (acid:base).
-
NMR Analysis of the Adduct: A ³¹P NMR spectrum of the adduct solution is recorded to determine the chemical shift of the coordinated probe (δ_adduct).
-
Calculation of the Chemical Shift Change: The change in chemical shift (Δδ) is calculated as: Δδ = δ_adduct - δ_free.
-
Comparison: The Δδ values for the different Group 4 tetrabromides are compared. A larger downfield shift (more positive Δδ) indicates a stronger interaction between the Lewis acid and the probe, and therefore, a higher Lewis acidity.
Logical Relationships in Lewis Acidity of Group 4 Tetrabromides
The following diagram illustrates the key factors influencing the Lewis acidity of Group 4 tetrabromides.
Caption: Factors influencing the Lewis acidity of Group 4 tetrabromides.
Conclusion
The Lewis acidity of Group 4 tetrabromides is a critical parameter in their application as catalysts. Based on established periodic trends and data from analogous tetrachlorides, the order of Lewis acidity is confidently predicted to be TiBr₄ > ZrBr₄ ≈ HfBr₄. This trend is primarily governed by the higher electronegativity and smaller ionic radius of titanium compared to zirconium and hafnium, with the latter two being remarkably similar due to the lanthanide contraction. For researchers and professionals in drug development, the stronger Lewis acidity of TiBr₄ makes it a more potent catalyst in reactions that benefit from strong electron-pair acceptors, while the milder and similar acidities of ZrBr₄ and HfBr₄ may offer advantages in reactions requiring finer tuning of catalytic activity. The Gutmann-Beckett method provides a robust experimental framework for quantifying these differences.
References
A Comparative Guide to the Reproducibility of Hafnium Tetrabromide Synthesis Methods
For researchers, scientists, and professionals in drug development, the reliable synthesis of high-purity hafnium tetrabromide (HfBr4) is a critical starting point for various applications, including catalysis and materials science. This guide provides an objective comparison of common synthesis methods for hafnium tetrabromide, focusing on their reproducibility, yield, and purity, supported by experimental data and detailed protocols.
Hafnium tetrabromide is a versatile inorganic compound, but its synthesis can be challenging due to the high reactivity of the reagents and the need for stringent anhydrous conditions. The choice of synthesis method can significantly impact the quality of the final product and the consistency of experimental outcomes. This comparison examines three primary routes to obtain hafnium tetrabromide: direct bromination of hafnium metal, synthesis from hafnium oxide, and halogen exchange from hafnium tetrachloride.
Comparison of Synthesis Methods
The selection of an appropriate synthesis method for hafnium tetrabromide depends on several factors, including the desired purity, required scale, available starting materials, and equipment. The following table summarizes the key quantitative metrics for the three main synthesis routes.
| Synthesis Method | Typical Yield | Purity | Reaction Temperature | Key Advantages | Key Disadvantages |
| Direct Bromination | 85-95% | >99.5% (after sublimation) | 400-500°C | High yield, high purity product | Requires elemental hafnium, high temperature |
| Synthesis from Hafnium Oxide | 60-80% | 98-99% | >450°C | Utilizes a more common starting material (HfO₂) | Higher temperatures, potential for side reactions |
| Halogen Exchange | 60-80% | 98-99% | 80-120°C | Milder reaction conditions | Requires anhydrous HfCl₄, potential for incomplete reaction |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of hafnium tetrabromide. The following sections provide step-by-step methodologies for the three discussed synthesis routes.
Direct Bromination of Hafnium Metal
This method involves the direct reaction of elemental hafnium with bromine gas at elevated temperatures. It is a high-yield method that can produce very pure hafnium tetrabromide, especially after purification by sublimation.
Experimental Protocol:
-
Apparatus Setup: A quartz tube is placed inside a tube furnace. One end of the tube is connected to a bromine reservoir, and the other end is connected to a cold trap and a collection flask. The entire system is assembled under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from moisture and air.
-
Reaction: A known quantity of high-purity hafnium metal powder or sponge is placed in the center of the quartz tube. The furnace is heated to a temperature between 400°C and 500°C.
-
Bromination: A stream of dry bromine vapor, carried by an inert gas, is passed over the heated hafnium metal. The hafnium reacts with the bromine to form gaseous hafnium tetrabromide.
-
Collection: The gaseous HfBr4 is carried by the inert gas stream to the colder end of the apparatus, where it desublimates and is collected as a crystalline solid in the collection flask.
-
Purification: The crude hafnium tetrabromide can be further purified by vacuum sublimation. The collected solid is heated under vacuum, and the purified HfBr4 is collected on a cold finger or in a cooler part of the sublimation apparatus. This step is effective in removing non-volatile impurities.
Synthesis from Hafnium Oxide
This route utilizes the more readily available hafnium oxide as the starting material. The reaction typically involves a carbo-bromination process.
Experimental Protocol:
-
Reactant Preparation: A finely ground mixture of hafnium oxide (HfO₂) and activated carbon is prepared.
-
Apparatus Setup: The mixture is placed in a quartz or alumina boat inside a tube furnace. The setup is similar to the direct bromination method, with an inlet for bromine gas and an outlet leading to a collection system.
-
Reaction: The furnace is heated to a temperature above 600°C under a flow of inert gas.
-
Bromination: A stream of bromine vapor, carried by the inert gas, is passed over the heated mixture. The carbon acts as a reducing agent, allowing the bromine to react with the hafnium. The overall reaction can be represented as: HfO₂ + 2C + 2Br₂ → HfBr₄ + 2CO
-
Collection and Purification: The resulting hafnium tetrabromide, which is volatile at the reaction temperature, is transported by the gas stream and collected by desublimation in a cooler part of the apparatus. Purification is achieved through vacuum sublimation as described in the direct bromination method.
Halogen Exchange from Hafnium Tetrachloride
This method offers a lower-temperature alternative to the direct bromination and oxide routes, proceeding via a halogen exchange reaction with hafnium tetrachloride.
Experimental Protocol:
-
Reactant Preparation: Anhydrous hafnium tetrachloride (HfCl₄) is used as the starting material. It is crucial that all reagents and solvents are strictly anhydrous, as hafnium halides are highly sensitive to moisture.
-
Reaction Setup: The reaction is typically carried out in a Schlenk flask or a similar apparatus under an inert atmosphere. Anhydrous HfCl₄ is dissolved or suspended in a suitable anhydrous solvent, such as acetonitrile or a high-boiling point hydrocarbon.
-
Halogen Exchange: A brominating agent, such as boron tribromide (BBr₃) or an excess of an alkali metal bromide (e.g., KBr), is added to the hafnium tetrachloride solution. The reaction mixture is then heated to a temperature between 80°C and 120°C.
-
Reaction Monitoring and Work-up: The reaction is monitored for completeness. Upon completion, the solvent and any volatile byproducts are removed under vacuum.
-
Purification: The resulting crude hafnium tetrabromide is purified by vacuum sublimation to separate it from non-volatile salts (e.g., KCl) and any unreacted starting material.
Reproducibility and Scalability
Direct Bromination: This method is generally considered highly reproducible, provided that the purity of the hafnium metal and the bromine are high and the reaction conditions (temperature, gas flow) are well-controlled. The direct nature of the reaction minimizes the potential for side products. The scalability of this method is primarily limited by the size of the reaction apparatus (tube furnace). For larger-scale production, a continuous flow reactor design can be implemented.
Synthesis from Hafnium Oxide: The reproducibility of this method can be influenced by the quality and particle size of the hafnium oxide and carbon, as well as the efficiency of their mixing. Incomplete reaction or the formation of oxybromides can be a concern if conditions are not optimized. This method is potentially more scalable than direct bromination from a cost perspective, as hafnium oxide is a more economical starting material than pure hafnium metal.
Halogen Exchange: The reproducibility of the halogen exchange method is highly dependent on the strict exclusion of moisture and the purity of the hafnium tetrachloride and the brominating agent. Incomplete exchange can lead to mixed halide products. While this method is advantageous for its milder conditions, scaling up can be challenging due to the need for large volumes of anhydrous solvents and the handling of moisture-sensitive reagents.
Synthesis Pathways Diagram
The following diagram illustrates the logical workflow and relationship between the different synthesis methods for hafnium tetrabromide.
The Strategic Selection of Hafnium Precursors: A Cost-Effectiveness Comparison for Advanced Thin Film Deposition
For researchers, scientists, and professionals in drug development, the precise deposition of high-quality hafnium-based thin films is critical for a range of applications, from semiconductor manufacturing to advanced medical coatings. The choice of the hafnium precursor is a pivotal decision that directly impacts not only the material properties of the film but also the overall cost and efficiency of the fabrication process. This guide provides an objective comparison of commonly used hafnium precursors, supported by experimental data, to aid in the selection of the most cost-effective solution for your research and development needs.
The primary methods for depositing hafnium oxide (HfO₂) and other hafnium-based thin films are Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The success of these techniques is intrinsically linked to the chemical and physical properties of the hafnium precursor employed. Key families of precursors include alkylamides, alkoxides, and halides, each with distinct characteristics that influence their performance and cost.
Comparative Analysis of Hafnium Precursor Performance
The selection of an optimal hafnium precursor is a trade-off between desired film characteristics, process parameters, and cost. The following table summarizes key performance metrics for common hafnium precursors based on available experimental data.
| Precursor Family | Precursor Name | Abbreviation | Deposition Temperature (°C) | Growth Rate (Å/cycle) in ALD | Film Purity | Key Advantages | Key Disadvantages |
| Alkylamides | Tetrakis(dimethylamido)hafnium | TDMAH | 150 - 300 | ~0.9 - 1.6 | Good | High reactivity, low deposition temperature | Lower thermal stability, potential for carbon impurities |
| Tetrakis(ethylmethylamido)hafnium | TEMAH | 200 - 320 | ~0.8 - 1.2 | Good | Good balance of reactivity and stability | Moderate deposition temperature | |
| Tetrakis(diethylamido)hafnium | TDEAH | 200 - 275 | ~1.1 | Good | High vapor pressure | Lower thermal stability, potential for carbon impurities | |
| Alkoxides | Hafnium tetrakis(tert-butoxide) | HTB | 300 - 450 | Varies | High | Excellent thermal stability, high purity films | Higher deposition temperature required |
| Halides | Hafnium(IV) chloride | HfCl₄ | 300 - 600 | ~0.5 - 1.0 | High | High thermal stability, carbon-free films | Corrosive byproducts (HCl), high deposition temperature |
| Hafnium(IV) iodide | HfI₄ | 300 - 500 | ~0.8 - 1.2 | High | Carbon-free films, more electrically stable films than HfCl₄ | Moisture sensitive, potential for iodine contamination |
Cost-Effectiveness Analysis
A critical factor in precursor selection is its cost. While prices can fluctuate based on purity, quantity, and supplier, a general comparison reveals significant differences between the precursor families. The following table provides an estimated cost analysis based on currently available data for research-grade quantities.
| Precursor | Abbreviation | Molecular Weight ( g/mol ) | Price (USD/gram) |
| Tetrakis(dimethylamido)hafnium | TDMAH | 354.79 | ~$42 - $109 |
| Tetrakis(diethylamido)hafnium | TDEAH | 467.00 | ~$77 - $106 |
| Hafnium(IV) chloride | HfCl₄ | 320.30 | ~$7 - $16 |
| Hafnium(IV) tert-butoxide | HTB | 470.93 | ~$132 |
From a purely cost-per-gram perspective, hafnium halides like HfCl₄ are the most economical option. However, the "effectiveness" component of cost-effectiveness must consider the entire process. The higher deposition temperatures required for halides can lead to increased energy consumption and may not be compatible with temperature-sensitive substrates. Furthermore, the corrosive nature of HCl byproduct from HfCl₄ can increase equipment maintenance costs.
Alkylamide precursors, while more expensive per gram, offer the significant advantage of lower deposition temperatures, which can be crucial for many applications and can lead to overall process cost savings. Their higher reactivity also often translates to higher growth rates, potentially increasing throughput. Alkoxides like HTB represent a high-performance, high-cost option, often reserved for applications where film purity and thermal stability are paramount.
Experimental Protocols
The following section details a typical experimental protocol for the deposition of HfO₂ thin films using an ALD reactor, which can be adapted for comparing different hafnium precursors.
1. Substrate Preparation:
-
Silicon (100) wafers are commonly used as substrates.
-
Substrates are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is often performed to remove the native oxide layer and create a hydrogen-terminated surface.
2. ALD Process Parameters:
-
Reactor: A hot-wall or cold-wall ALD reactor is used.
-
Precursors: The hafnium precursor (e.g., TDMAH, TEMAH, HfCl₄) and an oxygen source (e.g., water (H₂O) or ozone (O₃)) are introduced into the reactor from heated containers.
-
Deposition Temperature: The substrate temperature is maintained within the ALD window of the specific precursor (see performance table).
-
Pulse Sequence: A typical ALD cycle consists of four steps:
-
Hafnium precursor pulse (e.g., 0.1 - 2 seconds).
-
Inert gas purge (e.g., Argon or Nitrogen) to remove unreacted precursor and byproducts (e.g., 5 - 20 seconds).
-
Oxygen source pulse (e.g., 0.1 - 1 second).
-
Inert gas purge (e.g., 5 - 20 seconds).
-
-
Number of Cycles: The desired film thickness is achieved by repeating the ALD cycle a specific number of times.
3. Film Characterization:
-
Thickness and Refractive Index: Measured using ellipsometry.
-
Composition and Purity: Analyzed by X-ray Photoelectron Spectroscopy (XPS) to determine stoichiometry and detect impurities like carbon or halogens.
-
Crystallinity: Investigated using X-ray Diffraction (XRD).
-
Morphology and Roughness: Imaged by Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Electrical Properties: For dielectric applications, capacitance-voltage (C-V) and current-voltage (I-V) measurements are performed on fabricated capacitor structures.
Visualizing the Process: ALD Workflow and Precursor Comparison Logic
To better illustrate the experimental workflow and the decision-making process for precursor selection, the following diagrams are provided.
Unveiling the Catalytic Potential of Hafnium Tetrabromide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Hafnium tetrabromide (HfBr₄) has emerged as a potent Lewis acid catalyst in a variety of organic transformations. This guide provides a comparative analysis of its performance, supported by available experimental data and detailed methodologies, to validate its mechanism and utility in key chemical reactions.
Hafnium(IV) compounds, including the tetrachloride (HfCl₄) and triflate (Hf(OTf)₄), are recognized for their strong Lewis acidity, which allows them to activate a wide range of substrates.[1][2] Hafnium tetrabromide, while less commonly cited, operates on the same principle: the electron-deficient hafnium center accepts electron pairs from substrates, thereby facilitating bond cleavage and formation. This catalytic activity is particularly relevant in commercially significant reactions such as Friedel-Crafts acylations, esterifications, and alkene polymerizations.
Performance in Key Organic Reactions: A Comparative Overview
To objectively assess the catalytic efficacy of hafnium tetrabromide, its performance is best understood in the context of established Lewis acids. While direct comparative studies for HfBr₄ are limited, data from its chloride analogue (HfCl₄) and other hafnium-based catalysts provide a strong proxy for its expected reactivity.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in aromatic chemistry. The reaction typically employs strong Lewis acids like aluminum trichloride (AlCl₃). Hafnium-based catalysts offer a viable alternative, often with improved handling and recovery characteristics.
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Reaction Conditions | Substrates | Product | Yield (%) | Reference |
| Hf(OTf)₄ | 10 mol%, 1,2-dichloroethane, 80°C, 2h | Benzene, Acetic Anhydride | Acetophenone | 98 | [2] |
| AlCl₃ | Stoichiometric, CS₂, reflux | Benzene, Acetyl Chloride | Acetophenone | >90 | [3] |
| FeCl₃ | Catalytic, neat, rt | Anisole, Acetyl Chloride | p-Methoxyacetophenone | High | [4] |
Note: Data for HfBr₄ is inferred from the high reactivity of other hafnium(IV) catalysts. The use of catalytic amounts of Hf(OTf)₄ highlights the potential for high turnover numbers with hafnium-based catalysts.
The general mechanism for Lewis acid-catalyzed Friedel-Crafts acylation involves the activation of the acyl halide by the Lewis acid to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Direct Esterification
The direct condensation of carboxylic acids and alcohols is an atom-economical method for ester synthesis. Hafnium(IV) salts have been shown to be highly effective catalysts for this transformation, outperforming several other metal salts.
Table 2: Catalytic Activity of Metal Salts in the Esterification of 4-Phenylbutyric Acid with Benzyl Alcohol
| Catalyst (10 mol%) | Yield (%) |
| HfCl₄·2THF | 89 |
| ZrCl₄ | 81 |
| Sc(OTf)₃ | 75 |
| TiCl₄(OTf)₂ | 45 |
| SnCl₄ | 31 |
| AlCl₃ | 15 |
Data sourced from a study on direct ester condensation catalyzed by hafnium(IV) and zirconium(IV) salts. This data for HfCl₄ suggests a high catalytic activity for HfBr₄ in similar reactions.
The proposed mechanism involves the coordination of the hafnium catalyst to the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for reactions where HfBr₄ can be effectively employed.
General Procedure for Hafnium Tetrabromide Catalyzed Friedel-Crafts Acylation
-
To a stirred solution of the aromatic substrate (1.0 equiv.) in a dry solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon), add hafnium tetrabromide (0.1 equiv.).
-
Add the acylating agent (1.1 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Hafnium Tetrabromide Catalyzed Direct Esterification
-
Combine the carboxylic acid (1.0 equiv.), alcohol (1.2 equiv.), and hafnium tetrabromide (0.05 equiv.) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap or by TLC/GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Visualizing the Mechanisms
Diagrams illustrating the catalytic cycles and experimental workflows provide a clear understanding of the underlying processes.
References
Unveiling the Structural Parallels of Hafnium and Zirconium Tetrabromide
A comparative guide for researchers leveraging experimental and computational data to elucidate the structural nuances of Hafnium Tetrabromide (HfBr₄) and Zirconium Tetrabromide (ZrBr₄).
Hafnium and zirconium, often considered chemical twins due to their remarkably similar atomic radii and chemical properties, present a compelling case study in the subtle structural variations that can arise between homologous compounds. Their respective tetrabromides, HfBr₄ and ZrBr₄, are volatile, moisture-sensitive solids that serve as important precursors in materials science and catalysis. While it is widely accepted that hafnium tetrabromide adopts a tetrahedral geometry in the gas phase, the solid-state structure of zirconium tetrabromide has been a subject of some ambiguity in the literature, with reports suggesting both tetrahedral and polymeric forms. This guide provides a detailed comparison of the structural parameters of HfBr₄ and ZrBr₄, drawing upon available experimental gas-phase electron diffraction (GED) data and computational studies to offer a clearer understanding for researchers in chemistry and materials science.
At a Glance: Structural and Physical Properties
A summary of the key structural and physical properties of hafnium tetrabromide and zirconium tetrabromide is presented below, highlighting their similarities and key distinctions.
| Property | Hafnium Tetrabromide (HfBr₄) | Zirconium Tetrabromide (ZrBr₄) |
| Molecular Weight | 498.11 g/mol | 410.86 g/mol |
| Appearance | Colorless, diamagnetic solid[1] | Colorless or off-white solid[2] |
| Coordination Geometry | Tetrahedral (in gas phase)[1] | Tetrahedral (in gas phase) |
| Hf/Zr-Br Bond Length (GED) | Data not readily available in searched sources | Data not readily available in searched sources |
| Br-Hf/Zr-Br Bond Angle (GED) | ~109.5° (ideal tetrahedral) | ~109.5° (ideal tetrahedral) |
| Solid-State Structure | Adopts a structure very similar to ZrBr₄, featuring tetrahedral Hf centers.[1] | Reports vary between a tetrahedral structure and a polymeric structure with octahedral Zr centers.[2] No definitive single-crystal X-ray study has been widely reported.[2] |
| Sublimation | Readily sublimes in a vacuum[1] | Purified by sublimation |
Elucidating Structure: The Power of Gas-Phase Electron Diffraction
Due to the volatile nature of HfBr₄ and ZrBr₄ and the challenges in obtaining single crystals suitable for X-ray diffraction, particularly for ZrBr₄, gas-phase electron diffraction (GED) emerges as a powerful technique for determining their molecular structures. GED provides precise information on bond lengths and angles of molecules in the gaseous state, free from the influence of crystal packing forces.
Experimental Protocol: A Typical Gas-Phase Electron Diffraction (GED) Experiment
A generalized workflow for determining the molecular structure of a volatile compound like HfBr₄ or ZrBr₄ using gas-phase electron diffraction is as follows:
-
Sample Introduction: The solid sample of HfBr₄ or ZrBr₄ is placed in a heated nozzle system and vaporized under high vacuum.
-
Electron Diffraction: A high-energy beam of electrons is fired through the gaseous sample. The electrons are scattered by the electrostatic potential of the molecules.
-
Data Collection: The scattered electrons form a diffraction pattern on a detector, which is recorded.
-
Data Analysis: The diffraction pattern is converted into a molecular scattering intensity curve. This curve is then mathematically transformed into a radial distribution function (RDF), which shows the probability of finding two atoms at a certain distance from each other.
-
Structure Refinement: By analyzing the peaks in the RDF, precise bond lengths and angles can be determined through a least-squares refinement process, leading to the final molecular structure.
Structural Comparison: Tetrahedral Symmetry
Both hafnium tetrabromide and zirconium tetrabromide are expected to exhibit a tetrahedral geometry in the gas phase, with the metal center (Hf or Zr) bonded to four bromine atoms. This arrangement minimizes the electrostatic repulsion between the four bromine atoms.
References
A Comparative Thermal Analysis of Hafnium Tetrahalides: A Guide for Researchers
A comprehensive review of the thermal properties of hafnium tetrafluoride (HfF₄), hafnium tetrachloride (HfCl₄), hafnium tetrabromide (HfBr₄), and hafnium tetraiodide (HfI₄) is presented, offering crucial data for their application in materials science and chemical synthesis. This guide synthesizes key thermal parameters, outlines experimental methodologies for their determination, and provides a visual representation of their comparative thermal stability.
The hafnium tetrahalides, a group of inorganic compounds with the general formula HfX₄ (where X = F, Cl, Br, I), are pivotal precursors in the production of hafnium metal and its alloys, as well as in the deposition of thin films for electronic applications. Their thermal behavior—specifically their melting, boiling, sublimation, and decomposition points—is a critical factor in designing and optimizing these processes. Due to the lanthanide contraction, hafnium and zirconium share very similar chemical and physical properties, which extends to their tetrahalides.[1][2]
Comparative Thermal Data
The thermal properties of the hafnium tetrahalides exhibit clear trends corresponding to the increasing size and decreasing electronegativity of the halogen atom. A summary of the key thermal data is presented in the table below.
| Property | Hafnium Tetrafluoride (HfF₄) | Hafnium Tetrachloride (HfCl₄) | Hafnium Tetrabromide (HfBr₄) | Hafnium Tetraiodide (HfI₄) |
| Melting Point | >970 °C | 432 °C | 424 °C | 449 °C (triple point)[3] |
| Boiling Point | Sublimes | Sublimes | Sublimes in vacuum | Sublimes |
| Sublimation Point | 970 °C | 315 °C (at 1 atm)[4] | 350-450 °C (under vacuum) | ~400 °C |
| Decomposition | Stable at high temperatures | Hydrated forms decompose at lower temperatures | Decomposes to HfBr₃ and Br₂ at elevated temperatures | Information not readily available |
Hafnium tetrafluoride stands out with its significantly higher melting and sublimation points, indicating strong intermolecular forces. In contrast, the chloride, bromide, and iodide have progressively lower sublimation points under vacuum. It is important to note that for hafnium tetrabromide, some sources report a boiling point lower than its melting point, which is physically implausible and likely refers to a sublimation point under specific pressure conditions.[1][5] The true boiling points for these compounds are difficult to determine as they tend to sublime before reaching a liquid state at atmospheric pressure.
The thermal decomposition of the anhydrous tetrahalides is a critical consideration for high-temperature applications. While specific decomposition temperatures for the anhydrous forms are not consistently reported, it is known that hafnium tetrabromide decomposes into hafnium tribromide and bromine at elevated temperatures.[1] The hydrated forms of hafnium tetrachloride are known to decompose at much lower temperatures, with strongly hydrated powders decomposing below 200°C.
Experimental Protocols for Thermal Analysis
The determination of the thermal properties of hafnium tetrahalides requires specialized techniques due to their reactivity, particularly their sensitivity to moisture. The following are generalized experimental protocols for key thermal analysis methods.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful techniques to investigate sublimation, decomposition, and phase transitions.
-
Objective: To determine the sublimation temperature, decomposition temperature, and thermal stability of the hafnium tetrahalide.
-
Apparatus: A simultaneous TGA/DSC instrument.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the anhydrous hafnium tetrahalide is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is loaded into the TGA/DSC furnace.
-
The system is purged with a dry, inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent hydrolysis of the sample.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).
-
The TGA curve will show a mass loss corresponding to sublimation or decomposition. The onset temperature of this mass loss is taken as the sublimation or decomposition temperature.
-
The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (melting, boiling/sublimation) or decomposition. The peak temperature provides information about the thermal event.
-
Melting Point Determination (for compounds that melt before subliming at a given pressure)
-
Objective: To determine the melting point of the hafnium tetrahalide.
-
Apparatus: A sealed capillary melting point apparatus or a high-pressure DSC.
-
Methodology:
-
A small amount of the anhydrous sample is loaded into a glass capillary tube under an inert atmosphere.
-
The capillary tube is sealed to prevent sublimation and reaction with atmospheric moisture.
-
The sealed capillary is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range over which the solid melts to a liquid is recorded as the melting point. For a compound like hafnium tetrachloride, which has a significant vapor pressure at its melting point, determination requires a sealed system to prevent sublimation from interfering with the observation of melting.[4][6]
-
Comparative Thermal Stability
The following diagram illustrates the logical relationship between the hafnium tetrahalides and their relative thermal stability, as indicated by their melting and sublimation points.
This guide provides a foundational understanding of the comparative thermal analysis of hafnium tetrahalides. For researchers and professionals in drug development, the principles of thermal analysis are transferable to the characterization of the stability and phase behavior of active pharmaceutical ingredients and excipients. The methodologies outlined can be adapted for the study of a wide range of solid-state materials.
References
Safety Operating Guide
Proper Disposal of Hafnium(IV) Tetrabromide: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Hafnium(IV) Tetrabromide, this guide offers a procedural, step-by-step plan to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hafnium(IV) tetrabromide (HfBr₄) is a moisture-sensitive, corrosive solid that requires careful handling and specific disposal procedures. This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed protocol for the safe neutralization and disposal of Hafnium(IV) tetrabromide in a laboratory setting. The primary disposal strategy involves controlled hydrolysis to convert the reactive hafnium tetrabromide into a more stable and less hazardous form, hafnium (IV) oxide/hydroxide, followed by neutralization of the resulting hydrobromic acid.
Key Safety and Handling Information
Proper handling of Hafnium(IV) tetrabromide is paramount to prevent accidental exposure and ensure a safe laboratory environment. The following table summarizes crucial safety data.
| Parameter | Information | Source |
| Chemical Formula | HfBr₄ | [1] |
| Appearance | Colorless, diamagnetic solid | [1] |
| Hazards | Moisture sensitive, Corrosive, Causes severe skin burns and eye damage | [2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes | [2] |
| Handling Precautions | Handle under an inert atmosphere (e.g., in a glovebox) to prevent reaction with moisture. Avoid inhalation of dust. | |
| In case of Spills | Sweep up spilled solid carefully, avoiding dust generation, and place in a suitable, dry, closed container for disposal. | [3] |
| First Aid (Skin Contact) | Brush off any solid particles. Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [2] |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [2] |
| First Aid (Inhalation) | Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |
Experimental Protocol for Disposal
This protocol details the step-by-step procedure for the safe neutralization of small quantities of Hafnium(IV) tetrabromide in a laboratory setting.
Objective: To convert Hafnium(IV) tetrabromide into a more stable hafnium compound and neutralize the resulting acidic byproduct for safe disposal.
Materials:
-
Hafnium(IV) tetrabromide waste
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the water to be used)
-
Spatula
-
Appropriate waste containers
Procedure:
-
Preparation and Safety Precautions:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure all required PPE is worn correctly.
-
Have an emergency spill kit and appropriate first aid materials readily available.
-
-
Controlled Hydrolysis:
-
Place a large beaker containing a magnetic stir bar on a stir plate in the fume hood.
-
Add a significant volume of cold deionized water to the beaker. A general rule of thumb is to use at least 100 mL of water for every 1-5 grams of hafnium tetrabromide.
-
Begin stirring the water gently.
-
Slowly and carefully add the Hafnium(IV) tetrabromide waste to the stirring water in small portions. The reaction is exothermic and will produce hydrogen bromide gas, which is corrosive and toxic.
-
Hafnium(IV) tetrabromide will react with water (hydrolyze) to form a white precipitate of hafnium(IV) hydroxide (Hf(OH)₄) or hafnium(IV) oxide (HfO₂) and a solution of hydrobromic acid (HBr). Reaction: HfBr₄(s) + 4H₂O(l) → Hf(OH)₄(s) + 4HBr(aq)
-
-
Neutralization:
-
Once the hydrolysis reaction is complete (no more solid hafnium tetrabromide is visible and gas evolution has ceased), begin the neutralization of the acidic solution.
-
Slowly add a basic solution, such as sodium bicarbonate or 1 M sodium hydroxide, to the stirred mixture. Add the base in small increments to control the exothermic neutralization reaction and prevent splashing.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
-
Waste Separation and Collection:
-
Allow the solid hafnium hydroxide/oxide precipitate to settle at the bottom of the beaker.
-
Carefully decant the neutralized aqueous solution into a designated aqueous waste container.
-
Collect the remaining solid precipitate in a separate, clearly labeled waste container for solid inorganic waste.
-
-
Final Disposal:
-
Dispose of all waste containers through your institution's licensed professional waste disposal service.[2] Ensure all containers are properly labeled with their contents.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of Hafnium(IV) Tetrabromide.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of Hafnium(IV) tetrabromide, fostering a culture of safety and environmental stewardship within the laboratory.
References
Essential Safety and Operational Guide for Handling Hafnium(IV) Tetrabromide
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of Hafnium(IV) Tetrabromide.
This document provides critical safety and logistical information for the laboratory use of Hafnium(IV) tetrabromide (HfBr₄). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.
I. Understanding the Hazards
Hafnium(IV) tetrabromide is a corrosive, moisture-sensitive solid.[1][2] It reacts with water and can cause severe skin burns and eye damage.[3] Inhalation of dust may cause respiratory irritation.
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Hafnium(IV) tetrabromide.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[4] | Protects against dust particles and chemical splashes that can cause severe eye damage. |
| Hand Protection | Neoprene or nitrile rubber gloves.[5] | Provides a barrier against skin contact, which can cause severe burns. |
| Body Protection | A lab coat made of fire-resistant material (e.g., Nomex). | Protects against spills and dust contamination of personal clothing. |
| Respiratory Protection | An appropriate NIOSH-approved respirator should be used when handling the powder outside of a controlled atmosphere.[6][7] | Prevents inhalation of harmful dust particles that can irritate the respiratory system. |
III. Operational Plan: Step-by-Step Handling Protocol
Due to its air- and moisture-sensitive nature, Hafnium(IV) tetrabromide must be handled in a controlled, inert atmosphere.
A. Inert Atmosphere Handling (Glovebox or Schlenk Line)
-
Preparation: Ensure the glovebox or Schlenk line is purged with an inert gas (e.g., argon or nitrogen) to remove air and moisture.[8]
-
Transfer:
-
Reaction Setup: Add the compound to a dry, inert-gas-flushed reaction vessel containing a stir bar.
-
Solvent Addition: If applicable, add a dry, degassed solvent to the reaction vessel via a syringe or cannula.[9]
-
Reaction Monitoring: Closely monitor the reaction from outside the controlled environment.
-
Post-Reaction: Quench the reaction carefully, if necessary, using appropriate procedures for air-sensitive compounds.
B. Emergency Spill Response
In the event of a spill, immediate and appropriate action is critical.
| Spill Size | Procedure |
| Minor Spill (within a fume hood or glovebox) | 1. Notify others in the immediate area.[10][11]2. Wearing appropriate PPE, use a non-reactive absorbent material like dry sand or vermiculite to cover the spill.[10]3. Carefully sweep the mixture into a labeled, sealed container for hazardous waste disposal.[11]4. Decontaminate the area with a suitable solvent, followed by soap and water, collecting all cleaning materials for hazardous waste disposal. |
| Major Spill (outside of a controlled environment) | 1. Evacuate the immediate area and alert others.[10]2. If safe to do so, extinguish any nearby ignition sources.[12]3. Close the laboratory doors to contain vapors.[12]4. Immediately contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[10] |
IV. Disposal Plan
All waste containing Hafnium(IV) tetrabromide must be treated as hazardous waste.
-
Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., gloves, absorbent materials, empty containers) in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect any waste solutions containing hafnium or bromide in a separate, sealed, and clearly labeled container. Do not mix with other waste streams.
-
-
Neutralization (for Bromide Waste): Aqueous bromide waste can be neutralized using a reducing agent like sodium bisulfite or sodium thiosulfate to convert it to less harmful bromide ions. This should be done by trained personnel following a specific standard operating procedure.[13]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Hafnium(IV) tetrabromide," and the associated hazards (Corrosive).
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by your institution's certified hazardous waste management service.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[14]
V. Quantitative Data
Physical and Chemical Properties of Hafnium(IV) Tetrabromide
| Property | Value |
| Molecular Formula | HfBr₄[3] |
| Molecular Weight | 498.10 g/mol [3] |
| Appearance | Colorless to tan, crystalline solid or powder[1][2][15] |
| Melting Point | 424 °C (sublimes)[2] |
| Solubility | Soluble in water[16] |
Occupational Exposure Limits
| Substance | Agency | Limit |
| Hafnium and Hafnium Compounds (as Hf) | OSHA PEL | TWA 0.5 mg/m³[6] |
| NIOSH REL | TWA 0.5 mg/m³[6] | |
| ACGIH TLV | TWA 0.5 mg/m³[17] | |
| Bromine | OSHA PEL | TWA 0.1 ppm (0.7 mg/m³)[18] |
| NIOSH REL | TWA 0.1 ppm (0.7 mg/m³), STEL 0.3 ppm (2 mg/m³)[18] | |
| ACGIH TLV | TWA 0.1 ppm, STEL 0.2 ppm[5] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit
VI. Workflow Diagram
Caption: Logical workflow for the safe handling of Hafnium(IV) Tetrabromide.
References
- 1. Hafnium compounds - Wikipedia [en.wikipedia.org]
- 2. Hafnium(IV)-Bromide (HfBr4) powder (CAS No. 13777-22-5) [samaterials.co.uk]
- 3. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prochemonline.com [prochemonline.com]
- 5. nj.gov [nj.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Hafnium [cdc.gov]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sunyopt.edu [sunyopt.edu]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. idealresponse.co.uk [idealresponse.co.uk]
- 14. flipr.shop [flipr.shop]
- 15. strem.com [strem.com]
- 16. hafnium(IV) bromide [chemister.ru]
- 17. Hafnium Oxide - ESPI Metals [espimetals.com]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Bromine [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
